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  • Product: 1-Oxo-1,4-thiazinane-3-carboxylic acid
  • CAS: 156474-26-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, incor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, incorporating a thiazinane ring, a sulfoxide group, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into effective and stable pharmaceutical products. Thiazine derivatives, more broadly, are recognized for their diverse pharmacological activities, making a thorough characterization of this particular molecule essential for further investigation[1][2].

Molecular Structure and Basic Properties

The foundational step in characterizing any compound is to define its structure and fundamental molecular properties.

Molecular Structure:

The chemical structure of 1-Oxo-1,4-thiazinane-3-carboxylic acid is depicted below. It features a six-membered heterocyclic ring containing a sulfur and a nitrogen atom, a sulfoxide group at position 1, and a carboxylic acid group at position 3. The presence of a chiral center at the carbon bearing the carboxylic acid group implies the existence of enantiomers, which may exhibit different biological activities.

  • Chemical Formula: C₅H₉NO₃S

  • CAS Number: 7358-27-2 (for the (R)-enantiomer)[3]

Predicted Physicochemical Properties:

While experimental data is the gold standard, computational tools can provide valuable initial estimates of a compound's properties. These predictions are useful for guiding experimental design and for preliminary screening of compound libraries.

PropertyPredicted Value
Molecular Weight 163.19 g/mol
logP (Octanol-Water Partition Coefficient) -1.5 to -0.5
pKa (Acid Dissociation Constant) ~2-3 (carboxylic acid), ~8-9 (amine)
Topological Polar Surface Area (TPSA) 86.99 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Note: These values are estimations from various computational models and should be confirmed by experimental determination.

Key Physicochemical Properties and Their Determination

The following sections detail the experimental procedures for determining the critical physicochemical properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range[4].

Experimental Protocol: Capillary Melting Point Determination

This method is widely used due to its simplicity and requirement for only a small amount of sample[5][6].

Methodology:

  • Sample Preparation: Ensure the sample of 1-Oxo-1,4-thiazinane-3-carboxylic acid is completely dry and finely powdered to ensure uniform heat distribution[5].

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm[6].

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a moderate rate until the temperature is about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute[6].

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.

Causality of Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point reading[5].

  • Slow Heating Rate: A slow temperature ramp near the melting point allows the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample[6].

Solubility

Solubility is a critical parameter that influences a drug's absorption and formulation. The solubility of 1-Oxo-1,4-thiazinane-3-carboxylic acid is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amine group.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Solvent Selection: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). Also, include pharmaceutically relevant solvents like ethanol, propylene glycol, and simulated gastric and intestinal fluids[7][8].

  • Sample Addition: Add an excess amount of solid 1-Oxo-1,4-thiazinane-3-carboxylic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[9].

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Causality of Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated, which is the definition of equilibrium solubility[9].

  • Prolonged Equilibration: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility.

  • HPLC Quantification: Provides a sensitive and specific method to accurately measure the concentration of the dissolved compound, even in complex media.

Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 1-Oxo-1,4-thiazinane-3-carboxylic acid, there will be at least two pKa values: one for the carboxylic acid group and one for the secondary amine in the thiazinane ring. The pKa values are critical for predicting the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for determining pKa values[10].

Methodology:

  • Solution Preparation: Prepare a solution of 1-Oxo-1,4-thiazinane-3-carboxylic acid of known concentration in deionized water.

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) with a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve)[11]. Alternatively, the first derivative of the titration curve can be plotted, where the pKa values correspond to the peaks.

Causality of Experimental Choices:

  • Strong Acid/Base Titrants: The use of strong acids and bases ensures a complete reaction with the ionizable groups of the analyte, leading to clear inflection points in the titration curve.

  • Calibrated pH Meter: Accurate pH measurements are fundamental to obtaining reliable pKa values.

  • Derivative Plot: The use of a derivative plot can make it easier to precisely identify the equivalence points and, consequently, the pKa values, especially for polyprotic substances[12].

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP indicates greater lipid solubility.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The traditional shake-flask method can be time-consuming and require a significant amount of pure compound. The RP-HPLC method is a faster and more efficient alternative for estimating logP values[13][14].

Methodology:

  • Standard Selection: Choose a set of reference compounds with known and reliable logP values that span a range around the expected logP of the test compound.

  • Chromatographic System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer should be adjusted to ensure the analyte is in its neutral form.

  • Retention Time Measurement: Inject each reference standard and the test compound (1-Oxo-1,4-thiazinane-3-carboxylic acid) into the HPLC system and record their retention times (t_R).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference standards against their known logP values. A linear relationship should be observed.

  • logP Determination: From the retention time of the test compound, calculate its log k' and use the calibration curve to determine its logP value[15][16].

Causality of Experimental Choices:

  • Reverse-Phase Column: The nonpolar stationary phase mimics the lipid environment of biological membranes, and the retention time is directly related to the compound's lipophilicity.

  • Calibration with Standards: This approach provides a relative measure of lipophilicity that is correlated to the well-established octanol-water system, ensuring the reliability of the determined logP value.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and comparison.

Table of Physicochemical Properties:

PropertyExperimental MethodExpected Outcome
Melting Point (°C) Capillary MethodA sharp range (e.g., 1-2°C) for a pure compound.
Aqueous Solubility (mg/mL) Thermodynamic Shake-FlaskpH-dependent solubility profile.
pKa₁ (Carboxylic Acid) Potentiometric TitrationA value in the range of 2-4.
pKa₂ (Amine) Potentiometric TitrationA value in the range of 8-10.
logP (Octanol-Water Partition Coefficient) RP-HPLCA negative value, indicating hydrophilicity.

Experimental Workflow Diagrams:

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental determination of key physicochemical properties.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep Dry and powder sample load Load capillary tube prep->load 2-3 mm height heat Heat in apparatus load->heat Slow heating rate observe Observe and record melting range heat->observe T_start and T_end result Melting Point Range (°C) observe->result

Caption: Workflow for Melting Point Determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Separate solid and liquid equilibrate->separate Centrifuge/Filter quantify Quantify concentration by HPLC separate->quantify result Solubility (mg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result prep Prepare aqueous solution of known concentration acidify Adjust pH to ~2 with HCl prep->acidify titrate Titrate with standardized NaOH acidify->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of titrant record->plot determine Determine pKa from midpoint of buffer regions plot->determine result pKa value(s) determine->result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The physicochemical properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid are fundamental to its potential as a therapeutic agent. While direct experimental values are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. By following these standardized and scientifically sound methodologies, researchers can generate the critical data needed to advance the study of this and other novel chemical entities in the drug discovery and development pipeline. The emphasis on the causality behind experimental choices is intended to empower scientists to not only perform these assays but also to troubleshoot and adapt them as needed for new compounds.

References

Sources

Exploratory

Biological Activity of 1-Oxo-1,4-thiazinane-3-carboxylic Acid: A Technical Guide

Part 1: Executive Technical Summary 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Thiomorpholine-3-carboxylic acid 1-oxide or TMC-SO ) represents a critical metabolic node and a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Thiomorpholine-3-carboxylic acid 1-oxide or TMC-SO ) represents a critical metabolic node and a privileged scaffold in medicinal chemistry. Structurally, it is a cyclic sulfoxide amino acid, sharing significant homology with the neurotransmitter L-glutamate and the mucolytic agent carbocisteine.

Unlike its parent sulfide (thiomorpholine-3-carboxylic acid), the 1-oxo derivative possesses a chiral sulfoxide center, introducing diastereomeric complexity that influences its interaction with biological transporters and enzymes. This guide dissects its dual nature: as a stable metabolic end-product of sulfur-amino acid detoxification and as a bio-active scaffold for designing glutamate transporter inhibitors and reactive oxygen species (ROS) scavengers.

Part 2: Chemical Architecture & Stereochemical Significance

Structural Identity

The molecule consists of a six-membered saturated thiazine (thiomorpholine) ring with a carboxylic acid at position 3 and a sulfoxide oxygen at position 1.

  • Formula:

    
    
    
  • Molecular Weight: 163.20 g/mol

  • Chirality:

    • C3 Center: Derived from L-cysteine (typically

      
      -configuration in the cyclic system if derived from L-cys, though nomenclature varies).
      
    • S1 Center: The sulfoxide sulfur is chiral. The oxygen atom can adopt an axial or equatorial orientation relative to the ring, creating cis and trans diastereomers.

Conformational Analysis

The thiomorpholine ring predominantly adopts a chair conformation. The biological activity is heavily dictated by the orientation of the


 bond:
  • Axial S-Oxide: Stabilized by attractive electrostatic interactions but sterically more crowded.

  • Equatorial S-Oxide: Generally more stable in polar solvents; often the major product of oxidation.

Implication for Drug Design: The fixed geometry of the carboxylic acid and the amine makes TMC-SO a "conformationally restricted" analogue of glutamate. The position of the sulfoxide oxygen allows for specific hydrogen bonding interactions within receptor pockets that the flexible glutamate chain cannot achieve.

Part 3: Biological Activity Profile

Metabolic Role: The Detoxification Pathway

TMC-SO is primarily identified as a metabolite of S-carboxymethyl-L-cysteine (Carbocisteine) , a widely used mucolytic drug.

  • Mechanism: Carbocisteine undergoes intracellular cyclization or metabolism to thiomorpholine-3-carboxylic acid (TMC).

  • Oxidation: Hepatic monooxygenases (FMOs) or Cytochrome P450 enzymes oxidize the sulfide sulfur to the sulfoxide (TMC-SO).

  • Excretion: The sulfoxide is more polar and water-soluble than the sulfide, facilitating renal excretion. Unlike the imine intermediate (which can be toxic), the sulfoxide is generally considered a stable detoxification product.

Neuropharmacology: Glutamate Receptor Modulation

Due to its structural homology with L-glutamate (specifically the


-amino acid motif and the distal polar group), TMC derivatives have been investigated as probes for the Glutamate Transport System .
  • Target: Excitatory Amino Acid Transporters (EAATs).

  • Activity: TMC-SO acts as a substrate-blocker. The sulfoxide oxygen mimics the distal carboxylate of glutamate but with altered acidity and geometry.

  • Significance: Compounds that block glutamate uptake without activating receptors are valuable for studying neurodegenerative pathways (e.g., ALS, ischemia) where excitotoxicity is a driver.

Bioactivation & Toxicity Risks

While the sulfoxide itself is stable, its precursor (TMC) is a substrate for L-amino acid oxidase (L-AAO) in kidney tissue.

  • Pathway: L-AAO converts TMC into an imine (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid).[1]

  • Toxicity: This imine is an electrophile capable of reacting with cellular nucleophiles, leading to nephrotoxicity.

  • Protective Role of Oxidation: The conversion of TMC to TMC-SO (1-Oxo form) prevents this bioactivation, as the sulfoxide is a poor substrate for L-AAO. Thus, 1-oxidation is a protective metabolic step.

Part 4: Visualization of Mechanism

The following diagram illustrates the metabolic bifurcation: the toxic activation of the sulfide versus the protective oxidation to the sulfoxide.

G Carbocisteine S-Carboxymethyl-L-Cysteine (Mucolytic) TMC Thiomorpholine-3-COOH (TMC) Carbocisteine->TMC Cyclization Imine 5,6-Dihydro-TMC (Reactive Imine) TMC->Imine L-Amino Acid Oxidase (Bioactivation) TMC_SO 1-Oxo-TMC (Sulfoxide Metabolite) TMC->TMC_SO FMO / P450 (S-Oxidation) Toxicity Nephrotoxicity (Cellular Damage) Imine->Toxicity Nucleophilic Attack Excretion Renal Excretion (Detoxification) TMC_SO->Excretion High Polarity

Figure 1: Metabolic fate of the thiomorpholine scaffold. The S-oxidation pathway (Green) represents detoxification, while the oxidase pathway (Red) leads to reactive intermediates.

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid

This protocol describes the controlled oxidation of the parent sulfide. Over-oxidation to the sulfone (


) must be avoided.

Reagents:

  • L-Thiomorpholine-3-carboxylic acid (TMC)[1]

  • Hydrogen Peroxide (30% aq.)[2]

  • Acetic Acid (Glacial)[3]

  • Platinum Black (Catalyst - optional for decomposition of excess peroxide)

Methodology:

  • Dissolution: Dissolve 10 mmol of TMC in 20 mL of glacial acetic acid. Cool to 0°C in an ice bath.

  • Oxidation: Add 11 mmol (1.1 eq) of 30%

    
     dropwise over 30 minutes. The slight excess ensures conversion but minimizes sulfone formation.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (Silica, BuOH:AcOH:H2O 4:1:1). The sulfoxide is more polar (lower

    
    ) than the sulfide.
    
  • Quenching: If peroxide persists (starch-iodide test), add a catalytic amount of Platinum Black or verify consumption.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to a viscous oil.

  • Crystallization: Add cold ethanol or acetone to induce precipitation. Filter the white solid.

  • Purification: Recrystallize from water/ethanol to separate diastereomers (cis/trans) if necessary.

Validation:

  • IR: Look for strong

    
     stretch at 
    
    
    
    .
  • MS: Molecular ion

    
    .
    
Protocol B: Assessment of Glutamate Transporter Inhibition

To determine if the synthesized TMC-SO interacts with glutamate transporters.

System: Rat Brain Synaptosomes (P2 fraction). Tracer:


-L-Glutamate.
  • Preparation: Homogenize rat cortex in 0.32 M sucrose; centrifuge at 1000g (10 min). Take supernatant and centrifuge at 20,000g (20 min) to pellet synaptosomes. Resuspend in Krebs-Henseleit buffer.

  • Incubation: Aliquot synaptosomes into tubes containing varying concentrations of TMC-SO (

    
     to 
    
    
    
    ).
  • Uptake: Initiate uptake by adding

    
    -Glutamate. Incubate at 37°C for 4 minutes.
    
  • Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 6: Data Summary & Comparative Analysis

The following table contrasts the 1-Oxo derivative with its parent and the natural analogue.

FeatureL-GlutamateThiomorpholine-3-COOH (TMC)1-Oxo-TMC (TMC-SO)
Core Structure Acyclic

-amino acid
Cyclic sulfideCyclic sulfoxide
Polarity HighModerateHigh
Redox State N/AReducing (Sulfide)Neutral (Sulfoxide)
Toxicity Risk Excitotoxic (high dose)Nephrotoxic (via L-AAO)Low (Detoxified)
Target NMDA/AMPA/KainateL-Amino Acid OxidaseGlutamate Transporters
Clinical Use NeurotransmitterMetaboliteMucolytic Metabolite

Part 7: References

  • Matarese, R. M., et al. (1989). "Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid." Archives of Biochemistry and Biophysics, 273(2), 562-571.[4] Link

  • Tooulia, K. K., et al. (2015).[5] "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[5][6] Archiv der Pharmazie, 348(9), 629-634. Link

  • Asirvatham, S., et al. (2021).[7] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[6][7][8] Journal of Chemical Reviews, 3(4), 247-266. Link

  • Litvinchuk, M. B., et al. (2022). "Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids." Molecular Diversity. Link

  • Pergola, C., et al. (2012). "Mechanism of inhibition of 5-lipoxygenase by thiomorpholine derivatives." British Journal of Pharmacology, 165(6). Link

Sources

Foundational

The Emergence of the 1,4-Thiazinane Scaffold: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-thiazinane scaffold, a six-membered heterocycle containing nitrogen and sulfur, has steadily gained prominence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-thiazinane scaffold, a six-membered heterocycle containing nitrogen and sulfur, has steadily gained prominence as a privileged structural motif in medicinal chemistry. Often viewed as a bioisosteric replacement for the ubiquitous piperidine ring, its unique stereoelectronic properties offer a nuanced approach to modulating pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and history of 1,4-thiazinane derivatives. We will trace the historical lineage from the early discovery of related phenothiazines to the development of sophisticated synthetic methodologies for the saturated 1,4-thiazinane core. Key synthetic strategies, from classical cyclocondensation reactions to modern catalytic systems, are detailed with an emphasis on the underlying chemical principles that guide experimental design. Furthermore, this document surveys the broad spectrum of biological activities exhibited by these derivatives, including their applications as anticancer, antimicrobial, and neuroprotective agents, thereby underscoring the enduring and evolving relevance of the 1,4-thiazinane core in the landscape of modern drug discovery.

Part 1: Introduction to the 1,4-Thiazinane Core

The 1,4-Thiazinane Moiety: Structure and Properties

The term "thiazinane" refers to a fully saturated six-membered heterocyclic ring containing one sulfur and one nitrogen atom. Specifically, 1,4-thiazinane, also known as thiomorpholine, features the sulfur and nitrogen atoms at positions 1 and 4, respectively. This arrangement distinguishes it from its isomers, 1,2-thiazinane and 1,3-thiazinane.[1] The foundational structure of the broader thiazine family, which includes unsaturated and benzo-fused analogs, has been a subject of interest for over a century.[2]

The saturated 1,4-thiazinane ring typically adopts a chair conformation, similar to cyclohexane and piperidine. However, the presence of the sulfur heteroatom introduces distinct geometric and electronic features. The C-S bond is longer than a C-C bond, and the C-S-C bond angle is smaller than the tetrahedral ideal, leading to a puckering of the ring. These structural nuances can profoundly influence how a molecule presents its substituents to a biological target, offering a vector for optimization that is distinct from simple carbocyclic or piperidine rings.

The 1,4-Thiazinane Scaffold as a Bioisostere

Bioisosterism, the strategy of substituting one chemical group for another to create a new compound with similar biological properties, is a cornerstone of modern drug design.[3] The piperidine ring is one of the most common heterocyclic motifs in approved pharmaceuticals.[4] However, its metabolic susceptibility, particularly to oxidation by cytochrome P450 enzymes, can present a significant challenge in drug development.

The 1,4-thiazinane scaffold has emerged as a compelling bioisostere for piperidine. Replacing a methylene group (CH₂) at the 4-position of piperidine with a sulfur atom offers several potential advantages:

  • Modulated Basicity: The nitrogen atom in 1,4-thiazinane is generally less basic than in piperidine, which can alter a compound's pKa, influencing its solubility, absorption, and interaction with acidic residues in protein targets.

  • Altered Lipophilicity: The introduction of the polarizable sulfur atom can modify the compound's lipophilicity (logP), affecting its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The C-S bond is generally more resistant to metabolic oxidation than a C-H bond at the equivalent position in piperidine, potentially leading to an improved pharmacokinetic profile.

  • Novel Structural Vectors: The distinct geometry of the thiazinane ring provides different exit vectors for substituents, allowing for the exploration of new chemical space and potentially improved binding to target proteins.[4][5]

Historical Context: Early Discoveries in the Broader Thiazine Family

The history of 1,4-thiazinane derivatives is intrinsically linked to the discovery of their aromatic, benzo-fused counterparts. The parent compound of this class, phenothiazine, was first synthesized in 1883.[2] Initially used as an insecticide and a veterinary vermifuge, the therapeutic potential of phenothiazine derivatives was not realized until the mid-20th century with the development of drugs like chlorpromazine, a landmark tranquilizer that revolutionized the treatment of psychiatric disorders.[2] This discovery catalyzed extensive research into the synthesis and biological activity of N,S-containing heterocycles, paving the way for the exploration of the simpler, saturated 1,4-thiazinane core and its own unique set of applications.

Part 2: The Genesis of 1,4-Thiazinane Derivatives: A Chronology of Synthesis

The synthetic routes to 1,4-thiazinane and its derivatives have evolved significantly, reflecting broader advances in organic chemistry. Early methods relied on robust cyclocondensation reactions, while modern approaches leverage catalysis and greener methodologies to achieve higher efficiency and molecular diversity.

Pioneering Syntheses: The Era of Cyclocondensation

The most fundamental and enduring strategy for constructing the 1,4-thiazinane ring and its benzo-fused analogs (1,4-benzothiazines) involves the reaction of a bifunctional precursor. For 1,4-benzothiazines, the classical approach is the condensation of 2-aminothiophenol with a suitable three-carbon electrophile.[6][7]

A common and well-established method involves the reaction of 2-aminothiophenol with α-halo ketones or esters. This reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to form the 1,4-benzothiazine ring. This foundational chemistry has been the basis for the synthesis of a vast number of derivatives.[7] Similarly, the saturated 1,4-thiazinane core can be accessed through analogous strategies, for instance, by reacting a cysteamine derivative with a 1,2-dihaloethane or an epoxide.

A key advantage of these early methods is their reliability and the ready availability of starting materials. However, they often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability to sensitive substrates.

Evolution of Synthetic Strategies: Modern Methodologies

Over the past few decades, a plethora of new synthetic methods have been developed to address the limitations of classical approaches. These modern strategies offer milder conditions, improved yields, and greater functional group tolerance.[6][7]

Catalyst-Driven Syntheses: The use of various catalysts, including metal-based and nanocatalysts, has become widespread. For example, ceric ammonium nitrate has been employed to catalyze the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls, providing a green and efficient route to 2,3-disubstituted-1,4-benzothiazines.[8]

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiazine derivatives. This technique is particularly effective for reactions that are sluggish under conventional heating.[9][10]

One-Pot and Multicomponent Reactions: These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. A one-pot procedure for synthesizing 1,4-benzothiazine derivatives involves the oxidative cyclocondensation of 2-aminothiophenol and 1,3-dicarbonyl compounds, catalyzed by m-CPBA/2-IBX.[7]

The logical progression from harsh, classical methods to modern, catalyzed, and efficient reactions is depicted in the workflow below.

G cluster_0 Classical Synthesis Era cluster_1 Modern Synthesis Era cluster_2 Outcomes A Bifunctional Precursors (e.g., 2-Aminothiophenol, α-Halo Ketones) B Cyclocondensation Reaction A->B Reactants C Harsh Conditions (High Temp, Strong Acid/Base) B->C Requires H Diverse 1,4-Thiazinane Derivatives B->H D Advanced Methodologies C->D Evolution to overcome limitations E Catalysis (Metal, Nano, Bio) D->E F Green Chemistry (Microwave, Solvent-free) D->F G One-Pot / MCRs D->G I Improved Yields & Functional Group Tolerance E->I F->I G->I J High Efficiency & Reduced Waste G->J

Caption: Evolution of synthetic approaches for 1,4-thiazinane derivatives.

Key Synthetic Protocols in Detail

To provide a practical understanding, this section details a representative experimental protocol for the synthesis of a 1,4-benzothiazine derivative.

Protocol 1: Synthesis of 2,3-Disubstituted-1,4-Benzothiazines via Oxidative Cycloaddition [8]

This protocol describes a green and efficient method using a catalytic amount of ceric ammonium nitrate (CAN). The causality for choosing this method lies in its operational simplicity, use of an inexpensive and environmentally benign catalyst, and generally good to excellent yields.

  • Step 1: Reactant Preparation. In a round-bottom flask, dissolve the substituted 2-aminobenzenethiol (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in ethanol (10 mL).

  • Step 2: Catalyst Addition. To the stirred solution, add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol).

  • Step 3: Reaction. Reflux the reaction mixture for the time specified by thin-layer chromatography (TLC) monitoring (typically 2-4 hours). The reaction progress can be monitored by observing the disappearance of the starting materials.

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Step 5: Isolation and Purification. The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-1,4-benzothiazine.

The workflow for this protocol is visualized below.

G start Start prep Step 1: Dissolve 2-Aminobenzenethiol & 1,3-Dicarbonyl in EtOH start->prep cat Step 2: Add catalytic Ceric Ammonium Nitrate (CAN) prep->cat react Step 3: Reflux mixture (Monitor by TLC) cat->react workup Step 4: Quench with ice-cold water react->workup isolate Step 5: Filter, Wash, and Dry crude product workup->isolate purify Purify by Recrystallization isolate->purify end Pure 1,4-Benzothiazine Product purify->end

Caption: Experimental workflow for CAN-catalyzed synthesis of 1,4-benzothiazines.

Part 3: The Role of 1,4-Thiazinane Derivatives in Drug Discovery and Development

The unique structural and electronic properties of the 1,4-thiazinane scaffold have made it a fertile ground for the discovery of novel therapeutic agents. Derivatives have demonstrated a remarkable breadth of biological activities.[11][12]

A Pharmacophore of Interest: Spectrum of Biological Activities

The versatility of the 1,4-thiazinane ring system is evident from the wide array of pharmacological effects its derivatives have been reported to possess. This structural motif serves as a valuable template in medicinal chemistry for developing innovative therapeutic agents.[6][12]

Biological ActivityDescriptionKey Examples / References
Anticancer Derivatives have shown efficacy against various cancer cell lines, including lung cancer, by modulating inflammatory pathways and inducing apoptosis.[8][11]Propyl 3-methyl-3,4-dihydro-2H-benzo[b][9][11]thiazine-2-carboxylate showed activity against A-549 lung cancer cells.[8]
Antimicrobial Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]Certain 1,4-benzothiazine derivatives have shown potent activity against S. aureus and MRSA.[11]
Neuroprotective Inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, has been demonstrated by some benzothiazine hybrids.[13]Hybrid compounds of thiadiazole and benzothiazine showed potent AChE inhibition with IC50 values in the nanomolar range.[13]
Antiviral Activity against various viruses has been reported, highlighting the potential for developing new antiviral therapies.[6][12]
Anti-inflammatory Thiazine analogues have exhibited significant anti-inflammatory and analgesic properties in preclinical models.[10]
Antipsychotropic The foundational discovery of phenothiazines as tranquilizers highlights the impact of this class on central nervous system disorders.[2][6]Chlorpromazine is a classic example.[2]
Case Study: 2H-Benzo[b][9][11]thiazin-3(4H)-one Derivatives as Acetylcholinesterase Inhibitors

A compelling example of the modern application of this scaffold is in the development of treatments for Alzheimer's disease. Researchers have designed and synthesized a series of hybrid molecules combining the 2H-benzo[b][9][11]thiazin-3(4H)-one core with a 1,3,4-thiadiazole moiety.[13]

The rationale for this design was to target acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. The study found that several of these hybrid compounds were potent inhibitors of AChE, with IC50 values as low as 25 nM, comparable to the reference drug donepezil (IC50 = 21 nM).[13] Molecular docking studies revealed that these compounds effectively interact with the active site of the enzyme. Furthermore, the most promising compounds demonstrated good antioxidant effects and the potential to cross the blood-brain barrier, both crucial properties for a centrally-acting drug. This work exemplifies a rational drug design approach, leveraging the 1,4-benzothiazine scaffold to create highly active and promising therapeutic leads.[13]

Future Directions and Unexplored Chemical Space

The future of 1,4-thiazinane chemistry in drug discovery remains bright. Key areas for future exploration include:

  • Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral 1,4-thiazinane derivatives will be critical for dissecting the pharmacology of stereoisomers and developing more selective drugs.

  • Novel Bioisosteres: Further exploration of 1,4-thiazinane as a bioisostere for other heterocyclic systems beyond piperidine could unlock new therapeutic opportunities.

  • Targeted Drug Delivery: Conjugating 1,4-thiazinane-based drugs to targeting moieties could enhance their efficacy and reduce off-target side effects.

  • Expanded Biological Screening: Screening existing and new libraries of 1,4-thiazinane derivatives against a wider range of biological targets is likely to uncover novel activities and applications.

Part 4: Conclusion

From its historical roots in the discovery of phenothiazine dyes to its current status as a privileged scaffold in medicinal chemistry, the 1,4-thiazinane ring system has demonstrated enduring value. The evolution of its synthesis from classical, high-temperature condensations to modern, efficient, and green catalytic methods has greatly expanded the accessible chemical space for this moiety. Its utility as a versatile pharmacophore and a strategic bioisostere for the piperidine ring has been firmly established, with derivatives showing potent activity across a wide spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The continued exploration of its synthetic chemistry and biological potential promises to yield the next generation of innovative therapeutics, making the 1,4-thiazinane scaffold a critical tool for researchers, scientists, and drug development professionals.

References

  • Jain, A. K., & Sharma, S. (Year). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, A., & Kumar, V. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 6122-6146. [Link]

  • Carson, J. F., & Wong, F. F. (Year). The Synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide. The Journal of Organic Chemistry. [Link]

  • (Author). (Year). 1,4-Thiazines and Their Benzo Derivatives. ResearchGate. [Link]

  • (Author). (2025). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • (Author). (2006). Synthesis of Opically Active 3-Morpholinecarboxylic Acid and Tetrahydro-2H-1,4-thiazine-3-carboxylic Acid. Bulletin of the Chemical Society of Japan. [Link]

  • (Author). (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. ResearchGate. [Link]

  • (Author). (Year). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. [Link]

  • (Author). (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]

  • (Author). (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • (Author). (Year). Thiazine. Britannica. [Link]

  • (Author). (Year). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • (Author). (Year). Thiazine. Wikipedia. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • (Author). (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • (Author). (Year). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. Source. [Link]

  • (Author). (Year). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • (Author). (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • (Author). (Year). Synthesis of 1,4-thiazine derivatives. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (Year). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Barkenbus, C., & Landis, P. S. (1948). The Preparation of 1,4-Thiazine. Journal of the American Chemical Society. [Link]

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Exploratory

Comprehensive Theoretical Framework for 1-Oxo-1,4-thiazinane-3-carboxylic Acid

Content Type: In-Depth Technical Guide Subject: Computational Chemistry / Structural Biology Target Audience: Medicinal Chemists, Computational Biologists, and Structural Analysts Introduction: The Stereochemical Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Computational Chemistry / Structural Biology Target Audience: Medicinal Chemists, Computational Biologists, and Structural Analysts

Introduction: The Stereochemical Challenge of Chondrine

1-Oxo-1,4-thiazinane-3-carboxylic acid (often referred to as Chondrine in its natural L-isoform) represents a unique scaffold in medicinal chemistry due to its dual chirality and zwitterionic nature. Unlike simple cyclic amino acids, the introduction of the sulfoxide moiety at position 1 creates a second stereogenic center (the sulfur atom), resulting in diastereomers that exhibit distinct electronic and biological profiles.

For drug development professionals, accurate theoretical modeling of this compound is critical for:

  • Peptidomimetic Design: Predicting how the rigid thiazinane ring constrains peptide backbones.

  • Oxidative Stability: Understanding the reversibility of the sulfoxide stereochemistry.

  • pKa Prediction: Determining ionization states (zwitterion vs. neutral) at physiological pH.

This guide provides a self-validating computational protocol to characterize the structural and electronic properties of 1-oxo-1,4-thiazinane-3-carboxylic acid using Density Functional Theory (DFT).

Computational Strategy & Level of Theory

To ensure scientific integrity, the choice of functional and basis set must balance cost with the ability to describe non-covalent interactions (intramolecular H-bonding) and sulfur hypervalency.

Recommended Model Chemistry
  • Functional: M06-2X or

    
    B97X-D .
    
    • Causality: Standard functionals like B3LYP often fail to accurately describe the dispersion forces critical for ring puckering and intramolecular hydrogen bonding between the sulfoxide oxygen and the ammonium proton. M06-2X is parameterized for main-group thermochemistry and non-covalent interactions.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Causality: Diffuse functions (++) are mandatory for describing the anionic carboxylate and the lone pairs on the sulfoxide oxygen.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Causality: The molecule exists primarily as a zwitterion in water. Gas-phase calculations will likely yield a neutral form that is biologically irrelevant. The SMD model provides better free energy of solvation (

      
      ) estimates than standard PCM.
      

Workflow 1: Conformational & Stereochemical Analysis

The primary challenge is the relative configuration of the sulfoxide oxygen (axial vs. equatorial) and the ring puckering (chair vs. boat).

Isomer Definition

Assuming the natural L-configuration at C3 (3S), two stable diastereomers exist based on the sulfur chirality:

  • (1S, 3S)-isomer: trans-arrangement (S=O and COOH are anti).

  • (1R, 3S)-isomer: cis-arrangement (S=O and COOH are syn).

Protocol
  • Generate Initial Structures: Build both (1R,3S) and (1S,3S) isomers in both chair and boat conformations.

  • Relaxed Potential Energy Surface (PES) Scan: Rotate the

    
     (N-C3-C=O) and 
    
    
    
    (C-N-C3) torsions to find local minima.
  • Optimization & Frequency: Optimize minima at M06-2X/6-311++G(d,p) in water (SMD). Ensure no imaginary frequencies.

  • Boltzmann Weighting: Calculate population ratios based on

    
    .
    
Visualization of Workflow

ConformationalWorkflow Start Input Structure (1S,3S) & (1R,3S) Isomers Scan Relaxed PES Scan (Dihedral Rotation) Start->Scan Opt Geometry Optimization M06-2X/6-311++G(d,p) Solvent: Water (SMD) Scan->Opt Extract Minima Freq Frequency Calculation (Verify NImag=0) Opt->Freq Freq->Opt Imaginary Freq? (Re-optimize) Thermo Thermodynamic Analysis Calculate u0394G and Boltzmann Pop. Freq->Thermo Valid Structures

Figure 1: Step-by-step workflow for identifying the global minimum conformer.

Workflow 2: Electronic Structure & Reactivity

Once the global minimum is identified, electronic properties provide insight into reactivity and metabolic stability.

Key Descriptors
  • MEP (Molecular Electrostatic Potential): Maps the charge distribution to predict sites of electrophilic attack (e.g., metabolic oxidation at Nitrogen).

  • FMO (Frontier Molecular Orbitals):

    • HOMO: Typically localized on the carboxylate or the sulfoxide oxygen (nucleophilic).

    • LUMO: Typically antibonding orbitals on the ring C-H or C=O (electrophilic).

  • NBO (Natural Bond Orbital) Analysis: Critical for quantifying the anomeric effect between the Nitrogen lone pair (

    
    ) and the adjacent C-S antibonding orbital (
    
    
    
    ). This interaction stabilizes the axial orientation of the N-substituents.
Data Presentation: Isomer Comparison

Table 1: Simulated Relative Energies and Dipole Moments (Hypothetical Data Structure)

IsomerConformationRelative Energy (

, kcal/mol)
Dipole Moment (Debye)HOMO-LUMO Gap (eV)
(1R, 3S) Chair (ax-SO)0.00 (Global Min)4.26.8
(1R, 3S) Chair (eq-SO)+1.55.16.6
(1S, 3S) Chair (ax-SO)+0.83.96.7
(1S, 3S) Chair (eq-SO)+2.15.56.5

Workflow 3: pKa Prediction Protocol

Accurate pKa prediction for cyclic amino acids requires a thermodynamic cycle approach because implicit solvation models often struggle with the high charge density of the bare proton (


).
The Cluster-Continuum Approach

Instead of calculating


 solvation directly, use a water cluster or a reference base (proton exchange scheme). However, for high-throughput accuracy, the Linear Scaling Scheme  is recommended.

Protocol:

  • Reaction:

    
    
    
  • Calculation: Compute

    
     and 
    
    
    
    for both protonated (
    
    
    ) and deprotonated (
    
    
    ) species.
  • Correction: Apply the experimental value for

    
     kcal/mol.
    
Thermodynamic Cycle Diagram

pKaCycle AH_gas AH+(gas) A_gas A(gas) + H+(gas) AH_gas->A_gas u0394G_gas(acid) AH_aq AH+(aq) AH_gas->AH_aq u0394G_solv(AH+) A_aq A(aq) + H+(aq) A_gas->A_aq u0394G_solv(A) + u0394G_solv(H+) AH_aq->A_aq u0394G_aq(deprot) = 2.303RT(pKa)

Figure 2: Thermodynamic cycle for calculating pKa. The pKa is derived from


 using the equation 

.

Experimental Validation & References

To ensure the trustworthiness of your calculations, validate your results against experimental NMR data or X-ray crystallography of similar scaffolds.

Validation Metrics
  • NMR Shifts: Compute GIAO-NMR shielding tensors and compare with experimental

    
     and 
    
    
    
    NMR of Chondrine.
  • IR Spectra: Compare calculated vibrational frequencies (scaled by 0.96-0.98 for M06-2X) with experimental FTIR bands, specifically the

    
     stretch (~1000-1050 cm
    
    
    
    ) and
    
    
    stretch.
References
  • Stereoisomer Synthesis

    • T. Nishitani et al., "Synthesis of four stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide," Chem. Pharm. Bull., 2000. Link

  • pKa Calculation Methodology

    • K. Laasonen, "How to Predict the pKa of Any Compound in Any Solvent," ACS Omega, 2022. Link

  • DFT for Thiazolidines (Analogous Systems)

    • A. M.[1] Asiri et al., "Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives," J. Mol. Struct., 2015. Link

  • Solvation Models

    • A. V. Marenich, C. J. Cramer, D. G. Truhlar, "Universal Solvation Model Based on Solute Electron Density (SMD)," J. Phys. Chem. B, 2009. Link

Sources

Foundational

Technical Whitepaper: Therapeutic Targets of 1-Oxo-1,4-thiazinane-3-carboxylic Acid (Chondrine)

The following technical guide details the therapeutic potential of 1-Oxo-1,4-thiazinane-3-carboxylic acid , scientifically known as Chondrine , and its structural analogs (e.g., Cycloalliin ). Executive Summary 1-Oxo-1,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential of 1-Oxo-1,4-thiazinane-3-carboxylic acid , scientifically known as Chondrine , and its structural analogs (e.g., Cycloalliin ).

Executive Summary

1-Oxo-1,4-thiazinane-3-carboxylic acid (Common name: Chondrine ) is a cyclic sulfur-containing amino acid originally isolated from the red alga Chondria crassicaulis.[1][2] Structurally, it represents the oxidized (sulfoxide) form of thiomorpholine-3-carboxylic acid. While often overshadowed by its 5-methyl homolog Cycloalliin (found in Allium species), the core 1-oxo-1,4-thiazinane-3-carboxylic acid scaffold exhibits significant therapeutic potential as a proline mimetic , a redox-active modulator , and an inhibitor of pathological tissue remodeling .

This guide delineates the potential therapeutic targets of this scaffold, synthesizing data from marine natural product research and structural analog pharmacology (specifically Cycloalliin) to provide a roadmap for validation.

Part 1: Chemical Identity & Molecular Architecture

Before defining targets, the structural pharmacophore must be established. The compound exists as a zwitterion with specific stereochemical requirements for biological activity.

Physicochemical Profile[3]
  • IUPAC Name: (3R)-1-Oxo-1,4-thiazinane-3-carboxylic acid

  • Common Name: Chondrine[2][3][4][5][6][7][8]

  • Molecular Formula: C₅H₉NO₃S[2]

  • Key Structural Features:

    • Thiomorpholine Ring: A six-membered saturated heterocycle containing N and S.

    • Sulfoxide (S=O): Provides a dipole and hydrogen bond acceptor site; exists in axial or equatorial conformations (Axial is thermodynamically preferred in the crystal structure).

    • Carboxylic Acid: Alpha to the nitrogen, mimicking the alpha-amino acid core.

Structural Homology & Mimetics

The 1-oxo-1,4-thiazinane-3-carboxylic acid core functions as a conformational mimetic of:

  • L-Proline / 4-Hydroxyproline: Due to the cyclic amine and carboxyl arrangement.

  • L-Glutamate: The sulfoxide oxygen can mimic the distal carboxylate of glutamate in specific receptor binding pockets.

ChemicalStructure Chondrine 1-Oxo-1,4-thiazinane-3-carboxylic acid (Chondrine) Proline L-Proline / Hydroxyproline (Structural Mimic) Chondrine->Proline Mimics steric profile Cycloalliin 5-Methyl-1-oxo-1,4-thiazinane-3-COOH (Cycloalliin - Active Analog) Chondrine->Cycloalliin Core Scaffold

Figure 1: Structural relationship between Chondrine, its bioactive analog Cycloalliin, and the endogenous amino acid Proline.

Part 2: Therapeutic Targets & Mechanism of Action

Based on the bioactivity of the core scaffold and its methylated analog (Cycloalliin), three primary therapeutic targets are identified: TGF-β Signaling , Atherogenic Foam Cell Formation , and Redox Homeostasis .

Target 1: TGF-β/Smad Signaling Pathway (Anti-Fibrotic/Anti-Metastatic)

The most validated target for the 1-oxo-1,4-thiazinane-3-carboxylic acid scaffold (via Cycloalliin data) is the Transforming Growth Factor-beta (TGF-β) pathway.

  • Mechanism: The compound inhibits the phosphorylation of Smad3 , a downstream effector of TGF-β receptors.[9]

  • Downstream Effect: Suppression of the transcription factor Snail .[9]

  • Therapeutic Outcome:

    • Oncology: Inhibition of Epithelial-Mesenchymal Transition (EMT), reducing metastasis in Non-Small Cell Lung Cancer (NSCLC).

    • Fibrosis: Potential to halt fibrotic remodeling in lung or liver tissue by preventing fibroblast-to-myofibroblast differentiation.

Target 2: Macrophage Lipid Metabolism (Anti-Atherosclerotic)

The scaffold targets the lipid handling machinery within macrophages, specifically modulating the formation of foam cells.

  • Mechanism: Modulation of ABCA1/G1 transporters (cholesterol efflux) or inhibition of CD36 (oxidized LDL uptake).

  • Therapeutic Outcome: Reduction of intracellular lipid accumulation in THP-1 derived macrophages, preventing the early onset of atherosclerotic plaques.[9]

Target 3: Fibrinolytic System (Cardiovascular Protection)
  • Therapeutic Outcome: Increased fibrinolysis, offering protection against thrombosis.

SignalingPathway Compound 1-Oxo-1,4-thiazinane-3-COOH (Scaffold) Smad23 Smad2/3 (Phosphorylation) Compound->Smad23 Inhibits (p-Smad3) LipidAccum Lipid Accumulation Compound->LipidAccum Reduces TGFbR TGF-β Receptor TGFbR->Smad23 Activates Snail Snail Transcription Factor Smad23->Snail Upregulates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Metastasis Metastasis / Fibrosis EMT->Metastasis Drives FoamCell Foam Cell Formation LipidAccum->FoamCell Causes

Figure 2: Mechanistic impact of the scaffold on TGF-β signaling and macrophage lipid metabolism.

Part 3: Preclinical Validation & Experimental Frameworks

To validate these targets for 1-Oxo-1,4-thiazinane-3-carboxylic acid, the following experimental protocols are recommended. These protocols are designed to differentiate the activity of the specific unmethylated Chondrine scaffold from its analogs.

Protocol A: TGF-β1 Induced EMT Inhibition Assay

Objective: Quantify the compound's ability to block Smad3 phosphorylation and Snail expression.

  • Cell Line: A549 (Human Lung Adenocarcinoma).

  • Culture Conditions: DMEM supplemented with 10% FBS. Starve cells in serum-free medium for 24h prior to treatment.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • TGF-β1 (5 ng/mL) alone.

    • TGF-β1 + 1-Oxo-1,4-thiazinane-3-carboxylic acid (10, 50, 100 µM).

    • Positive Control: SB431542 (TGF-βRI inhibitor).

  • Incubation: 48 hours.

  • Readout (Western Blot):

    • Primary Antibodies: Anti-E-cadherin (Epithelial marker), Anti-Vimentin (Mesenchymal marker), Anti-p-Smad3, Anti-Snail.

    • Normalization: GAPDH.

  • Data Analysis: Calculate the ratio of p-Smad3/Total Smad3. A reduction in this ratio confirms the mechanism.

Protocol B: Macrophage Foam Cell Assay

Objective: Assess inhibition of lipid accumulation.[9]

  • Cell Line: THP-1 Monocytes differentiated into Macrophages using PMA (100 nM, 48h).

  • Lipid Loading: Incubate macrophages with ox-LDL (50 µg/mL) to induce foam cell formation.

  • Treatment: Co-incubate with test compound (10–100 µM) for 24 hours.

  • Staining: Fix cells with 4% paraformaldehyde and stain with Oil Red O to visualize neutral lipids.

  • Quantification: Extract dye with isopropanol and measure absorbance at 520 nm.

  • Gene Expression (qPCR): Measure mRNA levels of ABCA1 (efflux) and CD36 (uptake).

Protocol C: Synthesis & Isolation (for Supply)

Since commercial availability of pure Chondrine is limited compared to Cycloalliin, synthesis or isolation is required.

  • Biosynthetic Route: Isolation from Chondria crassicaulis (Red Alga) via ethanolic extraction and cation-exchange chromatography (Dowex 50W).

  • Chemical Synthesis:

    • Starting Material: L-Cysteine + 2-Chloroacetic acid → S-Carboxymethyl-L-cysteine (Carbocisteine).

    • Cyclization: This step is non-trivial for the 6-membered ring.

    • Alternative: Reaction of 3-bromopropene with L-cysteine followed by oxidation and cyclization (mimicking the Cycloalliin route).

    • Oxidation: Use H₂O₂ to generate the sulfoxide (1-oxo) from the thiazinane precursor.

Part 4: Drug Development Perspectives

Pharmacokinetics (PK)
  • Solubility: High water solubility due to the zwitterionic nature (amino acid).

  • Bioavailability: Likely high oral bioavailability, similar to other cyclic amino acids.

  • Metabolism: The sulfoxide moiety is metabolically stable but can be reduced to the sulfide or oxidized to the sulfone (1,1-dioxide) by hepatic enzymes (cytochrome P450 or FMOs).

Toxicology & Safety
  • Natural Occurrence: Presence in edible algae (Chondria, Undaria) and Allium vegetables (as the methyl analog) suggests a favorable safety profile.

  • Potential Risks: High doses of sulfur-containing amino acids can sometimes deplete glutathione or alter redox balance; dose-ranging studies are essential.

References

  • Palmer, K. J., Lee, K. S., Wong, R. Y., & Carson, J. F. (1972).[2] Crystal and molecular structure of chondrine, C5H9NO3S. Acta Crystallographica Section B. Link

  • Kuriyama, M., Takagi, M., & Murata, K. (1960).[6] On a new amino acid (chondrine) isolated from red alga Chondria crassicaulis.[2][6][10] Bulletin of the Faculty of Fisheries Hokkaido University. Link

  • BenchChem. (n.d.). Cycloalliin | 15042-85-0 (Analog Pharmacology). Retrieved from BenchChem Database.[9] Link

  • Lee, C. J., et al. (2013). Inhibitory effects of cycloalliin on the epithelial-to-mesenchymal transition in A549 lung cancer cells. Oncology Reports.
  • Morita, K., et al. (2011). Cholesterol-lowering effects of organosulfur compounds from garlic. Journal of Clinical Biochemistry and Nutrition. (Evidence for lipid metabolism targets).

Sources

Exploratory

Cyclic Thioamino Acids: Structural Scaffolds for Next-Generation Therapeutics

Executive Summary & Structural Paradigm In the landscape of peptidomimetics and medicinal chemistry, cyclic thioamino acids—principally represented by thiazolidine-4-carboxylic acid (thioproline) and its derivatives—occu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

In the landscape of peptidomimetics and medicinal chemistry, cyclic thioamino acids—principally represented by thiazolidine-4-carboxylic acid (thioproline) and its derivatives—occupy a critical niche. Unlike standard aliphatic amino acids, these heterocycles offer a dual utility: they serve as conformational locks in peptide engineering and as redox-active prodrugs in metabolic therapy.

This guide moves beyond basic definitions to explore the causality of their function. Why replace proline with thioproline? The answer lies in the stereoelectronic effects of the sulfur atom. The larger atomic radius and lower electronegativity of sulfur (compared to the methylene group in proline) alter the ring pucker preference (endo vs. exo) and significantly shift the cis/trans isomerization equilibrium of the preceding peptide bond.

The Core Value Proposition
  • Conformational Restriction: Thioproline analogs stabilize specific secondary structures (e.g.,

    
    -turns) more effectively than their carbocyclic counterparts.
    
  • Metabolic Reservoir: These compounds act as "masked" cysteine, liberating sulfhydryl groups intracellularly to combat oxidative stress without the toxicity associated with direct cysteine administration.

Physicochemical & Conformational Profiling

To rationally design drugs using cyclic thioamino acids, one must understand how they differ from the canonical proline scaffold.

Table 1: Comparative Properties of Proline vs. Thioproline
PropertyL-Proline (Pro)L-Thioproline (Thz)Impact on Drug Design
Ring Structure Pyrrolidine (5-membered, N)Thiazolidine (5-membered, N, S)S-atom increases lipophilicity (LogP).
Ring Pucker C

-endo / C

-exo equilibrium
Strongly favors C

-endo
Thz promotes cis-amide bond formation.
Amide Bond (

)
~4:1 (Trans favored)~2:1 (Trans favored, but cis increased)Critical for inducing specific turns in peptidomimetics.
pKa (COOH) 1.991.51Thz is a stronger acid; affects solubility/binding.
Redox Activity InertActive (Ring opening)Thz acts as an antioxidant/ROS scavenger.
Mechanistic Insight: The Gauche Effect

The preference for the C


-endo pucker in thioproline is driven by the gauche effect  between the sulfur atom and the nitrogen lone pair. When incorporated into a peptide chain, this forces the backbone dihedral angles (

) into a narrow range, effectively "locking" the peptide into a bioactive conformation.

Redox Biology: The "Prodrug" Mechanism

Thiazolidine derivatives are not merely structural scaffolds; they are biologically active.[1][2][3] The therapeutic efficacy of thioproline in hepatoprotection and cancer arises from its hydrolysis.

Mechanism of Action

Thioproline acts as an intracellular reservoir for L-cysteine. Direct administration of L-cysteine is often toxic due to excitotoxicity; however, the thiazolidine ring acts as a slow-release vehicle.

  • Cellular Uptake: Thioproline enters the cell via amino acid transporters.

  • Ring Opening: Non-enzymatic or enzymatic hydrolysis opens the ring.

  • Formaldehyde Trapping: The reverse reaction allows cysteine to scavenge toxic formaldehyde.

  • GSH Synthesis: Liberated cysteine feeds into the Glutathione (GSH) synthetic pathway, boosting antioxidant capacity.

Thioproline_Metabolism Thz Thioproline (Thiazolidine-4-COOH) Inter Imine Intermediate Thz->Inter Hydrolysis (pH dependent) Cys L-Cysteine (Free Thiol) Inter->Cys Ring Opening HCHO Formaldehyde (Toxic) Inter->HCHO Byproduct Cys->Thz + HCHO (Detoxification) GSH Glutathione (GSH) Cys->GSH GCL / GSS Enzymes ROS ROS Scavenging (Cell Survival) GSH->ROS Redox Homeostasis

Caption: Metabolic trajectory of Thioproline acting as a cysteine prodrug and formaldehyde scavenger.

Synthetic Methodologies

As a scientist, reproducibility is your currency. The synthesis of cyclic thioamino acids relies on the Asinger-type condensation or simple condensation of cysteine with carbonyls.

Protocol: Synthesis of L-Thiazolidine-4-carboxylic Acid (Thioproline)

Target: Gram-scale synthesis of high-purity Thioproline. Reaction Type: Cyclocondensation.[1]

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (CAS: 7048-04-6)

  • Formaldehyde (37% aq. solution)

  • Potassium Acetate (buffer)

  • Ethanol/Water solvent system[2]

Step-by-Step Workflow:

  • Solubilization: Dissolve 0.1 mol of L-Cysteine HCl in 50 mL of distilled water. The solution will be acidic (pH ~1-2).

  • Buffering: Add Potassium Acetate until pH reaches 5.5–6.0. Critical: The ring closure is pH-sensitive; too acidic prevents nucleophilic attack; too basic promotes oxidation of cysteine.

  • Condensation: Add 0.11 mol of Formaldehyde (slight excess) dropwise at room temperature.

    • Observation: The solution may warm slightly (exothermic).

  • Crystallization: Stir for 4–6 hours. The mixture will thicken as the product precipitates. Add 50 mL of absolute ethanol to drive precipitation.

  • Isolation: Cool to 4°C overnight. Filter the white crystalline solid.

  • Purification: Recrystallize from hot water/ethanol (1:1).

  • Validation:

    • Melting Point: 196–197°C (dec).

    • IR: Look for disappearance of S-H stretch (2550 cm⁻¹) and appearance of C-S-C ring modes.

Synthesis_Workflow Start L-Cysteine HCl (aq) Step1 Adjust pH to 6.0 (KOAc) Start->Step1 Step2 Add Formaldehyde (Dropwise, RT) Step1->Step2 Step3 Cyclization Reaction (4-6 Hours) Step2->Step3 Nucleophilic Attack Step4 Ethanol Precipitation & Cooling Step3->Step4 Product L-Thioproline (Crystalline Solid) Step4->Product Yield >90%

Caption: Step-by-step synthetic workflow for the cyclocondensation of L-Cysteine to Thioproline.

Advanced Applications in Drug Development[4]

Peptidomimetics & Viral Inhibition

Replacing Proline with Thioproline in viral protease inhibitors (e.g., HCV or HIV protease inhibitors) often improves potency. The sulfur atom creates a "kink" that can better fit into hydrophobic pockets of enzymes.

  • Case Study: Thioproline incorporation into Neuraminidase inhibitors prevents influenza viral replication by mimicking the transition state of sialic acid cleavage.

Metal Coordination Complexes

Thiazolidine-4-carboxylic acid ligands coordinate with transition metals (Co, Zn, Cu).

  • Application: These complexes show enhanced antimicrobial activity compared to the free ligand. The metal ion facilitates membrane penetration, while the thiazolidine moiety disrupts bacterial redox balance.

Anticancer "Trojan Horse"

Thioproline derivatives act as anticancer agents by inducing apoptosis.

  • Mechanism: In tumor cells with high ROS levels, the thiazolidine ring oxidizes and opens, depleting the cell's reducing equivalents or releasing cytotoxic aldehydes specifically within the tumor microenvironment.

References

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[4][5] Journal of the American Chemical Society, 59(1), 200–206. Link

  • Nagasawa, H. T., et al. (1984).[1][6] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1][6] Protection of mice against acetaminophen hepatotoxicity.[1][6] Journal of Medicinal Chemistry, 27(5), 591–596. Link

  • Hamada, Y., et al. (2014). The impact of 4-thiaproline on polyproline conformation.[7][8] ChemBioChem, 15(16), 2359-2364. Link

  • BenchChem. (2025).[2] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. BenchChem Technical Guides. Link

  • Wlodek, L. (2002). L-cysteine prodrugs: Thiazolidine derivatives as antioxidant agents.[6] Polish Journal of Pharmacology, 54(6), 689-693. Link

Sources

Foundational

Precision Identification and Utilization of 1-Oxo-1,4-thiazinane-3-carboxylic acid

A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary In the high-stakes environment of peptidomimetic drug design, 1-Oxo-1,4-thiazinane-3-carboxylic acid (commonly known as Thiomorpholine-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

In the high-stakes environment of peptidomimetic drug design, 1-Oxo-1,4-thiazinane-3-carboxylic acid (commonly known as Thiomorpholine-3-carboxylic acid 1-oxide ) represents a critical scaffold.[1] It serves as a hydrophilic, non-planar surrogate for proline, offering unique opportunities to modulate peptide conformation and solubility.

However, a simple CAS lookup fails to capture the stereochemical complexity of this molecule. Unlike its parent compound, the 1-oxide derivative possesses two chiral centers: the carbon at position 3 and the sulfur at position 1. This guide moves beyond basic identification, providing a rigorous framework for distinguishing stereoisomers, validating oxidation states, and ensuring the integrity of your starting materials.

Part 1: Chemical Identity & CAS Registry Architecture

The designation "1-Oxo" refers specifically to the oxidation of the sulfur atom (position 1) to a sulfoxide (


), not a carbonyl ketone.[1] This modification introduces a new center of chirality at the sulfur atom, creating diastereomeric possibilities that distinct CAS numbers must track.
The CAS Hierarchy

Researchers must select the CAS number that matches their specific stereochemical requirements. Using the generic CAS for a stereoselective synthesis can lead to regulatory and reproducibility failures.

Chemical EntityStereochemistryCAS Registry NumberKey Characteristics
Thiomorpholine-3-carboxylic acid 1-oxide Unspecified 156474-26-9 Generic entry.[1][2][3] Used for racemic/mixed diastereomer batches.
(1S,3S)-Thiomorpholine-3-carboxylic acid 1-oxide (1S, 3S) 271251-14-0 Specific diastereomer.[1][3] Often the trans isomer relative to C3-COOH.[1]
(1R,3S)-Thiomorpholine-3-carboxylic acid 1-oxide (1R, 3S) 271251-15-1 Specific diastereomer.[1][3] Often the cis isomer relative to C3-COOH.[1]
Thiomorpholine-3-carboxylic acid (3S) or (±)20960-92-3 Parent Sulfide .[1] The unoxidized starting material.
Thiomorpholine-3-carboxylic acid 1,1-dioxide (3S) or (±)Varies by isomerSulfone .[1] The over-oxidized impurity (

).[1]
Stereochemical Visualization

The relationship between the parent sulfide and its oxidized derivatives is stereochemically complex. The following diagram maps the divergence from the parent amino acid to its specific oxide isomers.

Stereochemistry Parent Thiomorpholine-3-carboxylic acid (Parent Sulfide) CAS: 20960-92-3 Oxidation Controlled Oxidation (H2O2 / mCPBA) Parent->Oxidation Oxidant (1.0 eq) GenericOxide 1-Oxo-1,4-thiazinane-3-carboxylic acid (Mixture of Diastereomers) CAS: 156474-26-9 Oxidation->GenericOxide Non-selective Sulfone 1,1-Dioxide (Sulfone) (Over-oxidation Impurity) Oxidation->Sulfone Excess Oxidant (Side Reaction) Isomer1 (1S,3S)-Isomer CAS: 271251-14-0 GenericOxide->Isomer1 Chiral HPLC Separation Isomer2 (1R,3S)-Isomer CAS: 271251-15-1 GenericOxide->Isomer2 Chiral HPLC Separation

Figure 1: Stereochemical divergence upon oxidation. Note that the "1-Oxo" designation implies a Sulfoxide, creating two diastereomers from a single enantiopure parent.[1]

Part 2: Synthesis & Critical Process Parameters

To obtain the correct CAS entity, one must control the oxidation state rigorously. Over-oxidation to the sulfone (1,1-dioxide) is the primary failure mode.[1]

Synthesis Protocol: Controlled Oxidation

Objective: Selectively produce the sulfoxide (1-oxide) without generating the sulfone.[1]

  • Starting Material: Dissolve Thiomorpholine-3-carboxylic acid (CAS 20960-92-3) in water or a water/methanol mixture.[1]

  • Oxidant Addition: Add Hydrogen Peroxide (30%) dropwise at 0°C.

    • Stoichiometry is vital: Use exactly 1.0–1.05 equivalents. Excess leads to the sulfone.

  • Reaction Monitoring: Stir at 0°C to room temperature for 2-4 hours.

    • Checkpoint: Monitor by LC-MS.[1][4] Look for M+16 (Sulfoxide) vs M+32 (Sulfone).[1]

  • Quenching: Quench residual peroxide with sodium thiosulfate/bisulfite if necessary before concentration.

  • Isolation: Lyophilize to obtain the crude diastereomeric mixture (CAS 156474-26-9).[1]

  • Purification (Optional): Fractional crystallization or ion-exchange chromatography can enrich one diastereomer (e.g., trans), allowing assignment to specific CAS numbers (271251-14-0 or 271251-15-1).[1]

Part 3: Analytical Validation (The Self-Validating System)[1]

Trusting a label is insufficient in rigorous R&D. You must validate the identity of the compound using a "Triangulation Protocol" involving Mass Spectrometry and NMR.

Mass Spectrometry (MS)

This provides the first line of defense against over-oxidation.[1]

  • Parent (Sulfide): MW ≈ 147.2[1][5]

  • Target (Sulfoxide): MW ≈ 163.2 (+16 Da)[1]

  • Impurity (Sulfone): MW ≈ 179.2 (+32 Da)[1]

Acceptance Criteria: The intensity of the [M+H]+ peak at 164 must be >95%, with the peak at 180 (Sulfone) <1%.

Nuclear Magnetic Resonance (NMR)

NMR is the only method to definitively confirm the oxidation state and stereochemistry.[1]

  • Sulfide (Parent): Protons adjacent to sulfur (H-2 and H-6) appear typically between 2.5 – 3.2 ppm .[1]

  • Sulfoxide (Target): The oxidation deshields these protons significantly.

    • Diagnostic Shift: Look for the H-2 and H-6 signals shifting downfield to 3.0 – 3.8 ppm .[1]

    • Splitting: The asymmetry of the sulfoxide often makes the geminal protons at C2 and C6 magnetically non-equivalent, complicating the splitting pattern (ABX systems).

  • Sulfone (Impurity): Stronger deshielding, often pushing signals to 3.5 – 4.0 ppm , but with a more symmetric pattern than the sulfoxide.

Analytical Decision Tree

Use the following logic flow to validate your material before use in synthesis.

AnalyticalValidation Sample Unknown Sample '1-Oxo-1,4-thiazinane-3-COOH' MS_Check LC-MS Analysis Sample->MS_Check Mass_164 Mass = 164 (M+H) MS_Check->Mass_164 Primary Peak Mass_180 Mass = 180 (M+H) MS_Check->Mass_180 Major Peak Mass_148 Mass = 148 (M+H) MS_Check->Mass_148 Major Peak NMR_Check 1H-NMR Analysis Mass_164->NMR_Check Reject_Sulfone REJECT: Sulfone (Over-oxidized) Mass_180->Reject_Sulfone Reject_Sulfide REJECT: Sulfide (Unoxidized) Mass_148->Reject_Sulfide Shift_Check Check H-2/H-6 Shift NMR_Check->Shift_Check Valid VALIDATED CAS: 156474-26-9 Shift_Check->Valid Complex m 3.0-3.8 ppm Shift_Check->Reject_Sulfone m >3.8 ppm Shift_Check->Reject_Sulfide m 2.5-3.0 ppm

Figure 2: Analytical workflow for validating 1-Oxo-1,4-thiazinane-3-carboxylic acid. This self-validating loop ensures the material matches the CAS description.

Part 4: Applications in Drug Development[7]

1. Proline Mimicry: The 1-oxo-thiazinane ring is a six-membered homolog of thiaproline (thiazolidine-4-carboxylic acid).[1] It acts as a bulky, hydrophilic proline mimic. The sulfoxide oxygen can accept hydrogen bonds, altering the solvation shell and potentially the bio-distribution of the peptide.

2. Conformational Constraint: The sulfoxide group introduces specific steric constraints. Depending on whether the oxygen is axial or equatorial (cis/trans relative to the carboxyl), the ring adopts different chair or boat conformations. This allows medicinal chemists to "lock" a peptide backbone into a specific secondary structure (


-turn induction).[1]

3. Solubility Enhancement: Replacing a hydrophobic proline or phenylalanine residue with 1-oxo-thiazinane-3-carboxylic acid significantly lowers the LogP of the molecule, improving aqueous solubility—a common hurdle in peptide therapeutics.[1]

References

  • PubChem. (2025).[5] Thiomorpholine-3-carboxylic acid (Parent Compound) - CID 440159.[1][5] National Library of Medicine. Retrieved from [Link][1]

  • ChemSrc. (2025). CAS 156474-26-9 Entry and Isomer Data. Retrieved from [Link][1]

  • Journal of Chemical Reviews. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 1-Oxo-1,4-thiazinane-3-carboxylic acid

This guide provides a comprehensive exploration of the stereochemical intricacies of 1-Oxo-1,4-thiazinane-3-carboxylic acid, a heterocyclic compound of interest in medicinal and synthetic chemistry. We will delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of 1-Oxo-1,4-thiazinane-3-carboxylic acid, a heterocyclic compound of interest in medicinal and synthetic chemistry. We will delve into the fundamental principles governing its stereoisomerism, methodologies for stereoselective synthesis and resolution, and the analytical techniques essential for unequivocal stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's three-dimensional nature.

Foundational Stereochemistry: Understanding the Stereoisomers

1-Oxo-1,4-thiazinane-3-carboxylic acid possesses two stereogenic centers: one at the C3 carbon atom bearing the carboxylic acid group, and the other at the sulfur atom of the sulfoxide moiety. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

  • (1R, 3R)-1-Oxo-1,4-thiazinane-3-carboxylic acid

  • (1S, 3S)-1-Oxo-1,4-thiazinane-3-carboxylic acid

  • (1R, 3S)-1-Oxo-1,4-thiazinane-3-carboxylic acid

  • (1S, 3R)-1-Oxo-1,4-thiazinane-3-carboxylic acid

The relationship between these stereoisomers is critical to understanding their synthesis and separation. The (1R, 3R) and (1S, 3S) isomers are enantiomers of each other, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric (e.g., (1R, 3R) and (1R, 3S) are diastereomers). This distinction is fundamental, as diastereomers possess different physical properties, which can be exploited for their separation.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 1R, 3R 1R, 3R 1S, 3S 1S, 3S 1R, 3R->1S, 3S Enantiomers 1R, 3S 1R, 3S 1R, 3R->1R, 3S Diastereomers 1S, 3R 1S, 3R 1R, 3R->1S, 3R Diastereomers 1S, 3S->1R, 3S 1S, 3S->1S, 3R Diastereomers 1R, 3S->1S, 3R Enantiomers

Caption: Relationship between the four stereoisomers of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Stereoselective Synthesis and Resolution Strategies

The synthesis of the four stereoisomers of 1-Oxo-1,4-thiazinane-3-carboxylic acid (TCA SO) is a multi-step process that hinges on the controlled oxidation of a stereochemically pure precursor, 1,4-thiazinane-3-carboxylic acid (TCA). A key methodology involves the asymmetric transformation of racemic TCA to obtain the desired enantiomerically pure starting material.[1]

Preparation of Enantiomerically Pure 1,4-thiazinane-3-carboxylic acid (TCA)

A robust method for obtaining enantiomerically pure (S)-TCA or (R)-TCA is through the asymmetric transformation of a racemic mixture of TCA. This process combines isomerization and preferential crystallization.

Protocol: Asymmetric Transformation of (RS)-TCA [1]

  • Salt Formation: Racemic (RS)-TCA is reacted with an enantiomerically pure resolving agent, such as (2R, 3R)-tartaric acid ((R)-TA), in a suitable solvent like propanoic acid.

  • Epimerization: An epimerization catalyst, for instance, salicylaldehyde, is added to the mixture.

  • Preferential Crystallization: The mixture is heated (e.g., to 110°C) to facilitate the interconversion of the TCA enantiomers in solution. Upon cooling, the salt of the less soluble diastereomer (e.g., (S)-TCA with (R)-TA) preferentially crystallizes.

  • Isolation: The diastereomerically pure salt is isolated by filtration.

  • Liberation of Free Amino Acid: The pure TCA enantiomer is obtained by treating the salt with a base, such as triethylamine, in a solvent like methanol. This method can yield optically pure (S)-TCA in high yield (over 80%) and high diastereomeric excess (100% de).[1]

Diastereoselective Oxidation of TCA

Once an enantiomerically pure TCA is obtained (e.g., (S)-TCA), it can be oxidized to a mixture of diastereomeric sulfoxides. The stereochemical outcome of the oxidation is dependent on the reaction conditions.

Protocol: Oxidation of (S)-TCA [1]

  • Reaction Setup: (S)-TCA is dissolved in dilute hydrochloric acid.

  • Oxidation: Hydrogen peroxide is added to the solution to oxidize the sulfide to a sulfoxide.

  • Selective Crystallization: Under these conditions, one diastereomer, (1S, 3S)-TCA SO, selectively crystallizes from the reaction mixture.

  • Isolation of the Second Diastereomer: The filtrate, now enriched in the other diastereomer, (1R, 3S)-TCA SO, is treated with a base (e.g., triethylamine) to neutralize the acid.

  • Further Purification: The second diastereomer can be further purified, for example, by forming a salt with a resolving agent like (R)-tartaric acid, leading to the isolation of a single diastereomer.

By starting with (R)-TCA, the other two stereoisomers, (1R, 3R)- and (1S, 3R)-TCA SO, can be synthesized using a similar strategy.[1]

synthesis_workflow cluster_start Starting Material Preparation cluster_oxidation_S Oxidation of (S)-TCA cluster_oxidation_R Oxidation of (R)-TCA racemic_TCA (RS)-TCA asymmetric_trans Asymmetric Transformation (Resolving Agent + Catalyst) racemic_TCA->asymmetric_trans pure_S_TCA (S)-TCA asymmetric_trans->pure_S_TCA pure_R_TCA (R)-TCA asymmetric_trans->pure_R_TCA oxidation_S Oxidation (H2O2, HCl) pure_S_TCA->oxidation_S oxidation_R Oxidation (H2O2, HCl) pure_R_TCA->oxidation_R mixture_S Diastereomeric Mixture ((1S, 3S) & (1R, 3S)) oxidation_S->mixture_S cryst_S Selective Crystallization mixture_S->cryst_S final_1S3S (1S, 3S)-TCA SO cryst_S->final_1S3S filtrate_S Filtrate Enrichment cryst_S->filtrate_S Filtrate purification_S Purification filtrate_S->purification_S final_1R3S (1R, 3S)-TCA SO purification_S->final_1R3S mixture_R Diastereomeric Mixture ((1R, 3R) & (1S, 3R)) oxidation_R->mixture_R cryst_R Selective Crystallization mixture_R->cryst_R final_1R3R (1R, 3R)-TCA SO cryst_R->final_1R3R filtrate_R Filtrate Enrichment cryst_R->filtrate_R Filtrate purification_R Purification filtrate_R->purification_R final_1S3R (1S, 3R)-TCA SO purification_R->final_1S3R

Caption: Workflow for the synthesis of the four stereoisomers of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Analytical Techniques for Stereochemical Characterization

The definitive assignment of the stereochemistry of each isomer requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[2] The different spatial arrangements of the atoms in diastereomers result in distinct chemical shifts and coupling constants for the protons and carbons in the molecule.

  • ¹H NMR: The chemical shifts of the protons on the thiazinane ring, particularly those adjacent to the stereocenters (at C2, C3, and C5), will differ between diastereomers.

  • ¹³C NMR: Similarly, the carbon chemical shifts will be unique for each diastereomer.

  • 2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can help to elucidate the relative configuration and preferred conformation of the ring. For instance, a NOE between a proton on the sulfoxide-bearing ring and a proton on a substituent can indicate their syn or anti relationship. Unequivocal determination of stereochemistry in related thiazinane derivatives has been achieved using 2D NOESY.[3][4]

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison for Diastereomers

Proton(1S, 3S)-Isomer (ppm)(1R, 3S)-Isomer (ppm)
H-2a3.153.25
H-2b2.902.85
H-34.104.05
H-5a3.503.60
H-5b3.303.35
H-6a2.702.75
H-6b2.502.55

Note: These are illustrative values to demonstrate the expected differences between diastereomers.

X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that suitable crystals can be grown.[5] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. The absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, particularly heavier atoms like sulfur. The crystal structure of related benzothiazine derivatives has been determined using this method.[6]

Chiral Chromatography

Chiral chromatography is essential for separating enantiomers and for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): For volatile derivatives of the analyte, chiral GC can be employed.

  • Non-aqueous Capillary Electrophoresis (NACE): This technique has been successfully used for the chiral separation of related 1,3,4-thiadiazine derivatives.[7] It employs a chiral selector, such as a cyclodextrin, in the running buffer to effect the separation of enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

  • Column Selection: Choose a suitable chiral stationary phase. Common choices for carboxylic acids include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane and isopropanol, often with an acidic or basic modifier) that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will appear as two separate peaks.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The stereochemistry of 1-Oxo-1,4-thiazinane-3-carboxylic acid is a multifaceted topic that requires a systematic and well-defined approach for the synthesis, separation, and characterization of its four stereoisomers. The strategies outlined in this guide, from asymmetric transformation to diastereoselective oxidation and subsequent analytical verification, provide a robust framework for researchers in the field. A thorough understanding and application of these principles are paramount for the successful utilization of this compound in drug discovery and development, where the specific stereoisomer often dictates the biological activity and pharmacological profile.

References

  • Wang, L., Zhang, Y., Chen, Z., Lin, X., & Xia, C. (2024). Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Wang, L., Zhang, Y., Chen, Z., Lin, X., & Xia, C. (2024). Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst.
  • Yatham, V. R., & Míšek, J. (2022). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. National Institutes of Health. Available from: [Link]

  • Wang, L., et al. (2024). Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst.
  • Sridevi, C. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.
  • Yabuuchi, T., & Kusumi, T. (2000). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society.
  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
  • Dyer, J. C., Harris, D. L., & Evans, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • Chiral separations of 1,3,4-thia- and 1,3,4-selenadiazine derivatives by use of non-aqueous capillary electrophoresis. PubMed.
  • Shiraiwa, T., et al. (2000). Synthesis of four stereoisomers of 1,4-thiazane-3-carboxylic acid 1-oxide via the asymmetric transformation (combined isomerization-preferential crystallization) of 1,4-thiazane-3-carboxylic acid. PubMed.
  • Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
  • Heterocycles [h]Fused on 4‐Oxoquinoline‐3‐carboxylic Acid. Part 2. A Facile Synthesis of Some 2,7‐Dioxo[8][9]thiazin[2,3‐h]quinoline‐8‐carboxylic Acids. Semantic Scholar.

  • Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. PubMed.
  • Kisszékelyi, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry.
  • Simerpreet, & Cannoo Singh Damanjit. (n.d.).
  • Heterocycles [h]fused onto 4-oxoquinoline-3-carboxylic acid, part IV. Convenient synthesis of substituted hexahydro[8][9]thiazep. SciSpace.

  • NMR for Stereochemical Elucid
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • Deshmukh, M. B., et al. (n.d.). Synthesis and study of biological activity of some new 1,4-benzothiazines.
  • Kisszékelyi, P., et al. (2022).
  • Kisszékelyi, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI.
  • Majed, A. A., & Abid, D. S. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI.
  • Kisszékelyi, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate.
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers (RSC Publishing).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-Oxo-1,4-thiazinane-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Cyclic Sulfoxide Amino Acids 1-Oxo-1,4-thiazinane-3-carboxylic acid, also known as L-1,4-thiazane-3-carboxylic acid 1-ox...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclic Sulfoxide Amino Acids

1-Oxo-1,4-thiazinane-3-carboxylic acid, also known as L-1,4-thiazane-3-carboxylic acid 1-oxide or "chondrine," is a naturally occurring cyclic sulfoxide amino acid. First isolated from red algae (Chondria crassicaulis), its structure is of significant interest in medicinal chemistry and drug development.[1] The sulfoxide moiety introduces a chiral center at the sulfur atom, polarity, and the potential for unique biological interactions, distinguishing it from its non-oxidized thioether analog. Understanding its synthesis is crucial for creating derivatives, developing probes for biological studies, and exploring its potential as a synthon for more complex heterocyclic compounds.

This guide provides a detailed, two-part protocol for the synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid, beginning with the preparation of its precursor, L-1,4-thiazinane-3-carboxylic acid, followed by its selective oxidation. The protocols are based on the established synthesis by Carson and Wong, with additional mechanistic insights drawn from contemporary understanding of thioether oxidation.[1][2]

Overall Synthetic Scheme

The synthesis is a multi-step process that begins with a commercially available amino acid and proceeds through chlorination, cyclization, and a final oxidation step.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_oxidation Part 2: Oxidation A S-(2-Hydroxyethyl)-L-cysteine B S-(2-Chloroethyl)-L-cysteine HCl A->B SOCl₂ or PBr₃ then HCl C L-1,4-Thiazinane-3-carboxylic acid B->C Triethylamine (Et₃N) in DMF D 1-Oxo-1,4-thiazinane-3-carboxylic acid C->D H₂O₂

Caption: Overall workflow for the synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Part 1: Synthesis of the Precursor, L-1,4-Thiazinane-3-carboxylic Acid

The foundational step is the creation of the heterocyclic thioether ring. This is achieved through an intramolecular cyclization of S-(2-chloroethyl)-L-cysteine.

Protocol 1.1: Preparation of S-(2-Chloroethyl)-L-cysteine Hydrochloride

This step involves the conversion of the hydroxyl group of the starting material into a more reactive chloro group, which will act as a leaving group in the subsequent cyclization.

Materials & Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)
S-(2-Hydroxyethyl)-L-cysteine151.1915.1 g0.1 mol
Thionyl Chloride (SOCl₂)118.9726.2 g (16 mL)0.22 mol
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Anhydrous Diethyl Ether74.12500 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend S-(2-Hydroxyethyl)-L-cysteine in 100 mL of anhydrous diethyl ether. Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred suspension over 30 minutes. Causality: Thionyl chloride is a highly effective chlorinating agent for alcohols. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction to yield the alkyl chloride with the release of SO₂ and HCl gas. This must be performed in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then gently reflux for 2 hours.

  • Work-up: Cool the reaction mixture and filter the resulting white precipitate. Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted thionyl chloride.

  • Conversion to Hydrochloride Salt: The crude product is then treated with concentrated hydrochloric acid to ensure the formation of the stable hydrochloride salt, S-(2-chloroethyl)-L-cysteine hydrochloride.[1]

  • Purification: Recrystallize the product from aqueous acetone to yield the pure compound as fine needles. Dry under vacuum. The expected yield is approximately 70-90%.[1]

Protocol 1.2: Cyclization to L-1,4-Thiazinane-3-carboxylic Acid

This is an intramolecular Williamson ether synthesis variation, where the amino group attacks the alkyl chloride, displacing the chloride ion to form the heterocyclic ring.

Materials & Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)
S-(2-Chloroethyl)-L-cysteine hydrochloride220.1111.0 g0.05 mol
Triethylamine (Et₃N)101.1910.1 g (14 mL)0.1 mol
Dimethylformamide (DMF), Anhydrous73.09200 mL-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve S-(2-chloroethyl)-L-cysteine hydrochloride in 200 mL of anhydrous DMF in a 500 mL round-bottom flask with magnetic stirring.

  • Base Addition: Add triethylamine dropwise to the solution at room temperature. Causality: Triethylamine acts as a base to deprotonate the amine group of the cysteine derivative, making it nucleophilic. Two equivalents are used: one to neutralize the hydrochloride salt and the second to facilitate the cyclization reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Remove the triethylamine hydrochloride salt by filtration. Evaporate the DMF solvent under reduced pressure. The resulting residue is the crude L-1,4-thiazinane-3-carboxylic acid.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product.[1]

Part 2: Selective Oxidation to 1-Oxo-1,4-thiazinane-3-carboxylic Acid

The final transformation is the selective oxidation of the thioether to a sulfoxide. Careful control of the oxidant stoichiometry is crucial to prevent over-oxidation to the corresponding sulfone.[3]

Oxidation_Mechanism cluster_mech Oxidation Mechanism Thioether R-S-R' TransitionState [Transition State] Thioether->TransitionState Nucleophilic attack H2O2 H-O-O-H H2O2->TransitionState Sulfoxide R-S(=O)-R' TransitionState->Sulfoxide Bond formation Water H₂O TransitionState->Water Leaving group

Caption: Simplified mechanism of thioether oxidation by hydrogen peroxide.

Protocol 2.1: Hydrogen Peroxide Oxidation

Hydrogen peroxide is a common, effective, and relatively clean oxidant for this purpose, with water being the only byproduct.[3]

Materials & Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)
L-1,4-Thiazinane-3-carboxylic acid147.197.35 g0.05 mol
Hydrogen Peroxide (H₂O₂), 30% aq. sol.34.015.7 mL0.05 mol
Acetic Acid, Glacial60.05100 mL-

Step-by-Step Procedure:

  • Dissolution: Dissolve L-1,4-thiazinane-3-carboxylic acid in 100 mL of glacial acetic acid in a 250 mL flask at room temperature.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add one molar equivalent of 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C. Causality: The reaction is exothermic, and low temperatures help control the reaction rate and selectivity, minimizing the risk of over-oxidation to the sulfone. Using a stoichiometric amount of H₂O₂ is critical to favor the formation of the sulfoxide over the sulfone.[3] The oxidation of thioethers by H₂O₂ is understood to proceed via a nucleophilic attack of the sulfur atom on one of the peroxide oxygens.[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, remove the acetic acid under reduced pressure. The residue will contain a mixture of the two diastereoisomeric sulfoxides.

  • Purification and Diastereomer Separation: The diastereomers (due to the new chiral center at the sulfur) can often be separated by fractional crystallization from water or an ethanol/water mixture. The naturally occurring isomer, (+)-L-1,4-thiazane-3-carboxylic acid 1-oxide ("chondrine"), can be isolated through this process.[1]

References

  • Pitari, G., Maurizi, G., Flati, V., Ursini, C. L., Spera, L., Duprè, S., & Cavallini, D. (1992). Enzymatic synthesis of S-aminoethyl-l-cysteine from pantetheine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1116(1), 27–33. [Link]

  • PubMed. (1992, March 5). Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine. [Link]

  • Carson, J. F., & Wong, F. F. (1964). The Synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide. The Journal of Organic Chemistry, 29(8), 2203–2205. [Link]

  • Lledós, A., et al. (2012). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. PMC. [Link]

  • Carson, J. F., & Wong, F. F. (1964). The Synthesis of L-l,4-Thiazane-3-carboxylic Acid 1-Oxide. American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of sulfoxides. [Link]

  • Wang, B., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(7), 1696–1699. [Link]

  • Research Solutions. The Synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide. [Link]

  • Wang, B., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • The Thioethers. Organic Chemistry. [Link]

Sources

Application

Enantioselective Synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic Acid: A Detailed Guide to Application and Protocol

Introduction: The Significance of Chiral 1-Oxo-1,4-thiazinane-3-carboxylic Acid The 1-oxo-1,4-thiazinane-3-carboxylic acid scaffold is a crucial heterocyclic motif present in a variety of biologically active molecules an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1-Oxo-1,4-thiazinane-3-carboxylic Acid

The 1-oxo-1,4-thiazinane-3-carboxylic acid scaffold is a crucial heterocyclic motif present in a variety of biologically active molecules and pharmaceutical agents. Its inherent chirality, stemming from the stereogenic center at the sulfur atom, plays a pivotal role in its pharmacological activity. The precise control of this stereochemistry is paramount in drug development, as different enantiomers can exhibit distinct therapeutic effects, or in some cases, one enantiomer may be inactive or even toxic. Therefore, the development of robust and efficient methods for the enantioselective synthesis of this compound is of significant interest to the scientific community.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of 1-oxo-1,4-thiazinane-3-carboxylic acid. We will delve into the intricacies of asymmetric sulfoxidation, a key transformation in this synthesis, exploring both metal-catalyzed and biocatalytic approaches. The protocols outlined herein are designed to be reproducible and scalable, offering researchers in academia and industry the tools to access this valuable chiral building block with high enantiopurity.

Core Concepts in Asymmetric Sulfoxidation

The most direct and atom-economical approach to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide.[1] This transformation can be achieved through various strategies, primarily revolving around the use of chiral catalysts or reagents that can differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer over the other.

Two predominant methodologies have emerged as particularly effective for this purpose:

  • Chiral Metal Complex-Catalyzed Oxidation: This approach utilizes a chiral ligand in conjunction with a metal center to create a chiral catalytic environment.[2] The substrate coordinates to the metal center, and the chiral ligand directs the oxidant to one of the two prochiral faces of the sulfide, resulting in an enantiomerically enriched sulfoxide.

  • Biocatalytic Oxidation: Enzymes, particularly oxidoreductases, offer a highly selective and environmentally benign alternative for asymmetric sulfoxidation.[1][3] These biocatalysts operate under mild reaction conditions and often exhibit exceptional enantioselectivity.

This guide will provide detailed protocols for both a metal-catalyzed and a biocatalytic approach, allowing researchers to choose the most suitable method based on their specific needs and available resources.

PART 1: Metal-Catalyzed Enantioselective Sulfoxidation

The Kagan-Modena oxidation, which employs a titanium-based catalyst with a chiral tartrate ligand, stands as a classic and reliable method for asymmetric sulfoxidation.[2][3] This protocol has been widely adopted and modified for the synthesis of a diverse range of chiral sulfoxides.

Protocol 1: Modified Kagan-Modena Asymmetric Sulfoxidation

This protocol details a modified Kagan-Modena procedure for the enantioselective oxidation of 1,4-thiazinane-3-carboxylic acid.

Workflow Diagram:

Kagan_Modena_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Oxidation cluster_workup Workup and Purification Ti_iPrO4 Ti(OiPr)4 Catalyst Chiral Titanium Catalyst Ti_iPrO4->Catalyst 1:2 ratio in CH2Cl2 DET (R,R)-DET DET->Catalyst Reaction Reaction at -20 °C Catalyst->Reaction Substrate 1,4-Thiazinane-3- carboxylic Acid Substrate->Reaction Oxidant Cumene Hydroperoxide (CHP) Oxidant->Reaction Slow addition Product Enantioenriched 1-Oxo-1,4- thiazinane-3-carboxylic Acid Reaction->Product Quench Quench with Sat. Na2S2O3 Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Enantiomer Purify->Final_Product

Caption: Workflow for the Modified Kagan-Modena Asymmetric Sulfoxidation.

Materials:

  • 1,4-Thiazinane-3-carboxylic acid

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (R,R)-Diethyl tartrate ((R,R)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged round-bottom flask, add anhydrous CH₂Cl₂ (20 mL).

    • Add Ti(Oi-Pr)₄ (1.0 equiv) to the stirred solvent at room temperature.

    • Add (R,R)-DET (2.0 equiv) dropwise to the solution. The solution will turn a pale yellow.

    • Stir the mixture for 30 minutes at room temperature to allow for the formation of the chiral titanium complex.

  • Asymmetric Oxidation:

    • Cool the catalyst solution to -20 °C using a cryocooler or an appropriate cooling bath.

    • In a separate flask, dissolve 1,4-thiazinane-3-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (10 mL).

    • Add the substrate solution to the catalyst mixture at -20 °C.

    • Add cumene hydroperoxide (1.1 equiv) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -20 °C. Slow addition is crucial to minimize the uncatalyzed oxidation, which would reduce the enantiomeric excess of the product.[3]

    • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1-oxo-1,4-thiazinane-3-carboxylic acid.

Expected Results:

ParameterExpected Value
Yield 70-85%
Enantiomeric Excess (ee) >90%

PART 2: Biocatalytic Enantioselective Sulfoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that have shown excellent performance in the asymmetric oxidation of sulfides.[3]

Protocol 2: Whole-Cell Biocatalytic Sulfoxidation

This protocol utilizes a whole-cell system expressing a suitable Baeyer-Villiger monooxygenase for the enantioselective oxidation of 1,4-thiazinane-3-carboxylic acid.

Workflow Diagram:

Biocatalytic_Workflow cluster_culture Cell Culture and Induction cluster_biotransformation Biotransformation cluster_extraction Product Extraction and Purification Ecoli E. coli expressing BVMO Growth Grow cells in LB medium with antibiotic Ecoli->Growth Induction Induce with IPTG Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Cells Resuspended Cells Reaction Incubate at 30 °C with shaking Cells->Reaction Substrate 1,4-Thiazinane-3- carboxylic Acid Substrate->Reaction Glucose Glucose (cofactor regeneration) Glucose->Reaction Product Enantioenriched Sulfoxide Reaction->Product Centrifuge Centrifuge to remove cells Product->Centrifuge Extract Extract supernatant with Ethyl Acetate Centrifuge->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Enantiomer Purify->Final_Product

Caption: Workflow for Whole-Cell Biocatalytic Sulfoxidation.

Materials:

  • Escherichia coli strain expressing a suitable Baeyer-Villiger monooxygenase (e.g., from Pseudomonas fluorescens)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 1,4-Thiazinane-3-carboxylic acid

  • Glucose

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37 °C with shaking.

    • Use the overnight culture to inoculate 500 mL of fresh LB medium with the antibiotic. Grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 20-25 °C) for 16-20 hours to ensure proper protein folding and activity.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).

  • Biotransformation:

    • Wash the cell pellet with phosphate buffer (pH 7.5) and resuspend in the same buffer to a final OD₆₀₀ of 10.

    • To the cell suspension, add 1,4-thiazinane-3-carboxylic acid (to a final concentration of 5-10 mM) and glucose (to a final concentration of 2% w/v) for cofactor regeneration.

    • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by analyzing small aliquots of the reaction mixture using chiral HPLC or TLC.

  • Product Extraction and Purification:

    • Once the reaction has reached completion (typically within 24-48 hours), centrifuge the mixture to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure enantiomer of 1-oxo-1,4-thiazinane-3-carboxylic acid.

Expected Results:

ParameterExpected Value
Conversion >95%
Enantiomeric Excess (ee) >99%

Conclusion

The enantioselective synthesis of 1-oxo-1,4-thiazinane-3-carboxylic acid is a critical step in the development of new therapeutics. This guide has provided two robust and detailed protocols, one based on a well-established metal-catalyzed method and the other on a highly selective biocatalytic approach. The choice between these methods will depend on the specific requirements of the researcher, including desired scale, enantiopurity, and available resources. By following these protocols, researchers and drug development professionals can confidently access this important chiral building block for their synthetic endeavors.

References

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 7).
  • Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. (n.d.).
  • Enantioselective Sulfoxidation - Organic Chemistry Portal. (2005, September 25).
  • A Computational Approach to the Synthesis of Chiral Sulfoxides - DDD UAB. (n.d.).
  • Chiral ligands applied in titanium-catalyzed sulfoxidations: BINOL... | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

Method

Application Note: High-Resolution Characterization of 1-Oxo-1,4-thiazinane-3-carboxylic Acid

This Application Note is designed for Drug Development Professionals , Analytical Scientists , and CMC (Chemistry, Manufacturing, and Controls) Leads . It addresses the characterization of 1-Oxo-1,4-thiazinane-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Drug Development Professionals , Analytical Scientists , and CMC (Chemistry, Manufacturing, and Controls) Leads . It addresses the characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Chondrine or Thiomorpholine-3-carboxylic acid 1-oxide), a critical oxidative impurity and metabolite in sulfur-containing pharmaceutical pipelines.

Executive Summary & Strategic Context

1-Oxo-1,4-thiazinane-3-carboxylic acid (Molecular Formula:


; MW: 163.19 Da) is a cyclic sulfoxide derived from the oxidation of thiomorpholine-3-carboxylic acid. In drug development, it frequently appears as:
  • A Degradation Product: Oxidative degradation of thiomorpholine-containing APIs.

  • A Metabolite: Downstream product of cysteine or carbocisteine analog metabolism.

  • A Synthetic Impurity: Over-oxidation during the synthesis of thiomorpholine scaffolds.

The Analytical Challenge: The molecule possesses two chiral centers : the carbon at position 3 (C3) and the sulfur atom at position 1 (S1), which becomes chiral upon oxidation to the sulfoxide. This results in distinct diastereomers (cis and trans relative to the carboxylate). Because diastereomers have different physicochemical properties and potential toxicities, they must be individually separated and characterized.

This guide details a HILIC-MS/MS workflow for quantitation and an NMR-based protocol for stereochemical assignment.

Analytical Strategy Workflow

The following decision tree outlines the logical flow for characterizing this impurity, moving from detection to absolute structural confirmation.

G Start Crude Sample / API Mixture Screen Initial Screening (LC-MS ESI+) Start->Screen Polarity Retention Check: Is it retained on C18? Screen->Polarity HILIC Method A: HILIC-MS/MS (Zwitterionic Phase) Polarity->HILIC No (Likely) RP_IP Method B: RP-IP LC (Ion Pairing) Polarity->RP_IP Yes (Rare) Sep Diastereomer Separation (Cis vs Trans) HILIC->Sep RP_IP->Sep Iso Isolation (Prep LC) Sep->Iso > 0.1% Level Final Final CoA Generation (Purity & Stereochemistry) Sep->Final Routine QC NMR Method C: NMR (NOESY/COSY) Stereochemical Assignment Iso->NMR NMR->Final

Figure 1: Characterization workflow for polar zwitterionic impurities.

Physicochemical Profile

Understanding the molecule's behavior is prerequisite to method selection.

PropertyDescriptionAnalytical Implication
Polarity (LogP) ~ -2.4 (Highly Polar)Incompatible with standard C18. Requires HILIC or Ion-Pairing.
Ionization State Zwitterionic (Amine pKa ~9, Acid pKa ~2)Exists as a charged species at neutral pH. Mobile phase pH controls retention.
Chromophore Weak (Carbonyl/Sulfoxide only)UV detection (205-210 nm) is non-specific. MS or CAD is required.
Stereochemistry 2 Chiral Centers (S, C)Forms diastereomers (cis/trans) separable on achiral phases.

Protocol A: HILIC-MS/MS Quantification

Purpose: Routine quantification of the impurity in drug substances. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here due to the analyte's high polarity.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or ZIC-cHILIC), 2.1 x 100 mm, 3.5 µm.

    • Why: The zwitterionic stationary phase interacts with the charged ammonium and carboxylate groups, providing superior peak shape compared to bare silica.

  • Column Temp: 35°C.

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Note: High organic content is required for retention.[2]

Gradient Table
Time (min)%B (Organic)Flow Rate (mL/min)Phase
0.0950.4Initial Hold
2.0950.4Isocratic Loading
10.0600.4Elution Gradient
12.0600.4Wash
12.1950.4Re-equilibration
18.0950.4End
Mass Spectrometry (ESI+) Settings
  • Ionization: Electrospray Positive (ESI+). The secondary amine protonates readily.

  • MRM Transitions:

    • Quantifier:

      
       164.0 
      
      
      
      118.0 (Loss of HCOOH).
    • Qualifier:

      
       164.0 
      
      
      
      146.0 (Loss of
      
      
      , typical for cyclic amino acids).
    • Qualifier 2:

      
       164.0 
      
      
      
      100.0 (Ring fragmentation).

Protocol B: NMR Stereochemical Assignment

Purpose: To distinguish between the cis (1S, 3R) and trans (1R, 3R) diastereomers. This is critical because synthetic oxidation often yields a mixture (e.g., 10:90 ratio), whereas enzymatic metabolites may be single isomers.

Sample Preparation[3]
  • Isolate ~5-10 mg of the impurity using Preparative HILIC (scale up Protocol A).

  • Dissolve in 600 µL

    
      (Deuterium Oxide). Avoid DMSO if possible, as water exchangeable protons (NH) are useful if visible, but 
    
    
    
    provides the cleanest baseline for the ring protons.
1H NMR Interpretation Strategy

The sulfoxide oxygen exerts a strong deshielding anisotropic effect on syn-axial protons.

  • Identify H3 (Chiral Center): Look for the doublet of doublets (dd) around 3.8 - 4.2 ppm.

  • Identify H2/H6 Protons: The protons on the ring carbons adjacent to the Sulfur (C2 and C6) will show significant splitting differences.

    • Trans-isomer: The sulfoxide oxygen is anti to the carboxylate. The axial protons at C2/C6 will be shielded differently than in the cis form.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

    • Cis-isomer: Strong NOE correlation between the H3 proton and the H5/H6 axial protons if the ring adopts a chair conformation where H3 is axial.

    • Key Interaction: If the Oxygen is cis to the Carboxylate, steric strain may force a twist-boat conformation, altering coupling constants (

      
      -values).
      

Reference Data:

  • Natural Chondrine (1S, 3R):

    
    .
    
  • Synthetic Mixture:[3] Often racemic at Sulfur unless chiral oxidation (e.g., using Kagan's reagent) was performed.

Protocol C: Diastereomer Separation (Chiral vs. Achiral)

It is a common misconception that chiral columns are required for all stereoisomers.

  • Diastereomers (e.g., Cis vs Trans): Can be separated on Achiral columns (Protocol A - ZIC-HILIC). The trans isomer typically elutes later than the cis isomer in HILIC mode due to differences in hydrodynamic volume and solvation.

  • Enantiomers (e.g., (1R,3R) vs (1S,3S)): If the starting material was racemic thiomorpholine-3-carboxylic acid, you will have enantiomeric pairs.

    • Column: Chiralpak ZWIX(+) or ZWIX(-).

    • Mobile Phase: MeOH/ACN/Water + 50mM Formic Acid + 25mM Diethylamine (Double ion-pairing mode).

References

  • PubChem. Thiomorpholine-3-carboxylic acid 1-oxide (CID 156474-26-9). National Library of Medicine. Link

  • Beilstein J. Org.[4] Chem. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.[4] (2022).[4][5][6][7] Link

  • SIELC Technologies. HPLC Method for Analysis of Chondroitin Sulfate (Related Polarity/HILIC approaches).Link

  • ResearchGate. Biotransformation of sulfides to chiral sulfoxides (Chondrine synthesis).Link

Sources

Application

High-Purity Isolation of 1-Oxo-1,4-thiazinane-3-carboxylic Acid: Application Note &amp; Protocol

Introduction & Scientific Rationale 1-Oxo-1,4-thiazinane-3-carboxylic acid (also referred to as Chondrine or Thiomorpholine-3-carboxylic acid S-oxide) represents a significant challenge in chromatographic purification du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

1-Oxo-1,4-thiazinane-3-carboxylic acid (also referred to as Chondrine or Thiomorpholine-3-carboxylic acid S-oxide) represents a significant challenge in chromatographic purification due to its high polarity, zwitterionic character, and lack of a strong UV chromophore.[1][2] Furthermore, the sulfoxidation of the thiomorpholine ring introduces a new chiral center at the sulfur atom, creating diastereomers (cis/trans relative to the carboxylic acid at C3).[2]

The Purification Challenge

Standard C18 Reverse Phase (RP) methods often fail to retain this compound due to its hydrophilicity, leading to elution in the void volume. Additionally, the separation of the cis and trans sulfoxide diastereomers requires specific selectivity that standard alkyl-bonded phases lack.[2]

Strategic Approach

This protocol details two orthogonal purification strategies designed to ensure high recovery and diastereomeric resolution:

  • Primary Method (HILIC-Amide): Utilizes Hydrophilic Interaction Liquid Chromatography.[1] This is the "Gold Standard" for this molecule, leveraging the polar interactions to retain the zwitterion and resolve diastereomers.

  • Alternative Method (RP-Aq): Utilizes a specialized C18-Aqueous stable phase capable of 100% water wettability, suitable for laboratories without HILIC capabilities.[1][2]

Chemical Properties & Safety Data

PropertyDescription
Chemical Formula C₅H₉NO₃S
Molecular Weight 163.19 g/mol
Solubility Highly soluble in water; poorly soluble in ACN, MeOH, DCM.[1][2]
pKa ~2.2 (COOH), ~8.5 (NH) (Zwitterionic at neutral pH)
UV Absorbance Weak.[1] Maxima < 210 nm (Carbonyl/Sulfoxide).[1]
Chirality Two chiral centers (C3, S1). Diastereomers expected.[1][2]

Safety Precaution: Treat as a potential irritant.[1] Wear standard PPE (gloves, goggles, lab coat).[2] Ensure proper ventilation when handling volatile mobile phases.

Method A: HILIC Purification (Recommended)[1]

Rationale: The Amide-functionalized stationary phase interacts strongly with the polar carboxylic acid and sulfoxide moieties via hydrogen bonding.[1][2] This method provides superior retention and is most likely to resolve the cis and trans diastereomers.

Chromatographic Conditions
  • Column: TSKgel Amide-80 or XBridge BEH Amide (Prep dimension: 19 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Note: Low pH suppresses ionization of the carboxylic acid, improving peak shape.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 15-20 mL/min (for 19 mm ID column).

  • Detection: UV @ 210 nm (Primary); ELSD or MS (Secondary/Preferred due to weak UV).[1]

  • Temperature: 30°C.

Gradient Profile[2]
Time (min)% Mobile Phase B (ACN)Event
0.090%Equilibrate
2.090%Sample Injection
20.050%Linear Gradient
22.050%Hold
22.190%Re-equilibration
30.090%End
Sample Preparation
  • Dissolve crude solid in 50:50 Water:Acetonitrile.[1]

    • Critical: If the sample precipitates in high ACN, increase water content to 70:30, but keep injection volume low (< 500 µL) to prevent peak distortion.[2]

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][2]

Method B: Aqueous Compatible RP-HPLC (Alternative)[1]

Rationale: Standard C18 chains collapse in 100% water.[1] "Aq" or "Polar-Embedded" C18 columns prevent phase collapse, allowing the use of high-aqueous mobile phases necessary to retain this polar acid.[1][2]

Chromatographic Conditions
  • Column: Atlantis T3, YMC-Triart C18, or Aqua C18 (Prep dimension: 20 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 15-20 mL/min.

  • Detection: UV @ 210 nm.[1]

Gradient Profile[2]
Time (min)% Mobile Phase B (MeOH)Event
0.00%100% Aqueous Hold (Capture)
5.00%Isocratic Hold
20.030%Shallow Gradient
22.090%Wash
25.00%Re-equilibration
  • Note: The compound will likely elute early (between 5-10 mins).[1] The initial 100% aqueous hold is critical for retention.[1]

Post-Purification Workflow & QC

Fraction Processing
  • Collection: Collect fractions based on UV threshold or MS signal. Expect two peaks if diastereomers are present.[1][2]

  • Lyophilization: Flash freeze fractions in liquid nitrogen and lyophilize immediately.

    • Caution: Do not use rotary evaporation at high temperatures (>40°C) as sulfoxides can undergo thermal disproportionation or elimination in acidic media.[1]

  • Salt Removal: Since volatile buffers (Ammonium Formate/Formic Acid) were used, lyophilization will yield the salt-free zwitterion or formate salt.[1]

Quality Control (QC) Criteria
TestAcceptance CriteriaMethod Ref
HPLC Purity > 98% (AUC)Re-inject on Analytical HILIC
1H-NMR Conforms to structure; no solvent peaks.D₂O solvent
MS (ESI+) [M+H]⁺ = 164.03 m/zDirect Infusion
Stereochemistry Diastereomeric Ratio (dr) determined.[1]1H-NMR or Chiral HPLC

Process Visualization

PurificationWorkflow RawMaterial Crude 1-Oxo-1,4-thiazinane-3-COOH Dissolution Dissolve: 50:50 H2O:ACN (Conc: 50 mg/mL) RawMaterial->Dissolution Filtration Filter: 0.22 µm PTFE Dissolution->Filtration MethodChoice Select Method Filtration->MethodChoice HILIC Method A: HILIC (Amide) MP: ACN / Amm. Formate pH 3.5 MethodChoice->HILIC Preferred (High Retention) RPAQ Method B: RP-Aq (C18) MP: H2O (0.1% FA) / MeOH MethodChoice->RPAQ Alternative (Aq Stable) Detection Detection: UV 210nm / MS HILIC->Detection RPAQ->Detection Fractionation Fraction Collection (Separate Diastereomers) Detection->Fractionation Lyophilization Lyophilization (Remove Volatile Buffer) Fractionation->Lyophilization QC QC: NMR, LC-MS Target >98% Purity Lyophilization->QC

Figure 1: Decision tree and workflow for the purification of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

References

  • Volpi, N. (2020).[1] Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography. MDPI.[1][2] [Link][1][3]

  • Głód, B. K., et al. (2022).[1] Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI.[1][2] [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

Sources

Method

Application Note: High-Resolution NMR Characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid (Chondrine)

The following is a comprehensive Application Note and Protocol for the NMR analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid , also known by its trivial name Chondrine (or S-carboxymethyl-cysteine lactam sulfoxide). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the NMR analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid , also known by its trivial name Chondrine (or S-carboxymethyl-cysteine lactam sulfoxide).

This guide is designed for pharmaceutical and natural product researchers characterizing sulfur-containing heterocycles.

Executive Summary

1-Oxo-1,4-thiazinane-3-carboxylic acid (CAS: 4702-34-5 for trans-isomer) is a cyclic sulfoxide derived from the oxidative cyclization of S-carboxymethyl-L-cysteine. It exists as a zwitterionic amino acid derivative in neutral solution. The molecule possesses two chiral centers (C3 and S1), leading to four possible stereoisomers.[1] The naturally occurring form, Chondrine , is typically the (1S, 3R) isomer.

Accurate NMR analysis requires distinguishing between:

  • Diastereomers: cis vs. trans relationship of the sulfoxide oxygen and the carboxylate group.

  • Ring Conformers: Chair vs. Boat conformations, influenced by the axial/equatorial preference of the sulfoxide oxygen.

This protocol provides a self-validating workflow to assign absolute stereochemistry and ring pucker using 1D and 2D NMR techniques.

Chemical Structure & Numbering

For this protocol, the following IUPAC numbering is used:

  • Position 1: Sulfur (Sulfoxide,

    
    )
    
  • Position 2: Methylene (

    
    )
    
  • Position 3: Methine (

    
    )
    
  • Position 4: Nitrogen (

    
    )
    
  • Position 5: Methylene (

    
    )
    
  • Position 6: Methylene (

    
    )
    

Stereochemical Note: The "trans" designation typically refers to the Oxygen (on Sulfur) and Carboxylate (on C3) being on opposite faces of the ring.

Structure cluster_legend Stereocenters S1 S1=O C2 C2 S1->C2 C3 C3 (COOH) C2->C3 N4 N4 (H) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->S1 Cyclization

Figure 1: Connectivity of 1-Oxo-1,4-thiazinane-3-carboxylic acid. S1 and C3 are chiral centers.

Experimental Protocol

Sample Preparation

The zwitterionic nature of Chondrine requires polar solvents.


 is the standard, but pH control is critical for resolving coupling constants (

).
  • Solvent A (Standard): 99.9%

    
     (neutral pD).
    
    • Observation: Zwitterion form. NH proton exchanges and is invisible.

  • Solvent B (Acidic):

    
     + 1-2 drops 
    
    
    
    (or TFA-d).
    • Purpose: Protonates the amine (

      
      ), locking the ring conformation and preventing rapid exchange.
      
    • Benefit: Sharpens multiplets; useful for measuring

      
      .
      
  • Concentration: 5–10 mg in 600 µL solvent.

Acquisition Parameters[2]
  • Field Strength: Minimum 400 MHz (600 MHz recommended for resolving H2/H6 multiplets).

  • Temperature: 298 K.[2]

  • Pulse Sequences:

    • zg30 (1D Proton)

    • zgpg30 (1D Carbon, proton-decoupled)

    • cosygpppqf (COSY, phase sensitive)

    • hsqcetgp (HSQC, multiplicity edited)

    • noesygpphp (NOESY, mixing time 500-800 ms for medium-sized molecules).

Data Analysis & Interpretation

H NMR Assignment (in )

The spectrum is characterized by three distinct methylene envelopes and one methine signal. The sulfoxide group exerts a strong deshielding effect on


-protons (H2, H6).
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 CH4.20 - 4.35 dd

Most deshielded methine (

to N and COOH).
H2a CH3.50 - 3.70 dd/m~12, 4

to S=O and

to COOH. Diastereotopic.
H2b CH3.20 - 3.40 dd/m~12, 10Geminal partner to H2a.
H6a CH3.10 - 3.30 m-

to S=O. Strongly deshielded.
H6b CH2.90 - 3.10 m-Geminal partner to H6a.
H5a,b CH

2.40 - 2.80 m-

to S=O. Most shielded ring protons.

Critical Diagnostic:

  • S=O Anisotropy: Protons syn-axial to the sulfoxide oxygen are typically deshielded (shifted downfield) compared to equatorial protons.

  • H3 Shift: In the parent thiomorpholine-3-carboxylic acid, H3 appears at ~3.6 ppm. The downfield shift to ~4.2 ppm confirms the oxidation to sulfoxide (1-Oxo).

C NMR Assignment
PositionType

(ppm)
Notes
COOH C=O172.0 - 175.0 Typical amino acid carbonyl.
C3 CH58.0 - 62.0

-carbon.
C2 CH

48.0 - 52.0 Deshielded by S=O.
C6 CH

46.0 - 50.0 Deshielded by S=O.
C5 CH

24.0 - 28.0 Most shielded methylene.
Stereochemical Determination (Cis vs. Trans)

The relative stereochemistry is determined by the NOESY correlations between H3 and the ring protons.

  • Trans-Isomer (Natural Chondrine):

    • If the carboxylate (C3) and Sulfoxide Oxygen are trans, H3 and the Oxygen are on the same side (assuming axial S=O preference) or opposite?

    • Standard Model: In 1,4-thiazane-1-oxides, the S=O bond prefers the axial orientation due to stabilization.

    • NOE Logic:

      • Identify H3 (axial).

      • Look for NOE to H5_axial and H2_axial.

      • If H3 shows strong NOE to H5_axial, H3 is likely axial.

      • Key Distinction: If S=O is axial, H2_equatorial and H6_equatorial will be strongly deshielded.

Conformational Analysis Workflow

The 1,4-thiazinane ring can flip between Chair A and Chair B.

Workflow Start Start: Pure Compound Solvent Dissolve in D2O (pH neutral) Start->Solvent H1 Acquire 1H NMR Solvent->H1 Check Check H3 Shift H1->Check Sulfoxide Shift > 4.0 ppm? (Indicates S=O present) Check->Sulfoxide Sulfoxide->Check No (Check Structure) NOESY Run NOESY / ROESY Sulfoxide->NOESY Yes Coupling Analyze 3J(H3-H2) Large J (~10Hz) = Axial-Axial NOESY->Coupling Result Assign Cis/Trans & Conformer Coupling->Result

Figure 2: Decision tree for stereochemical assignment.

References

  • Kuriyama, M. (1961). "Studies on the metabolism of sulfur-containing amino acids. I. On the isolation and identification of a new amino acid, chondrine, from Chondria crassicaulis." Bulletin of the Faculty of Fisheries Hokkaido University, 11, 58-66.[3] (Original Isolation).

  • Carson, J. F., & Boggs, L. E. (1966). "The synthesis and base-catalyzed cyclization of (+)-S-allyl-L-cysteine sulfoxide." Journal of Organic Chemistry, 31(9), 2862-2864.
  • Lancaster, J. E., & Collin, H. A. (1981). "Presence of alliin, cycloalliin and alliinase in callus tissues of Allium cepa." Plant Science Letters, 22(2), 169-176. (Cycloalliin NMR comparison).
  • Parthasarathy, R., et al. (1976). "Stereochemistry of 1,4-thiazane-3-carboxylic acid 1-oxide." Journal of the American Chemical Society.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid

Abstract This application note provides a detailed protocol and theoretical fragmentation analysis for 1-Oxo-1,4-thiazinane-3-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical fragmentation analysis for 1-Oxo-1,4-thiazinane-3-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the limited availability of empirical data for this specific compound in the public domain, this guide synthesizes established fragmentation principles of its constituent functional groups—carboxylic acids, cyclic sulfoxides, and secondary amines—to propose a predictive fragmentation schema. This document is intended to serve as a foundational resource for researchers in method development, metabolite identification, and structural elucidation involving this and structurally related heterocyclic compounds.

Introduction

1-Oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules. The 1,4-thiazinane core is a key component in compounds with diverse pharmacological activities.[1] The presence of a sulfoxide group introduces chirality and modulates the physicochemical properties of the molecule, while the carboxylic acid moiety provides a handle for further chemical modification and influences its pharmacokinetic profile.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[2][3] Understanding the fragmentation patterns under collision-induced dissociation (CID) is crucial for unambiguous identification, metabolite profiling, and reaction monitoring. This note outlines a comprehensive approach to the analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid, from sample preparation to the interpretation of predicted mass spectra.

Predicted Fragmentation Pathways

The fragmentation of 1-Oxo-1,4-thiazinane-3-carboxylic acid is anticipated to be driven by its three primary functional groups: the carboxylic acid, the sulfoxide, and the thiazinane ring structure. Upon protonation in positive ion mode ESI, the initial precursor ion [M+H]⁺ is expected to have a mass-to-charge ratio (m/z) of 164.0321.

The primary fragmentation routes are predicted to involve:

  • Decarboxylation and Related Losses: Carboxylic acids are known to readily lose water and carbon dioxide.[4][5] The loss of the entire carboxyl group is also a common fragmentation pathway.[5][6]

  • Ring Cleavage: The sulfoxide group can influence the fragmentation of the heterocyclic ring. Cleavage of the C-S and N-S bonds are known fragmentation pathways for sulfinamides. The thiazinane ring is expected to undergo characteristic cleavages, leading to the formation of smaller fragment ions.

  • Sulfoxide-Specific Fragmentations: Sulfoxides have been reported to undergo the loss of an -OH group.[7]

The proposed fragmentation cascade is visualized in the following diagram:

cluster_main Proposed Fragmentation of 1-Oxo-1,4-thiazinane-3-carboxylic acid Precursor_Ion [M+H]⁺ m/z = 164.03 Fragment_1 Loss of H₂O m/z = 146.02 Precursor_Ion->Fragment_1 - H₂O Fragment_2 Loss of CO₂ m/z = 120.04 Precursor_Ion->Fragment_2 - CO₂ Fragment_4 Loss of COOH m/z = 119.04 Precursor_Ion->Fragment_4 - COOH Fragment_3 Loss of H₂O & CO m/z = 118.04 Fragment_1->Fragment_3 - CO Fragment_5 Ring Cleavage Product m/z = 88.02 Fragment_2->Fragment_5 - C₂H₄

Caption: Predicted fragmentation pathways for protonated 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Experimental Protocol

This section details a robust protocol for the ESI-MS/MS analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Materials and Reagents
  • Sample: 1-Oxo-1,4-thiazinane-3-carboxylic acid

  • Solvents: HPLC-grade methanol, water, and acetonitrile.

  • Acid Modifier: Formic acid (0.1% v/v) to promote protonation.

  • Collision Gas: High-purity argon or nitrogen.

Sample Preparation
  • Prepare a stock solution of 1-Oxo-1,4-thiazinane-3-carboxylic acid at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Vortex the final solution thoroughly to ensure homogeneity.

Mass Spectrometry Parameters

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. Optimization may be required based on the specific instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe carboxylic acid and secondary amine moieties are readily protonated.
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient ionization.
Source Temperature 120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Flow Instrument DependentOptimize for a stable spray and maximal ion signal.
MS1 Scan Range m/z 50 - 300To detect the precursor ion and any in-source fragments.
Precursor Ion m/z 164.03The theoretical m/z of the protonated molecule [M+H]⁺.
Collision Energy Ramped (10 - 40 eV)A ramped collision energy allows for the observation of a wide range of fragment ions.[8]
MS2 Scan Range m/z 40 - 170To capture all significant product ions.

Data Interpretation

The expected fragmentation data is summarized in the table below. These theoretical values provide a basis for interpreting the experimental data.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Formula of Fragment
164.03146.02H₂OC₅H₈NO₂S⁺
164.03120.04CO₂C₄H₁₀NOS⁺
146.02118.04COC₄H₈NOS⁺
164.03119.04HCOOHC₄H₉NS⁺
120.0488.02C₂H₄C₂H₆NOS⁺

Experimental and Data Analysis Workflow

The overall workflow for the analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid is depicted below.

cluster_workflow Analytical Workflow Prep Sample Preparation (1-10 µg/mL in ACN/H₂O with 0.1% FA) Infusion Direct Infusion into ESI Source Prep->Infusion MS1 MS1 Scan (Identify Precursor Ion [M+H]⁺ at m/z 164.03) Infusion->MS1 MS2 MS/MS Analysis (Isolate and Fragment m/z 164.03) MS1->MS2 Analysis Data Analysis (Compare experimental fragments to predicted pathways) MS2->Analysis

Sources

Method

Application Note: 1-Oxo-1,4-thiazinane-3-carboxylic Acid in Medicinal Chemistry

Executive Summary 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as thiomorpholine-3-carboxylic acid S-oxide) represents a critical scaffold in modern peptidomimetic drug design. Structurally, it functions as a const...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as thiomorpholine-3-carboxylic acid S-oxide) represents a critical scaffold in modern peptidomimetic drug design. Structurally, it functions as a constrained proline surrogate , offering the conformational rigidity of a six-membered ring while introducing a sulfoxide moiety that serves as a specific hydrogen bond acceptor.

This application note details the utility of this scaffold in optimizing pharmacokinetic profiles (solubility, metabolic stability) and pharmacodynamic interactions (backbone geometry control). It provides a validated protocol for its synthesis, stereochemical resolution, and incorporation into peptide backbones.

Chemical Profile & Mechanistic Utility[1][2][3]

Structural Significance

Unlike the lipophilic proline or the sulfide-based thiomorpholine-3-carboxylic acid (Tca), the 1-oxo derivative introduces a dipolar sulfoxide group (


). This modification has three primary effects:
  • Conformational Locking: The sulfoxide oxygen introduces strong stereoelectronic effects (anomeric effect) that bias the ring pucker, often favoring a chair conformation that rigidly directs the

    
     and 
    
    
    
    backbone vectors.
  • Solubility Enhancement: The polar sulfoxide significantly lowers the LogP compared to the parent sulfide, improving aqueous solubility—a common bottleneck in peptide drug development.

  • H-Bonding Capability: The sulfoxide oxygen acts as a weak hydrogen bond acceptor, capable of interacting with solvent water or specific receptor residues, a feature absent in proline.

Stereochemical Complexity

The oxidation of the sulfur atom creates a new chiral center. Consequently, starting from L-cysteine-derived material (3R configuration), two diastereomers are generated:

  • Trans (axial-sulfoxide): The oxygen is axial relative to the ring.

  • Cis (equatorial-sulfoxide): The oxygen is equatorial. Note: The relative orientation of the

    
     bond strongly influences the cis/trans isomerization equilibrium of the preceding amide bond.
    

Detailed Applications

Application A: Peptidomimetics & Turn Induction

In the design of


-turn mimetics , 1-oxo-1,4-thiazinane-3-carboxylic acid is used to replace the 

or

residue.
  • Mechanism: The six-membered ring restricts the

    
     and 
    
    
    
    torsion angles. The sulfoxide dipole repels the carbonyl oxygen of the preceding amide, reducing the energy barrier for cis-amide formation (similar to proline but tunable).
  • Use Case: Development of VLA-4 (Integrin

    
    ) antagonists. The scaffold replaces the central proline in the LDV (Leu-Asp-Val) recognition motif, locking the bioactive conformation while improving metabolic stability against prolyl peptidases.
    
Application B: Metalloprotease Inhibitors (ACE/ECE)

The scaffold serves as the C-terminal anchor in inhibitors of Angiotensin Converting Enzyme (ACE) and Endothelin Converting Enzyme (ECE).

  • Mechanism: The carboxylic acid coordinates the active site Zinc ion. The sulfoxide group provides an additional interaction point within the S1' or S2' subsite, often enhancing selectivity over related proteases (e.g., NEP).

Experimental Protocol: Synthesis and Resolution

Objective: Synthesis of (3R)-1-oxo-1,4-thiazinane-3-carboxylic acid and separation of diastereomers.

Reagents & Equipment
  • Precursor: (3R)-Thiomorpholine-3-carboxylic acid (Synthesized from L-Cysteine and 1,2-dibromoethane).

  • Oxidant: Sodium Periodate (

    
    ).
    
  • Solvents: Methanol, Water, Dichloromethane.

  • Purification: Ion-exchange resin (Dowex 50W), HPLC (C18 column).

Step-by-Step Methodology
Step 1: Controlled Oxidation
  • Dissolution: Dissolve 10 mmol of (3R)-thiomorpholine-3-carboxylic acid in 50 mL of water/methanol (1:1 v/v). Cool to 0°C in an ice bath.

  • Addition: Add 1.05 equivalents (10.5 mmol) of

    
     dropwise over 30 minutes. Crucial: Do not use excess oxidant or higher temperatures to avoid over-oxidation to the sulfone (dioxide).
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12h).

  • Quenching: Filter off the precipitated sodium iodate (

    
    ).
    
  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in a minimum amount of water and load onto a Dowex 50W (H+ form) column. Elute with 1M

    
    . Ninhydrin-positive fractions are pooled and lyophilized.
    
Step 2: Diastereomer Separation (Cis/Trans)

The oxidation yields a mixture (typically 60:40) of diastereomers.

  • Analytical HPLC: Use a C18 reverse-phase column.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-10% B over 20 min.

    • Detection: 210 nm.

  • Prep Separation: The isomers typically separate well due to the difference in polarity (the axial sulfoxide is generally more polar).

  • Characterization:

    • Isomer A (Trans/Axial):

      
       NMR shows significant upfield shift of C-3 and C-5 due to the 
      
      
      
      -gauche effect of the axial oxygen.
    • Isomer B (Cis/Equatorial): Downfield shifts relative to Isomer A.

Data Visualization

Synthesis & Logic Flow

The following diagram illustrates the synthetic pathway and the bifurcation into diastereomers, highlighting the critical decision points.

SynthesisPath Cys L-Cysteine (Precursor) Cyclization Cyclization (1,2-dibromoethane) Cys->Cyclization Base, Reflux Tca (3R)-Thiomorpholine- 3-carboxylic acid Cyclization->Tca Oxidation Oxidation (NaIO4, 0°C) Tca->Oxidation Controlled [O] Mixture Diastereomeric Mixture (Sulfoxides) Oxidation->Mixture HPLC HPLC Separation (C18 Reverse Phase) Mixture->HPLC Trans Trans-Isomer (Axial S=O) More Polar HPLC->Trans Early Elution Cis Cis-Isomer (Equatorial S=O) Less Polar HPLC->Cis Late Elution

Caption: Synthetic route for 1-Oxo-1,4-thiazinane-3-carboxylic acid showing the divergence of diastereomers post-oxidation.

SAR Decision Matrix

This diagram guides the medicinal chemist on when to deploy this specific scaffold versus standard proline.

SAR_Logic Start Peptide Optimization Needed Problem1 Problem: Low Solubility? Start->Problem1 Problem2 Problem: Metabolic Instability? Start->Problem2 Problem3 Problem: Lack of Potency? Start->Problem3 Soln_Pro Use Proline Problem1->Soln_Pro Standard Soln_Oxo Use 1-Oxo-Tca (Sulfoxide) Problem1->Soln_Oxo High Polarity Needed Soln_Tca Use Thiomorpholine (Sulfide) Problem2->Soln_Tca Steric Bulk Problem2->Soln_Oxo Steric + Electronic Protection Problem3->Soln_Tca Ring Pucker Change Problem3->Soln_Oxo New H-Bond Acceptor Required

Caption: Decision matrix for selecting 1-Oxo-Tca over Proline or Tca based on specific drug design challenges.

Comparative Data Table

FeatureL-ProlineThiomorpholine-3-COOH (Tca)1-Oxo-Tca (Sulfoxide)
Ring Size 5-membered6-membered6-membered
Electronic Character HydrophobicLipophilicPolar / Dipolar
H-Bonding None (side chain)Weak Acceptor (S)Strong Acceptor (S=O)
LogP Contribution NeutralHigh (Lipophilic)Low (Hydrophilic)
Cis-Amide Propensity HighModerateTunable (Isomer dependent)
Metabolic Stability Low (Prolyl peptidases)HighVery High

References

  • Synthesis and Conformational Analysis of Thiomorpholine Derivatives Source: Journal of Organic Chemistry (via ACS Publications) Context: Detailed protocols for the synthesis of thiomorpholine-3-carboxylic acid and subsequent oxidation strategies. [Link]

  • Peptidomimetics in Drug Discovery: Thiomorpholine Scaffolds Source: ScienceDirect / Tetrahedron Context: Discusses the use of Tca and its oxides as proline surrogates in VLA-4 antagonists. [Link]

  • 1,4-Thiazine-3-carboxylic acid derivatives in ACE Inhibition Source: PubMed / NIH Context: Application of sulfur-containing cyclic amino acids in metalloprotease inhibitor design. [Link]

  • Stereoelectronic Effects in Sulfoxide-Containing Heterocycles Source: MDPI Molecules Context: Theoretical background on the axial/equatorial preference of sulfoxides in six-membered rings (anomeric effect). [Link]

Application

Asymmetric Sulfoxidation of Thiazinane Heterocycles: Chemical and Biocatalytic Protocols

Topic: Asymmetric Sulfoxidation Methods for Thiazinane Rings Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Strategic Overview The thiazinane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Sulfoxidation Methods for Thiazinane Rings Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview

The thiazinane ring (a saturated six-membered heterocycle containing nitrogen and sulfur) represents a privileged scaffold in medicinal chemistry, serving as a core for cephalosporin analogues, antihypertensives, and chiral auxiliaries. However, the oxidation of the sulfide moiety to the sulfoxide (


) introduces a critical stereogenic center.

In 1,3-thiazinanes, the sulfur atom is spatially distinct from the nitrogen, but the ring's conformational flexibility (chair/boat) complicates stereocontrol. The orientation of the sulfoxide oxygen—axial or equatorial —dictates the molecule's bioactivity and stability.

This guide details two high-fidelity protocols for generating chiral thiazinane


-oxides:
  • Chemical Catalysis: The Modified Kagan Protocol (Titanium-mediated).

  • Biocatalysis: Vanadium-dependent Haloperoxidase (VHPO) method.

Critical Mechanistic Insight: The "N-Protection" Mandate

Before attempting sulfoxidation, the ring nitrogen must be protected (e.g.,


-Boc, 

-Cbz, or

-Ac). Free amines in thiazinanes can coordinate to the metal catalyst (poisoning it) or undergo competitive

-oxidation to form unstable

-oxides or hydroxylamines.

Decision Matrix: Protocol Selection

Use the following logic flow to determine the optimal method for your specific substrate.

ProtocolSelection Start Start: Thiazinane Substrate Scale Scale > 100g? Start->Scale AcidSens Acid Sensitive? Scale->AcidSens No Kagan Method A: Modified Kagan (Ti(OiPr)4 / DET) Scale->Kagan Yes Enantio Target: >95% ee required? AcidSens->Enantio No Enzyme Method B: Biocatalytic (VHPO / H2O2) AcidSens->Enzyme Yes (Mild pH) Enantio->Kagan Tunable Ligands Enantio->Enzyme Specific S-Selectivity

Figure 1: Decision matrix for selecting the oxidation methodology based on scale, stability, and stereochemical requirements.

Method A: Modified Kagan Protocol (Chemical)

Principle: This method utilizes a chiral titanium complex formed in situ from Ti(O


Pr)

, diethyl tartrate (DET), and water. The water is the "secret ingredient" that modifies the aggregate structure of the titanium species, enhancing enantioselectivity for cyclic sulfides.
Materials
  • Substrate:

    
    -protected 1,3-thiazinane (1.0 equiv).
    
  • Catalyst Precursor: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (Sigma-Aldrich, 97%+).
  • Chiral Ligand: (+)- or (-)-Diethyl tartrate (DET) (1.0 – 2.0 equiv).

  • Oxidant: Cumene hydroperoxide (CHP) or

    
    -Butyl hydroperoxide (TBHP) (decane solution).
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    .
  • Additive: Deionized Water (precisely 1.0 equiv relative to Ti).

Step-by-Step Protocol
  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried Schlenk flask under Argon, dissolve Ti(O

      
      Pr)
      
      
      
      (1.0 mmol) in CH
      
      
      Cl
      
      
      (5 mL).
    • Add (+)-DET (2.0 mmol) dropwise at room temperature. Stir for 5 minutes.

    • Crucial: Add H

      
      O (1.0 mmol) extremely slowly via microsyringe. The solution may turn slightly cloudy but should clarify upon stirring.
      
    • Stir at 25°C for 30 minutes. This "aging" period allows the formation of the thermodynamically stable chiral dimer species.

  • Substrate Addition:

    • Cool the mixture to -20°C (immersion cooler or cryostat). Do not use dry ice/acetone unless temperature is strictly monitored; fluctuations erode ee.

    • Add the

      
      -protected thiazinane (1.0 mmol) dissolved in minimal CH
      
      
      
      Cl
      
      
      . Stir for 20 minutes to allow substrate coordination.
  • Oxidation:

    • Add CHP (1.1 mmol) dropwise over 10 minutes.

    • Maintain -20°C for 4–16 hours. Monitor by TLC or HPLC.

    • Note: Thiazinanes oxidize slower than simple sulfides due to ring sterics.

  • Workup (Ligand Removal):

    • Quench with water (5 mL). Allow to warm to room temperature.

    • Stir vigorously for 1 hour to hydrolyze the Ti-complex. A white gel (TiO

      
      ) will form.
      
    • Filter through a pad of Celite. Wash the pad with CH

      
      Cl
      
      
      
      .
    • Wash the filtrate with 5% Na

      
      SO
      
      
      
      (to remove excess peroxide) and then brine.
  • Purification:

    • Flash chromatography on silica gel. Thiazinane sulfoxides are polar; use EtOAc/Hexane gradients (often 50:50 to 100% EtOAc).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low ee (<50%) Water content incorrectEnsure exactly 1:1 ratio of H

O:Ti. Use Karl-Fischer titrated solvents.
No Reaction Steric bulk at C2 positionSwitch oxidant to TBHP (smaller than CHP). Increase temp to -10°C.
Over-oxidation (Sulfone) Excess oxidantLimit oxidant to 1.05 equiv. Stop reaction at 90% conversion.

Method B: Vanadium-Dependent Haloperoxidase (Biocatalytic)

Principle: Vanadium-dependent haloperoxidases (VHPOs), specifically from marine sources (e.g., Corallina officinalis), can catalyze direct asymmetric sulfoxidation using H


O

. This avoids toxic organic solvents and heavy metals.
Materials
  • Enzyme: Recombinant VHPO (or commercially available vanadium bromoperoxidase mimics).

  • Cofactor: Na

    
    VO
    
    
    
    (Sodium orthovanadate) - essential if using apo-enzyme.
  • Oxidant: 30% H

    
    O
    
    
    
    .[1]
  • Buffer: Citrate-Phosphate buffer (pH 6.0).

Step-by-Step Protocol
  • Reaction Setup:

    • In a glass vial, dissolve

      
      -protected thiazinane (50 mg) in a minimal amount of co-solvent (e.g., 10% v/v isopropanol or acetonitrile) if water solubility is low.
      
    • Add Citrate-Phosphate buffer (pH 6.0, 5 mL).

    • Add VHPO enzyme (10–20 units).

  • Oxidant Feed:

    • Critical: H

      
      O
      
      
      
      inhibits the enzyme at high concentrations. Use a syringe pump to feed H
      
      
      O
      
      
      (1.5 equiv total) continuously over 2 hours.
    • Maintain temperature at 25°C.

  • Quench and Extraction:

    • Monitor consumption of starting material by HPLC.

    • Once complete, extract the aqueous mixture with EtOAc (3 x 5 mL).

    • Dry organic layer over MgSO

      
       and concentrate.
      

Stereochemical Analysis & Validation

Thiazinane sulfoxides exist as two diastereomers (cis and trans relative to ring substituents) and two enantiomers of each.

NMR Determination (Diastereomers)

The configuration of the S=O bond (axial vs. equatorial) can be assigned via


H NMR and 

C NMR.
  • Axial S=O: The C2 and C6 protons usually show a downfield shift compared to the equatorial isomer due to the syn-axial effect.

  • C-13 NMR: The

    
    -gauche effect shields the carbons syn to the sulfoxide oxygen. If the oxygen is axial, C4 and C6 will appear upfield (lower ppm) compared to the equatorial isomer.
    
Chiral HPLC (Enantiomers)
  • Column: Daicel Chiralpak IA or IC (immobilized phases are preferred for solubility reasons).

  • Mobile Phase: Hexane/IPA (80:20 or 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or

    
     of the N-protecting group).
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Kagan oxidation, highlighting the critical dimeric titanium species responsible for stereocontrol.

KaganMechanism Precursors Ti(OiPr)4 + DET + H2O ActiveCat Chiral Dimeric Species [Ti(DET)(OiPr)2]2-O Precursors->ActiveCat Aging (30 min) Coordination Substrate Coordination (S-Ti bond) ActiveCat->Coordination + Thiazinane OxTransfer Oxygen Transfer (from Peroxide) Coordination->OxTransfer + CHP (-20°C) ProductRel Release of Chiral Sulfoxide OxTransfer->ProductRel ProductRel->ActiveCat Catalyst Regeneration

Figure 2: The catalytic cycle of the modified Kagan oxidation. The "Aging" step forms the active dimeric species essential for high enantioselectivity.

References

  • Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650. Link

  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. Link

  • Wojaczyńska, E., & Wojaczyński, J. (2010).[2] Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews, 110(7), 4303-4356. Link

  • Andersson, M. A., et al. (1997). Asymmetric synthesis of 1,3-thiazinane-S-oxides. Journal of Organic Chemistry, 62, 8455. Link

  • Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports, 21(1), 180-188. Link

Sources

Technical Notes & Optimization

Troubleshooting

Thiazinane Synthesis: A Technical Support Center for Researchers

Prepared by a Senior Application Scientist Welcome to the Technical Support Center for Thiazinane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for Thiazinane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of thiazinane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work. This guide is structured to address specific problems in a question-and-answer format, offering practical solutions grounded in mechanistic understanding.

Part 1: Understanding the Landscape of Thiazinane Synthesis & Common Pitfalls

Thiazinanes, six-membered heterocyclic compounds containing nitrogen and sulfur, are significant scaffolds in medicinal chemistry.[1][2][3] Their synthesis, while often straightforward in principle, can be plagued by the formation of side products, leading to low yields and purification challenges. The most prevalent issues arise from the complex reactivity of the starting materials and the stability of intermediates. This guide will focus on troubleshooting the common synthetic routes, particularly the widely used condensation of chalcones with thiourea.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address specific issues you may encounter during your thiazinane synthesis experiments.

Scenario 1: Synthesis of 1,3-Thiazinanes from Chalcones and Thiourea

This is one of the most common and versatile methods for synthesizing 1,3-thiazinane derivatives. The reaction typically involves the base-catalyzed condensation of an α,β-unsaturated ketone (chalcone) with thiourea.[4][5][6][7]

A1: Low yields and complex product mixtures in this reaction are often due to several competing pathways and the formation of stable intermediates that fail to cyclize. The primary culprits are typically unreacted starting materials, the Michael adduct, and chalcone dimers.

Table 1: Common Side Products in the Synthesis of 1,3-Thiazinanes from Chalcones and Thiourea

Side ProductStructureFormation MechanismKey Diagnostic Signals (Exemplary)
Unreacted Chalcone α,β-unsaturated ketoneIncomplete reaction.Characteristic α,β-unsaturated ketone signals in 1H NMR (doublets for vinyl protons with J ≈ 15-16 Hz for trans). Strong C=O and C=C stretching in IR.
Michael Adduct β-thioureidoketoneNucleophilic 1,4-addition of thiourea to the chalcone. This intermediate may not cyclize efficiently under the reaction conditions.[1][8]Presence of both thiourea and chalcone moieties. In 1H NMR, disappearance of vinyl protons and appearance of new aliphatic protons.
Chalcone Dimer Cyclobutane or cyclopentanone derivativesBase-catalyzed self-condensation of the chalcone.[4][9][10]Complex aliphatic region in 1H NMR. Molecular weight in MS corresponding to twice the chalcone minus a water molecule (for some dimerization pathways).
Over-oxidation Products Thiazine or other oxidized speciesIf the reaction is exposed to air for extended periods, especially under basic conditions, or if oxidizing agents are inadvertently present.[11][12]Aromatic signals in 1H NMR if a fully aromatic thiazine is formed.
Hydrolysis Products Ring-opened productsIf the thiazinane ring is unstable to the workup conditions (e.g., strongly acidic or basic).[11][13][14]Presence of thiol and amine functionalities, detectable by MS and potentially by IR.

dot

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids

Welcome to the technical support center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-problematic compounds. Due to their high polarity and ionizable nature, polar carboxylic acids demand specialized strategies to achieve successful separation. This document provides in-depth troubleshooting advice, strategic solutions, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Section 1: Core Purification Challenges

Polar carboxylic acids are notoriously difficult to purify using standard reversed-phase (RP) chromatography for two primary reasons:

  • High Polarity: These molecules have a strong affinity for polar mobile phases (like water) and a weak affinity for non-polar stationary phases (like C18), leading to poor or no retention.

  • Ionization: The carboxyl group can exist in a charged (anionic, -COO⁻) or neutral (-COOH) state depending on the mobile phase pH. The charged form is extremely polar, further reducing retention on RP columns.[1][2]

This guide will address the common issues arising from these properties and provide robust solutions.

Section 2: Troubleshooting Guide

This section is organized by common problems encountered during the purification of polar carboxylic acids.

Problem 1: Poor or No Retention on Reversed-Phase (RP) Columns

Your polar carboxylic acid elutes in the void volume, showing little to no interaction with the stationary phase.

Possible Causes:

  • Analyte is too polar for the stationary phase: The compound has a much higher affinity for the mobile phase.

  • Analyte is ionized: The mobile phase pH is significantly above the analyte's pKa, causing it to be in its highly polar anionic form.[1]

  • "Hydrophobic Collapse" of the C18 phase: When using highly aqueous mobile phases (>95% water), the C18 chains on the silica can collapse, reducing the surface area available for interaction with the analyte.[3]

Recommended Solutions:

SolutionStep-by-Step ProtocolScientific Rationale
1. Adjust Mobile Phase pH 1. Determine the pKa of your carboxylic acid. 2. Prepare a mobile phase buffered to a pH at least 1.5-2 units below the analyte's pKa.[1][4] Common acidic modifiers include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5] 3. Equilibrate the column with the new mobile phase for at least 10-20 column volumes. 4. Inject the sample.By suppressing the ionization of the carboxyl group (shifting the equilibrium to the neutral -COOH form), you increase its hydrophobicity, thereby promoting interaction with the non-polar stationary phase and increasing retention.[1][2]
2. Use a "Water-Tolerant" RP Column 1. Replace your standard C18 column with one designed for highly aqueous conditions, such as an "AQ" type, polar-endcapped, or embedded polar group column.[3][6] 2. Equilibrate the column with your high-aqueous mobile phase. 3. Inject the sample.These columns incorporate polar modifications to the stationary phase that prevent the collapse of the alkyl chains in high-water-content mobile phases, ensuring reproducible retention for polar analytes.[6][7]
3. Employ Ion-Pair Chromatography (IPC) 1. Add a positively charged ion-pairing reagent, such as tetrabutylammonium (TBA), to the mobile phase at a low concentration (e.g., 5-20 mM).[8][9] 2. Ensure the mobile phase pH is appropriate to keep both the analyte and the ion-pairing reagent in their charged forms. 3. Equilibrate the column extensively (20-50 column volumes) as the reagent must coat the stationary phase.[10] 4. Inject the sample.The ion-pairing reagent forms a neutral, hydrophobic complex with the charged carboxylic acid.[8] This complex has a much greater affinity for the non-polar stationary phase, significantly increasing retention.[11][12]
4. Switch to HILIC 1. Select a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica, amide, diol, or zwitterionic phase).[3][13] 2. Use a mobile phase with a high organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[14] 3. Inject your sample.HILIC is an ideal alternative for very polar compounds. It uses a polar stationary phase and a non-polar mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the water content.[14][15]
Problem 2: Poor Peak Shape (Tailing, Fronting)

The chromatographic peak is asymmetrical, making accurate integration and quantification difficult.

Possible Causes:

  • Secondary Interactions: The acidic protons of residual silanol groups on the silica backbone can interact with the analyte, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.[16]

  • Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[17]

  • Column Contamination: Buildup of impurities on the column frit or head can disrupt the sample path.[17][18]

Recommended Solutions:

SolutionStep-by-Step ProtocolScientific Rationale
1. Control Mobile Phase pH 1. Ensure the mobile phase is buffered to a pH that is at least 2 units away from the analyte's pKa.[1] This keeps the analyte in a single, stable ionic form (either fully protonated or fully deprotonated). 2. Use a modern, high-purity, base-deactivated silica column.Operating at a stable pH prevents on-column ionization shifts that can cause peak broadening and tailing. Base-deactivated columns have fewer accessible silanol groups, minimizing secondary interactions.
2. Reduce Sample Load 1. Dilute your sample by a factor of 5 or 10. 2. Inject the diluted sample and observe the peak shape.Reducing the mass of analyte injected ensures that the interactions with the stationary phase occur in the linear range of the adsorption isotherm, preventing overload effects.
3. Match Sample Solvent to Mobile Phase 1. If possible, dissolve the sample directly in the initial mobile phase.[19] 2. If a stronger solvent is required for solubility, keep its volume as small as possible and ensure it is miscible with the mobile phase.Injecting the sample in a solvent similar in strength to the mobile phase ensures the sample band is focused at the head of the column, leading to sharp, symmetrical peaks.[17]
4. Clean or Replace the Column 1. Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). 2. Follow a rigorous washing procedure, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol. 3. If peak shape does not improve, consider replacing the guard column or the analytical column itself.Contaminants that bind strongly to the column can create active sites that cause peak distortion. A thorough cleaning or replacement removes these interfering substances.[17]

Section 3: Strategic Solutions & Method Development

Proactive method development is key to avoiding the problems above. The following workflow provides a logical path to selecting a purification strategy.

Workflow: Selecting a Purification Strategy for Polar Carboxylic Acids

This decision tree helps guide the selection of the most appropriate chromatographic technique.

MethodSelection Start Start: Polar Carboxylic Acid Purification CheckRetention Is retention on a standard C18 column adequate (k > 2)? Start->CheckRetention CheckPeakShape Is peak shape acceptable? CheckRetention->CheckPeakShape Yes ConsiderAlternatives Retention is too low. Evaluate alternative strategies. CheckRetention->ConsiderAlternatives No OptimizeRP Optimize RP Method: - Adjust pH - Use base-deactivated column - Check sample solvent & load CheckPeakShape->OptimizeRP No CheckPeakShape->OptimizeRP Yes, but can be improved IonPair Try Ion-Pair Chromatography (IPC) - Good for ionic compounds - Non-volatile salts can be an issue ConsiderAlternatives->IonPair Analyte is ionic HILIC Try Hydrophilic Interaction Chromatography (HILIC) - Excellent for very polar compounds - MS-friendly mobile phases ConsiderAlternatives->HILIC Analyte is very polar IonExchange Try Ion-Exchange Chromatography (IEX) - Separates based on charge - Requires salt or pH gradients ConsiderAlternatives->IonExchange Sample has many charged impurities Derivatization Consider Derivatization - Increases hydrophobicity - Adds an extra reaction step ConsiderAlternatives->Derivatization Other methods fail

Caption: Decision tree for selecting a purification strategy.

In-Depth Look at Key Techniques
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained by reversed-phase chromatography.[15] It utilizes a polar stationary phase (like silica or diol) and a mobile phase high in a water-miscible organic solvent, like acetonitrile.[14] Water acts as the strong eluting solvent. HILIC is particularly advantageous for LC-MS applications because the high organic content of the mobile phase promotes efficient droplet desolvation and ionization in the MS source.[3]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge by utilizing a stationary phase with an opposite charge.[20] For carboxylic acids, which are anions at a pH above their pKa, an anion-exchange column (with positively charged functional groups) is used.[21][22] The bound analyte is then eluted by increasing the concentration of a competing ion (salt gradient) or by changing the pH to neutralize the analyte.[20] This method is highly effective for separating compounds with different charge states.[23]

Derivatization

If chromatographic solutions fail, a chemical modification approach can be used. Derivatization converts the polar carboxylic acid group into a less polar, more hydrophobic functional group, such as an ester or an amide.[24][25][26] This allows for much stronger retention on standard reversed-phase columns. While effective, this strategy adds complexity and time to the workflow, requiring an additional reaction and subsequent cleanup.[25]

Data Summary: Comparison of Purification Strategies
StrategyPrincipleBest ForAdvantagesDisadvantages
Reversed-Phase (pH control) Suppresses ionization to increase hydrophobicityModerately polar carboxylic acidsSimple, well-understood, uses standard columnsIneffective for extremely polar compounds
Ion-Pair Chromatography (IPC) Forms a neutral ion-pair with the analyteCharged polar acids in RP systemsSignificantly increases retention on RP columnsLong equilibration times, can contaminate column, non-volatile reagents are not MS-friendly.[3][10]
HILIC Partitioning into a water layer on a polar surfaceVery polar and hydrophilic acidsExcellent retention, MS-friendly mobile phases.[3]Can be less robust than RP, requires careful equilibration.[3]
Ion-Exchange (IEX) Electrostatic interaction with a charged stationary phaseSeparating acids from neutral or basic compoundsHigh capacity and selectivity based on chargeElution often requires high salt concentrations (not MS-friendly), pH-sensitive.[3]
Derivatization Chemical conversion to a less polar derivativeWhen all other methods failAllows use of standard RP methodsAdds extra steps, potential for incomplete reactions or side products.[25]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting column for my polar carboxylic acid? A: There is no single "best" column. Start with a modern, high-purity, polar-endcapped or embedded-polar-group C18 column (often labeled "AQ").[6] These are compatible with highly aqueous mobile phases.[3] If retention is still insufficient, a HILIC column (amide or silica-based) is the next logical choice.[6][27]

Q2: How do I choose the right mobile phase pH? A: The goal is to keep your analyte in a single, un-ionized form. For a carboxylic acid, you should use a buffer with a pH at least 1.5 to 2 units below the pKa of your acid.[1][4] This ensures the carboxyl group is fully protonated (-COOH), maximizing its hydrophobicity for reversed-phase chromatography.[2][5]

Q3: Can I use Trifluoroacetic Acid (TFA) for my LC-MS analysis of carboxylic acids? A: While TFA is an excellent modifier for UV chromatography, it is a strong ion-pairing agent that can cause significant and persistent ion suppression in mass spectrometry. For LC-MS, it is highly recommended to use formic acid (0.1%) instead, as it provides good protonation without causing severe signal suppression.

Q4: How can I remove a non-volatile ion-pairing agent from my sample after purification? A: Removing non-volatile salts post-purification is challenging. One common method is to use solid-phase extraction (SPE). Choose an SPE cartridge that can retain your analyte while allowing the salt to be washed away. For example, after an ion-pairing separation, you could potentially use a mixed-mode or ion-exchange SPE cartridge to capture your analyte, wash away the ion-pairing salt, and then elute your purified compound with an appropriate solvent. Alternatively, developing a method with a volatile ion-pairing agent or using a different technique like HILIC is preferable to avoid this issue.

Q5: My column was used with an ion-pairing reagent. Can I use it for other methods? A: It is strongly recommended to dedicate a column to ion-pairing applications once it has been used for them.[10][28][29] Ion-pairing reagents are notoriously difficult to remove completely from the stationary phase and can bleed off in subsequent analyses, causing unexpected shifts in retention time and interfering with detection (especially MS).[29] While extensive washing protocols exist, they may not fully restore the column to its original state.[10][28]

References

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. (2020, April 15). PubMed. [Link]

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, February 11). LCGC International. [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). Diva-portal.org. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]

  • Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Sample Preparation Techniques. (2025, May 23). Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]

  • How to remove ion-pairing reagents from a Polar C18 column? (2024, November 27). ResearchGate. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]

  • Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. Obrnuta faza. [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Too Much Ion Pairing Reagents. (2023, December 8). Separation Science. [Link]

  • Ion Pairing. (2005, September 1). Chromatography Forum. [Link]

  • Ion-pairing chromatography.
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019, January 24). SCIEX. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry - ACS Publications. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • remove ion pairing reagent after pre-HPLC my products. (2019, September 23). Powered by XMB 1.9.11. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • What type of column chromatography for highly polar compounds? : r/OrganicChemistry. (2024, July 31). Reddit. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). [Link]

  • Making HILIC Work for You—Column Selection. (2026, January 5). LCGC International. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

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Troubleshooting

stability of 1-Oxo-1,4-thiazinane-3-carboxylic acid in different solvents

Technical Support Center: 1-Oxo-1,4-thiazinane-3-carboxylic acid Welcome to the dedicated support center for 1-Oxo-1,4-thiazinane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formula...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxo-1,4-thiazinane-3-carboxylic acid

Welcome to the dedicated support center for 1-Oxo-1,4-thiazinane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of this molecule's stability. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshoot challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxo-1,4-thiazinane-3-carboxylic acid and what are its key structural features?

1-Oxo-1,4-thiazinane-3-carboxylic acid is a saturated six-membered heterocyclic compound. Its structure is notable for three key functional groups that dictate its chemical behavior:

  • A sulfoxide group, where the sulfur atom is chiral and susceptible to oxidation and reduction.

  • A secondary amine within the thiazinane ring, which can influence pH-dependent reactivity.

  • A carboxylic acid moiety, which governs its solubility in aqueous media and can participate in various reactions.

The interplay of these groups makes understanding its stability profile critical for reproducible experimental outcomes.

Q2: Why is the stability of this compound in different solvents a major concern?

Solvent choice is paramount as it can directly influence degradation pathways. For instance, protic solvents (like water, methanol, ethanol) can facilitate hydrolytic reactions, while solvents capable of generating radicals under UV light can promote photolytic degradation.[1] The stability of the compound in a chosen solvent directly impacts its shelf-life in solution, the accuracy of analytical measurements, and its efficacy in biological assays. Forced degradation studies are an essential tool for understanding this behavior.[2][3]

Q3: What are the primary predicted degradation pathways for 1-Oxo-1,4-thiazinane-3-carboxylic acid?

Based on its structure, the primary degradation pathways are:

  • Hydrolysis: The thiazinane ring may be susceptible to cleavage under strong acidic or basic conditions.[4][5]

  • Oxidation: The sulfoxide moiety can be further oxidized to a sulfone, particularly in the presence of oxidizing agents or under oxidative stress conditions.[6][7]

  • Reduction: The sulfoxide can be reduced back to a sulfide.

  • Racemization: The chiral center at the sulfur atom may racemize under thermal or photochemical stress.[8]

  • Photodegradation: Sulfur-containing heterocycles can be sensitive to light, potentially leading to complex degradation products.[1]

Q4: What are the general recommendations for storing this compound?

  • Solid Form: Store in a tightly sealed container, protected from light, at a low temperature (2-8°C is recommended). Desiccants are advised to prevent moisture uptake, which could accelerate hydrolysis over long-term storage.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an aprotic, anhydrous solvent (e.g., DMSO, DMF), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light. Avoid long-term storage in aqueous or protic alcoholic solutions unless stability has been explicitly confirmed.

Troubleshooting Guide: Common Experimental Issues

Issue 1: I'm observing rapid loss of my parent compound in a buffered aqueous solution during an assay.

Possible Cause: This is likely due to pH-dependent hydrolysis or buffer-catalyzed degradation. The thiazinane ring, particularly with its heteroatoms, can be labile at pH extremes.

Troubleshooting Steps & Scientific Rationale:

  • Confirm pH: Physically measure the pH of your final solution. Do not assume the buffer's nominal pH is the final pH after adding your compound, which is acidic.

  • Analyze Degradants: Use LC-MS to get the mass of the primary degradant. A mass change corresponding to the addition of a water molecule (M+18) would strongly suggest hydrolysis and potential ring-opening.

  • Conduct a pH Profile Study:

    • Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

    • Incubate at your experimental temperature and monitor the disappearance of the parent compound by HPLC over time (e.g., at t=0, 2, 4, 8, 24 hours).

    • Causality: This experiment directly isolates pH as the variable, allowing you to identify a pH range where the molecule is most stable. Many heterocyclic compounds exhibit a U-shaped stability profile, being most stable at a specific mid-range pH.[9]

  • Evaluate Buffer Species: Some buffer components (e.g., phosphate, citrate) can actively participate in catalysis. If stability is poor at the desired pH, screen alternative buffer systems (e.g., HEPES, MOPS).

Issue 2: My HPLC chromatogram shows a new, more polar peak appearing over time after dissolving the compound in methanol for analysis.

Possible Cause: This is a classic sign of oxidation. The sulfoxide group is susceptible to further oxidation to a sulfone. Methanol, especially if not peroxide-free, and exposure to air/light can facilitate this process.

Troubleshooting Steps & Scientific Rationale:

  • Characterize the Impurity: Use LC-MS to determine the mass of the new peak. An increase of 16 atomic mass units (M+16) is a definitive indicator of the addition of one oxygen atom, forming the corresponding sulfone.[6]

  • Perform a Confirmatory Oxidation Test:

    • Deliberately stress a sample of your compound with a mild oxidizing agent like 3% hydrogen peroxide.[10]

    • Analyze the stressed sample by HPLC.

    • Causality: If the retention time and mass of the peak generated in the stressed sample match your unknown impurity, you have confirmed its identity as the sulfone. This is a core principle of forced degradation studies.[11]

  • Mitigation Strategies:

    • Use High-Purity Solvents: Switch to freshly opened, HPLC-grade or anhydrous solvents. Purge solvents with nitrogen or argon before use to remove dissolved oxygen.

    • Protect from Light: Prepare samples in amber vials or under low-light conditions to prevent photo-oxidation.[1]

    • Consider an Antioxidant: For bulk solutions where stability is a major issue, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be tested, but its compatibility with downstream applications must be verified.

Issue 3: I am getting poor reproducibility in my bioassay results.

Possible Cause: Inconsistent sample integrity due to unrecognized instability during preparation and handling is a common source of variability. The time between dissolving the compound and its use in the assay can be a critical, uncontrolled variable.

Troubleshooting Workflow:

The following workflow helps systematically diagnose and resolve such issues.

Caption: Workflow for troubleshooting bioassay inconsistency.

Data Summary: Stability Profile

The following table summarizes the expected stability of 1-Oxo-1,4-thiazinane-3-carboxylic acid in common laboratory solvents based on the chemical properties of its functional groups. This should be used as a guide for initial solvent selection, but empirical verification is always required.

SolventTypeExpected Stability (24h @ RT, protected from light)Primary Degradation RiskComments
Water (pH 7.0)Aqueous ProticModerateHydrolysisStability is highly pH-dependent. Unbuffered water may change pH upon dissolution.
0.1 M HClAqueous ProticLowAcid-catalyzed HydrolysisPotential for rapid ring cleavage.[5] Not recommended for storage.
0.1 M NaOHAqueous ProticLowBase-catalyzed HydrolysisPotential for rapid ring cleavage. Not recommended for storage.
Methanol / EthanolProtic OrganicModerate to LowOxidation, SolvolysisRisk of oxidation to sulfone.[7] Use fresh, high-purity solvents.
Acetonitrile (ACN)Aprotic PolarHighPhotodegradationGenerally a good choice for analytical work. Use UV-filtering vials.
Dimethyl Sulfoxide (DMSO)Aprotic PolarHighNone under normal useExcellent choice for stock solutions. Ensure use of anhydrous grade.
Dichloromethane (DCM)Aprotic NonpolarHighNone under normal useLimited utility due to low polarity and poor solubility of the compound.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[12] An appropriate level of degradation is 5-20%.[11]

Materials:

  • 1-Oxo-1,4-thiazinane-3-carboxylic acid

  • HPLC-grade Water, Acetonitrile, Methanol

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, Photostability chamber (ICH Q1B option)

  • Class A volumetric flasks, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample (t=0): Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. Analyze immediately.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 water:acetonitrile. Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl and dilute to 10 mL with 50:50 water:acetonitrile. Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to 10 mL with 50:50 water:acetonitrile. Analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 24 hours.

    • Prepare a 0.1 mg/mL solution from the stressed solid and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution (in a quartz cuvette) and a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze both the solution and a solution prepared from the stressed solid by HPLC.

Data Analysis: For each condition, compare the chromatogram to the control. Calculate the percentage of degradation. Use a photodiode array (PDA) detector and mass spectrometer (MS) to assess peak purity and identify degradants.[3]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the parent compound and separate it from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Visualized Degradation Pathways

The following diagram illustrates the primary chemical transformations 1-Oxo-1,4-thiazinane-3-carboxylic acid may undergo.

DegradationPathways Parent 1-Oxo-1,4-thiazinane-3-carboxylic acid (Sulfoxide) Sulfone Sulfone Derivative (Oxidized Product) Parent->Sulfone Oxidation (e.g., H₂O₂) Sulfide Sulfide Derivative (Reduced Product) Parent->Sulfide Reduction Hydrolysis Ring-Opened Products (e.g., Amino di-acid) Parent->Hydrolysis Acid/Base Hydrolysis (H₂O, H⁺/OH⁻) Racemate Racemic Sulfoxide Parent->Racemate Thermal/Photo Stress

Caption: Potential degradation pathways for the title compound.

References

  • Photophysical properties of Sulphur heterocyclic compound.pptx. (n.d.). SlideShare.
  • Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Possible mechanisms for hydrolysis of activated sulfoxide intermediates... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.Pharmaceutica Analytica Acta.
  • Thermal degradation of different sulfinimines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2022, January 5). ACS Omega. Retrieved February 20, 2026, from [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022, September 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Predicting the stability of cyclic disulfides by molecular modeling: effective concentrations in thiol-disulfide interchange and the design of strongly reducing dithiols. (n.d.). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • SULFOXIDES AND SULFONES: REVIEW. (2024, February 21). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE. Retrieved February 20, 2026, from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-79. Retrieved February 20, 2026, from [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 20, 2026, from [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Journal of Chemical Reviews.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved February 20, 2026, from [Link]

  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015, September 1). Natural Sciences Publishing. Retrieved February 20, 2026, from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020, November 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (n.d.). PubMed Central - NIH. Retrieved February 20, 2026, from [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

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Optimization

Technical Support Center: Troubleshooting Sulfoxidation of Cyclic Sulfides

Welcome to the technical support center for the sulfoxidation of cyclic sulfides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfoxidation of cyclic sulfides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve experimental challenges effectively. The protocols and insights shared here are grounded in established literature and practical experience to ensure reliability and reproducibility in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the sulfoxidation of cyclic sulfides.

Q1: My sulfoxidation reaction shows low or no conversion of the starting sulfide. What are the likely causes?

A1: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the oxidant, the catalyst (if used), or the reaction conditions.

  • Oxidant Inactivity: Many common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. It is crucial to verify the activity of your oxidant. For H₂O₂, a simple titration can confirm its concentration. For solid peroxides, ensure they have been stored correctly under anhydrous conditions.

  • Catalyst Deactivation: If you are employing a metal-catalyzed system (e.g., Titanium, Vanadium, or Iron complexes), the catalyst may be poisoned.[1] Sulfoxides themselves can sometimes inhibit catalyst turnover by strong coordination to the metal center.[1] Water content can also be critical; for instance, the well-known Kagan-Modena oxidation requires a specific amount of water to form the active catalytic species.[2] Conversely, excess water can lead to catalyst decomposition.

  • Sub-optimal Reaction Conditions: The reaction temperature might be too low, resulting in slow kinetics. While many sulfoxidations are run at or below room temperature to control selectivity, some systems require initial heating.[3] Solvent choice is also critical; ensure the chosen solvent does not interfere with the catalyst or oxidant.

Q2: My reaction is producing a significant amount of the sulfone byproduct. How can I prevent over-oxidation?

A2: This is the most classic challenge in sulfoxidation. The sulfoxide product is itself susceptible to further oxidation to the corresponding sulfone, often at a competitive rate.[4] Several strategies can be employed to maximize selectivity for the sulfoxide.[5]

  • Strict Stoichiometric Control: Carefully control the amount of oxidant used. A slight excess (typically 1.0 to 1.2 equivalents) is often sufficient. Avoid large molar excesses of the oxidant.[5][6]

  • Slow Addition of Oxidant: Adding the oxidant slowly to the reaction mixture helps maintain a low instantaneous concentration, which favors the initial oxidation of the more nucleophilic sulfide over the less reactive sulfoxide.[5][7]

  • Lower Reaction Temperature: The activation energy for the second oxidation (sulfoxide to sulfone) is often higher than for the first (sulfide to sulfoxide). Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can therefore significantly suppress sulfone formation.[8][9]

  • Careful Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the sulfone byproduct.[5]

  • Choice of Oxidant/Catalyst: Some systems are inherently more selective. For instance, using urea-hydrogen peroxide (UHP) in acetic acid can be a highly selective method for producing sulfoxides.[3][10] Metal-free systems or certain biocatalytic approaches can also offer high selectivity.[11][12]

Q3: I am attempting an asymmetric sulfoxidation, but the enantiomeric excess (e.e.) is poor. How can I improve stereoselectivity?

A3: Achieving high enantioselectivity is a nuanced challenge that depends on the precise interplay between the substrate, catalyst, ligands, and reaction conditions.[11]

  • Catalyst System Integrity: The most renowned systems for asymmetric sulfoxidation, such as the Kagan-Modena protocol (Titanium/diethyl tartrate), are highly sensitive to the exact stoichiometry and preparation method of the catalyst complex.[6][13][14] Ensure the ratio of metal, ligand, and any additives (like water) is precise.[2][13]

  • Ligand Choice: The chiral ligand is the primary source of stereochemical information. The structure of the ligand must be well-suited to the substrate to create a sufficiently different energetic barrier for the two enantiotopic faces of the sulfide to approach the oxidant. Vanadium-Salan[15] and Schiff base complexes are other powerful systems where ligand structure is paramount.[8][16]

  • Solvent and Temperature: Solvent polarity can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Temperature also plays a critical role, with lower temperatures generally leading to higher e.e. values due to the amplification of small energy differences between the diastereomeric transition states.[8][15]

  • Kinetic Resolution: In some cases, a modest initial e.e. can be enhanced by a subsequent kinetic resolution, where one enantiomer of the sulfoxide is preferentially over-oxidized to the sulfone, enriching the other enantiomer.[8][17] This comes at the cost of yield but can be a useful strategy.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Metal-Catalyzed Sulfoxidation

Metal-catalyzed processes are powerful but sensitive. This guide provides a logical workflow for diagnosing issues.

G cluster_catalyst Catalyst System Checks cluster_reagents Reagent & Substrate Checks cluster_conditions Reaction Condition Optimization start Problem: Low Yield or Selectivity cat_source Verify Metal Precursor & Ligand Purity start->cat_source oxidant Confirm Oxidant Activity (e.g., Titrate H₂O₂) start->oxidant temp Lower Temperature (Improves Sulfoxide Selectivity) start->temp cat_prep Review Catalyst Preparation Protocol (Stoichiometry, Temp, Time) cat_source->cat_prep cat_water Check Water Content (e.g., Kagan-Modena) cat_prep->cat_water solution Re-run Experiment cat_water->solution Adjust as per protocol substrate Check Substrate Purity (Potential Inhibitors?) oxidant->substrate solvent Ensure Solvent is Anhydrous & Non-coordinating substrate->solvent solvent->solution Purify/change solvent addition Implement Slow Oxidant Addition temp->addition monitor Monitor Closely (TLC/LCMS) & Quench Promptly addition->monitor monitor->solution Optimize reaction time

Caption: Troubleshooting workflow for metal-catalyzed sulfoxidation.

Guide 2: Managing Over-oxidation to Sulfones

The key to preventing sulfone formation lies in understanding the relative reaction rates. The sulfide is generally more nucleophilic and reacts faster with electrophilic oxidants than the resulting sulfoxide. Your strategy should be to exploit this kinetic difference.

G S Sulfide (R₂S) (High Nucleophilicity) SO Sulfoxide (R₂SO) (Lower Nucleophilicity) S->SO SO2 Sulfone (R₂SO₂) (Product) SO->SO2 control To Maximize Sulfoxide (SO), Ensure Rate k₁ >> k₂ by: factors Low Temperature Slow Oxidant Addition Strict Stoichiometry (1.0-1.2 eq)

Caption: Kinetic control to favor sulfoxide over sulfone formation.

OxidantTypical ConditionsProsCons
H₂O₂ Often used with a metal catalyst (V, Ti) or in an acidic medium like acetic acid.[8][12]"Green" oxidant (water is the only byproduct), inexpensive.Can be slow without a catalyst; can lead to over-oxidation if not controlled.[12]
m-CPBA DCM or CHCl₃, often at 0 °C to RT.[9][18]Highly reactive, commercially available, generally reliable.Can be difficult to stop at the sulfoxide stage; byproduct acid must be removed.[19][20]
Urea-H₂O₂ (UHP) Acetic acid or other solvents; solid, stable source of H₂O₂.[3][21]Easy to handle, safe, often highly selective for sulfoxides at controlled temperatures.[10]May require heating to achieve reasonable reaction rates.[3]
Oxone® (KHSO₅) Typically in a biphasic system or polar solvent like MeOH/H₂O.Powerful, inexpensive, and effective.Can be aggressive and lead to sulfones if not carefully controlled.
Biocatalysts Aqueous buffer, mild temperatures. Enzymes like monooxygenases.[11]Extremely high selectivity (chemo- and enantio-), environmentally benign.Substrate scope can be limited; requires specialized biochemical setup.[11]
Guide 3: Product Purification and Isolation

The polarity difference between the starting sulfide, the desired sulfoxide, and the sulfone byproduct is the basis for their separation.

Q: I'm struggling to separate my sulfoxide from the unreacted sulfide and the sulfone byproduct using column chromatography. What can I do?

A: This is a common challenge due to the high polarity of sulfoxides.

  • Stationary Phase: Standard silica gel is often the first choice. However, if your sulfoxide is degrading on the column, it may be due to the acidic nature of the silica.[22] In such cases, consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (like triethylamine) in your eluent system. Reverse-phase (C18) chromatography can also be an excellent alternative for highly polar compounds.[22]

  • Eluent System: Start with a non-polar/moderately polar system like Hexane/Ethyl Acetate. You will likely need to gradually increase the polarity. A gradient elution is often necessary. For very polar sulfoxides, solvent systems like Dichloromethane/Methanol are effective.

  • Alternative Methods:

    • Crystallization: If your sulfoxide is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[22]

    • Solvent Extraction: A carefully planned series of liquid-liquid extractions can sometimes enrich the desired product, though it rarely achieves complete purity on its own.[22]

Section 3: Experimental Protocols

These protocols are provided as a general guide. You must adapt them based on your specific substrate and safety requirements.

Protocol 1: General Procedure for Vanadium-Catalyzed Asymmetric Sulfoxidation

This protocol is adapted from established methods for preparing chiral sulfoxides using a Vanadium-Schiff base catalyst.[8][15]

  • Catalyst Preparation (In Situ): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral Schiff base ligand (0.01-0.02 eq) in an anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Add the vanadium precursor, such as VO(acac)₂ (0.01 eq), and stir the mixture at room temperature for 30-60 minutes until a homogenous solution of the catalyst complex is formed.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (typically 0 °C).

  • Add the cyclic sulfide (1.0 eq) to the flask.

  • Oxidation: Begin the slow, dropwise addition of aqueous hydrogen peroxide (1.1 eq, 30-35% w/w) via a syringe pump over several hours. Critical Step: Slow addition is key to preventing over-oxidation and maintaining selectivity.

  • Monitoring: Monitor the reaction by TLC or LCMS.

  • Workup: Once the starting sulfide is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Selective Sulfoxidation using Urea-Hydrogen Peroxide (UHP)

This protocol is a robust, metal-free method adapted from literature procedures.[3][10]

  • Reaction Setup: To a round-bottom flask, add the cyclic sulfide (1.0 eq) and glacial acetic acid.

  • Add solid urea-hydrogen peroxide (UHP) (1.5 eq) in one portion.

  • Reaction: Stir the mixture at 60 °C. Note: For oxidation to the sulfone, 2.5 eq of UHP and a higher temperature (80 °C) are typically used.[3][23]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Chiral Sulfoxides Synthesis. Organic Chemistry Portal.

  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. ResearchGate.

  • Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System. Organic Chemistry Portal.

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC.

  • Enantioselective Sulfoxidation. Organic Chemistry Portal.

  • Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journals.

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC.

  • Asymmetric oxidation of sulfides. CORA.

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal.

  • Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Organic Chemistry Portal.

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.

  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. PMC.

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.

  • Oxidation of Sulfides. Science of Synthesis.

  • Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides. PMC.

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. University of Regina.

  • 13.8 Sulfides | Organic Chemistry. YouTube.

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.

  • Sulfone synthesis by oxidation. Organic Chemistry Portal.

  • Asymmetric Epoxidation and Sulfoxidation. ResearchGate.

  • Chemoselective thioether oxidation. Reddit.

  • One-pot asymmetric sulfoxidation using in situ generated H2O2 from H2 and O2 catalyzed by rhodium and vanadium complexes. Chemical Communications (RSC Publishing).

  • Urea-hydrogen peroxide adduct, UHP. Organic Chemistry Portal.

  • Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. ResearchGate.

  • Urea hydrogen peroxide 97 124-43-6. Sigma-Aldrich.

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.

  • Tandem rhodium catalysis:Exploiting sulfoxides for asymmetric transition-metal catalysis. PMC.

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.

  • Unlocking the Power of M-Cpba: A Versatile Reagent in Organic Chemistry. Oreate AI Blog.

Sources

Troubleshooting

Purification Support Hub: Removal of Unreacted Starting Materials

Introduction Welcome to the Purification Support Hub. In synthesis, the persistence of unreacted starting material (SM) is not just a yield loss—it is a downstream liability.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Purification Support Hub. In synthesis, the persistence of unreacted starting material (SM) is not just a yield loss—it is a downstream liability. As a Senior Application Scientist, I often see researchers default to "brute force" chromatography, which is time-consuming and expensive.

This guide prioritizes orthogonal purification strategies . We move from thermodynamic separations (extraction/crystallization) to kinetic resolutions (scavenging) before resorting to chromatography. Follow these protocols to systematically eliminate SMs.

Module 1: Liquid-Liquid Extraction (LLE) & Work-up

The First Line of Defense

Core Principle: Exploiting


 to force phase divergence. Most organic SMs (amines, acids, phenols) have ionizable centers. If your Product (P) and SM differ in 

or ionizability, chromatography should be unnecessary.
Troubleshooting Guide

Q: My amine Starting Material co-elutes with my amide product. How do I remove it? A: You must exploit the basicity of the amine. Amides are generally non-basic (


 of conjugate acid ~ -0.5).
  • Dissolve the crude mixture in an organic solvent (EtOAc or DCM).

  • Wash with 1M HCl.

    • Mechanism:[1] The amine SM becomes protonated (

      
      ), becoming water-soluble. The amide remains neutral and stays in the organic layer.
      
  • Validation: Check the aqueous layer pH. It must be

    
     to ensure complete ionization.
    

Q: I am doing an acid-base wash, but my SM is still in the organic layer. A: You likely violated the "Rule of 2" .

  • To fully extract an acid into water, the aqueous pH must be at least 2 units above its

    
    .[2][3]
    
  • To fully extract a base into water, the aqueous pH must be at least 2 units below its

    
    .[3]
    
  • Fix: Measure the pH of your aqueous wash after mixing. If the SM consumes the acid/base, the pH might shift back to neutral, redissolving the SM in the organic phase.

Visual Workflow: The pH Swing Protocol

LLE_Logic start Crude Mixture (Product + SM) decision Is the SM Ionizable? start->decision acid_sm SM is Acidic (Carboxylic Acid, Phenol) decision->acid_sm Yes base_sm SM is Basic (Amine, Aniline) decision->base_sm Yes neutral_sm SM is Neutral decision->neutral_sm No wash_base Wash Organic with Sat. NaHCO3 or 1M NaOH (Target pH > pKa + 2) acid_sm->wash_base wash_acid Wash Organic with 1M HCl or 10% Citric Acid (Target pH < pKa - 2) base_sm->wash_acid chroma Proceed to Module 2 (Chromatography) neutral_sm->chroma result_aq SM partitions to AQUEOUS Layer wash_base->result_aq result_org Product remains in ORGANIC Layer wash_base->result_org wash_acid->result_aq wash_acid->result_org

Figure 1: Decision logic for removing ionizable starting materials via Liquid-Liquid Extraction.

Module 2: Chromatography Optimization (Flash/Prep HPLC)

Overcoming Poor Resolution (


) 

Core Principle: If LLE fails, we use chromatography. The most common failure mode is peak tailing of the SM, which contaminates the leading edge of the product peak.

Troubleshooting Guide

Q: My SM spots are streaking on TLC and tailing on the column. How do I fix this? A: Streaking indicates the compound is interacting with the silanols on the silica surface (acting as a weak acid).

  • For Amines: Add 1% Triethylamine (TEA) or Ammonia to your mobile phase. This blocks the acidic silanol sites.

  • For Acids: Add 1% Acetic Acid or Formic Acid . This keeps the acid SM protonated (neutral) and prevents it from sticking to the silica.

Q: My Product and SM have the same Rf (0.3) in 20% EtOAc/Hexane. A: You need to change selectivity, not just solvent strength.

  • Protocol: Switch the modifier solvent. If you used EtOAc, switch to Acetone or MTBE .

  • Why? EtOAc is a hydrogen bond acceptor. Acetone is a dipole-dipole interactor. Changing the solvent class alters the separation mechanism (selectivity) more than just changing the ratio.

Data: Solvent Selectivity Groups
SolventSelectivity GroupBest For
Methanol Proton DonorPolar, H-bonding compounds
Acetonitrile Dipole InteractionCompounds with

-systems
THF Proton AcceptorEthers, complex macrocycles
DCM Dipole/DispersionGeneral purpose, solubility issues

Module 3: Chemical Scavenging (Resins)

The Chem-Selective Approach

Core Principle: When chromatography is difficult (e.g., removing trace SM from a library of compounds), use solid-supported scavengers. These are polymer beads functionalized with reactive groups that covalently bind to the SM.

Troubleshooting Guide

Q: I have trace Acyl Chloride or Isocyanate SM remaining. Water wash didn't kill it completely. A: Use a Nucleophilic Scavenger .

  • Reagent: Aminomethyl polystyrene or Tris(2-aminoethyl)amine polymer.

  • Protocol: Add 3 equivalents of resin relative to the estimated SM. Shake for 1 hour. Filter. The SM is now chemically bound to the bead.

Q: I need to remove excess amine SM from a reductive amination. A: Use an Electrophilic Scavenger .

  • Reagent: Isocyanate resin or Benzaldehyde resin.

  • Protocol: The resin reacts with the primary/secondary amine SM to form a urea or imine, which is filtered off.

Scavenger Selection Table
Unreacted SM TypeRecommended Scavenger ResinMechanism
Electrophiles (Acid chlorides, Sulfonyl chlorides, Isocyanates)Aminomethyl Polystyrene Forms covalent amide/sulfonamide bond with SM.
Nucleophiles (Amines, Hydrazines)Polystyrene-Isocyanate or Polystyrene-Aldehyde Forms urea or imine bond with SM.
Acids (Carboxylic acids, Phenols)Carbonate (MP-Carbonate) Ion exchange (forms insoluble salt).
Metals (Pd, Cu catalysts)Thiol (Si-Thiol) or Thiourea Chelation of metal to polymer surface.

Module 4: Recrystallization

The Thermodynamic Approach

Core Principle: Crystallization is the ultimate purification method, but it fails if the impurity (SM) disrupts the lattice energy.

Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. A: This is a thermodynamic dead-end where the melting point of the solvated product is lower than the solvent boiling point.[4]

  • Cause: Often caused by high impurity levels (SM) acting as a solvent.

  • Fix 1 (Trituration): Decant the solvent. Add a solvent in which the SM is soluble but the product is NOT (e.g., cold diethyl ether or pentane). Grind the oil with a spatula. This extracts the SM, raising the purity and melting point of the oil, triggering solidification.

  • Fix 2 (Seeding): You must provide a nucleation site.[4] Add a single crystal of pure product (if available) or scratch the glass surface to create micro-fissures for nucleation.

Visual Workflow: Crystallization Troubleshooting

Crystal_Logic start Hot Saturated Solution cool Cool Slowly start->cool check Result? cool->check crystals Crystals Formed (Filter & Wash) check->crystals Solid oil Oiling Out (Liquid Droplets) check->oil Emulsion nothing No Precipitate check->nothing Clear Soln fix_oil 1. Re-heat 2. Add more solvent 3. Seed at cloud point oil->fix_oil fix_nothing 1. Evaporate 20% solvent 2. Scratch glass 3. Ice bath nothing->fix_nothing fix_oil->cool fix_nothing->cool

Figure 2: Troubleshooting logic for failed crystallization events.

References

  • Biotage. (n.d.).[5] Metal Scavenger User Guide. Retrieved from [Link] (Specific PDF guides available via search for "Biotage Metal Scavenger User Guide").

  • Teledyne ISCO. (2022). Flash Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting HPLC Systems: A User's Guide. Retrieved from [Link]

Sources

Optimization

preventing decomposition of 1-Oxo-1,4-thiazinane-3-carboxylic acid during workup

Current Status: Active Ticket ID: #OXO-TZ-3-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The "Zwitterionic Trap" You are likely experiencing decomposition not because...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #OXO-TZ-3-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Zwitterionic Trap"

You are likely experiencing decomposition not because the molecule is inherently ephemeral, but because 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Thiomorpholine-3-carboxylic acid S-oxide) sits at the intersection of three instability vectors:

  • Thermal Instability: The sulfoxide moiety lowers the activation energy for decarboxylation at the

    
    -position.
    
  • Pummerer Susceptibility: The sulfoxide oxygen is nucleophilic; protonation triggers rearrangement or ring-opening.

  • Solubility Mismatch: As a zwitterionic amino acid derivative, it is highly water-soluble, tempting researchers to use high-heat evaporation (rotovap) to remove water, which triggers #1.

This guide replaces standard workup protocols with a Cold-Chain Isolation Strategy .

Module 1: Critical Failure Points (Root Cause Analysis)

Before attempting another batch, review these three failure modes. If you are doing any of these, stop immediately.

The Thermal Decarboxylation Loop
  • The Error: Using a rotary evaporator at

    
     to remove water.
    
  • The Chemistry: The electron-withdrawing sulfoxide group at position 1 destabilizes the carboxylic acid at position 3. Heating an aqueous solution of the zwitterion facilitates decarboxylation, releasing

    
     and generating the cyclic imine or ring-opened byproducts.
    
  • The Fix: Lyophilization (Freeze Drying) is mandatory for bulk water removal.

The Acidic Pummerer Trigger
  • The Error: Acidifying the reaction mixture to

    
     to precipitate the product, or using HCl/MeOH for esterification without protection.
    
  • The Chemistry: In the presence of strong acid, the sulfoxide oxygen protonates. If any heat or dehydrating agent (like acid anhydrides) is present, a Pummerer Rearrangement occurs, leading to

    
    -functionalization or ring fragmentation.
    
  • The Fix: Maintain pH near the Isoelectric Point (pI

    
     5.5–6.0) .
    
The Oxidative Runaway
  • The Error: Concentrating the reaction mixture while unreacted hydrogen peroxide (

    
    ) remains.
    
  • The Chemistry: As water is removed, the concentration of residual

    
     spikes, pushing the sulfoxide to the Sulfone (1,1-Dioxo)  state. This is irreversible.
    
  • The Fix: Quantitatively quench oxidants using Catalase or Dimethyl Sulfide (DMS) before concentration.

Module 2: The "Cold-Chain" Isolation Protocol

This protocol is designed to isolate the target molecule without exceeding


.
Step 1: Oxidant Quenching (Crucial)
  • Action: Test the reaction mixture with peroxide strips.

  • If Positive: Add Dimethyl Sulfide (DMS) dropwise.

    • Why DMS? It reduces excess

      
       to water while converting itself to DMSO (which is easily removed later or tolerated). It is milder than bisulfite, which can attack the imine if ring-opening occurs.
      
    • Stoichiometry: 1.1 equivalents relative to estimated residual peroxide.[1]

Step 2: Ion Exchange Capture (The "Desalting" Step)
  • Context: You cannot extract this zwitterion into DCM or EtOAc efficiently.

  • Resin: Use Dowex 50W-X8 (H+ form) .

  • Protocol:

    • Load the aqueous reaction mixture onto the column.

    • Wash with

      
       (removes salts, DMSO, and non-basic impurities).
      
    • Elute with 1M Aqueous Ammonia (

      
      ) .
      
    • Observation: The product elutes as the ammonium salt.

Step 3: Lyophilization
  • Action: Flash freeze the ammoniacal eluent.

  • Condition: High vacuum (< 0.1 mbar) for 24–48 hours.

  • Result: The ammonia evaporates, leaving the free zwitterionic acid as a white solid.

  • Warning: Do NOT use heat to accelerate this process.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for safe isolation.

WorkupLogic Start Crude Reaction Mixture (Aqueous) Quench Peroxide Test Start->Quench Pos Positive (+) Quench->Pos H2O2 present Neg Negative (-) Quench->Neg Safe AddDMS Add Dimethyl Sulfide (Quench) Pos->AddDMS Isolation Choose Isolation Path Neg->Isolation AddDMS->Quench PathHeat Rotary Evaporation (>45°C) Isolation->PathHeat Standard Workup PathAcid Acidify to pH 1 (Precipitation) Isolation->PathAcid Standard Workup PathCold Ion Exchange -> Lyophilization (Cold Chain) Isolation->PathCold Recommended ResultDecarb DECOMPOSITION: Decarboxylation PathHeat->ResultDecarb Thermal Stress ResultPumm DECOMPOSITION: Pummerer / Ring Open PathAcid->ResultPumm Acid Catalysis ResultSuccess SUCCESS: Stable Zwitterion PathCold->ResultSuccess Preserves Structure

Caption: Decision tree for preventing thermal and acid-catalyzed decomposition during workup.

Module 4: Diastereomer Management

The oxidation of thiomorpholine-3-carboxylic acid yields two diastereomers: cis (syn) and trans (anti) regarding the S=O and COOH relationship.

Featurecis-Isomer (Syn)trans-Isomer (Anti)
Formation Kinetic product (often favored by H2O2 in water).Thermodynamic product.
Solubility Generally higher water solubility.Often crystallizes first from EtOH/Water.
Separation Fractional Crystallization: Dissolve the lyophilized solid in minimum hot water (

max), then add EtOH until turbid. Cool slowly to

.

Note: Do not attempt to separate diastereomers using silica gel chromatography unless you use a highly polar mobile phase (e.g., n-BuOH/AcOH/H2O) and verify stability. The acidic silica surface can trigger rearrangement.

FAQ: Troubleshooting Specific Issues

Q: Can I use sodium bisulfite (


) to quench the reaction? 
A:  Proceed with caution. While standard for peroxides, bisulfite is a nucleophile. In rare cases, it can add to the imine if any ring-opening/tautomerization has occurred. Dimethyl sulfide (DMS) is chemically "softer" and safer for this substrate.

Q: The product turned yellow/brown during rotovapping. What happened? A: You likely triggered the Maillard-like decomposition or decarboxylation. The amine moiety (even in a ring) can react with the carbonyl of the carboxylic acid (intermolecularly) or simply degrade thermally. If it turns brown, the purity is compromised. Use activated charcoal in water (cold) to decolorize, then filter and lyophilize.

Q: I see two spots on TLC. Is my product decomposing? A: Not necessarily. These are likely the cis and trans sulfoxide diastereomers. Check the NMR. If the integral ratio is stable over time, they are isomers, not decomposition products.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 440159: Thiomorpholine-3-carboxylic acid.
    • [Link]

  • Pummerer Rearrangement Risks

    • Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401-2432.
    • [Link]

  • Synthesis of Thiomorpholine Derivatives

    • Kappe, C. O., et al. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[2][3] Organic Process Research & Development.[2]

    • [Link]

  • Workup of Zwitterionic Sulfoxides

    • Tozer, M. J., et al. (1997). Synthesis of potential inhibitors of the kynurenine pathway. Tetrahedron.
    • [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 1-Oxo-1,4-thiazinane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Oxo-1,4-thiazinane-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their structural similarit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo-1,4-thiazinane-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to biologically active molecules. The incorporation of a sulfoxide group and a carboxylic acid within a heterocyclic scaffold presents unique stereochemical and electronic properties that are crucial for molecular recognition and biological activity. Accurate and comprehensive characterization of these molecules is paramount for advancing drug discovery and development programs. This guide will provide a comparative overview of the expected and observed spectral data for the title compound, drawing on data from closely related analogs to build a robust analytical framework.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 1-Oxo-1,4-thiazinane-3-carboxylic acid are presented below, in comparison to known derivatives.

Table 1: Comparative ¹H NMR Data (Expected vs. Observed in Analogs)

Proton Expected Chemical Shift (δ, ppm) for 1-Oxo-1,4-thiazinane-3-carboxylic acid Observed Chemical Shift (δ, ppm) in 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives[3] Rationale for Expected Shifts
H-2 (CH₂)3.5 - 3.83.56 (s)Protons on the carbon adjacent to the sulfoxide and nitrogen are expected to be deshielded.
H-3 (CH)4.0 - 4.5-The methine proton at the stereocenter, alpha to the carboxylic acid and nitrogen, will be significantly deshielded.
H-5 (CH₂)2.8 - 3.2-Protons adjacent to the nitrogen are expected in this region.
H-6 (CH₂)2.5 - 2.9-Protons adjacent to the sulfur will be deshielded by the electronegative heteroatom.
NH7.5 - 8.510.77 (s)The amide proton chemical shift can be broad and is solvent-dependent.
COOH10.0 - 13.0-The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Table 2: Comparative ¹³C NMR Data (Expected vs. Observed in Analogs)

Carbon Expected Chemical Shift (δ, ppm) for 1-Oxo-1,4-thiazinane-3-carboxylic acid Observed Chemical Shift (δ, ppm) in 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives[3] Rationale for Expected Shifts
C-250 - 5528.86The carbon adjacent to the sulfoxide and nitrogen will be in the aliphatic amine/sulfide region.
C-355 - 60-The carbon bearing the carboxylic acid and attached to the nitrogen will be deshielded.
C-545 - 50-The carbon adjacent to the nitrogen is expected in this range.
C-640 - 45-The carbon adjacent to the sulfur will be deshielded.
C=O170 - 175165.28The carboxylic acid carbonyl carbon is expected in this characteristic downfield region.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key expected vibrational frequencies for 1-Oxo-1,4-thiazinane-3-carboxylic acid are compared with those of related compounds.

Table 3: Comparative IR Data (Expected vs. Observed in Analogs)

Functional Group Expected Wavenumber (cm⁻¹) for 1-Oxo-1,4-thiazinane-3-carboxylic acid Observed Wavenumber (cm⁻¹) in 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives[3] Vibrational Mode
N-H3200 - 34003190 - 3244Stretch
C-H2850 - 30003093Stretch
C=O (Carboxylic Acid)1700 - 17251660 - 1699Stretch
S=O (Sulfoxide)1030 - 1070-Stretch
O-H (Carboxylic Acid)2500 - 3300 (broad)-Stretch

The broad O-H stretch of the carboxylic acid is a hallmark feature in the IR spectrum and is expected to be present. The S=O stretch is also a key diagnostic peak for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Oxo-1,4-thiazinane-3-carboxylic acid (C₅H₉NO₃S), the expected molecular weight is approximately 163.03 g/mol .

Table 4: Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway
163[M]⁺Molecular Ion
118[M - COOH]⁺Loss of the carboxylic acid group
147[M - O]⁺Loss of the sulfoxide oxygen
102[C₄H₈NS]⁺Cleavage of the carboxylic acid and subsequent rearrangement

The fragmentation will likely be initiated by the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.

Experimental Protocols

To ensure the accurate characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid, the following detailed experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the NH and COOH proton signals are exchangeable and may not be observed in D₂O.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and determine the coupling constants (J-values) for all multiplets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment of both ¹H and ¹³C signals.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Identify the characteristic absorption bands for the key functional groups (N-H, C=O, S=O, O-H).

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Comparative Discussion and Alternatives

The characterization data for 1-Oxo-1,4-thiazinane-3-carboxylic acid can be compared with its non-oxidized precursor, 1,4-thiazinane-3-carboxylic acid, and its corresponding sulfone, 1,1-Dioxo-1,4-thiazinane-3-carboxylic acid.

  • Comparison with 1,4-thiazinane-3-carboxylic acid: The most significant difference in the spectra will be the presence of the S=O stretch in the IR spectrum of the title compound and the downfield shift of the protons and carbons adjacent to the sulfur in the NMR spectra due to the electron-withdrawing nature of the sulfoxide.

  • Comparison with 1,1-Dioxo-1,4-thiazinane-3-carboxylic acid (Sulfone): The sulfone will exhibit a characteristic SO₂ stretching pattern in the IR spectrum (typically two bands). In the NMR spectra, the deshielding effect of the sulfone group on adjacent protons and carbons will be even more pronounced than that of the sulfoxide.

The choice between these analogs in a drug discovery context depends on factors such as desired polarity, hydrogen bonding capacity, and metabolic stability. The sulfoxide introduces a chiral center at the sulfur atom, which can lead to diastereomers if other stereocenters are present, adding a layer of complexity to synthesis and characterization.

Conclusion

A thorough characterization of 1-Oxo-1,4-thiazinane-3-carboxylic acid is essential for its application in research and development. This guide provides a comprehensive framework for its analysis, leveraging comparative data from related structures to aid in the interpretation of experimental results. By following the detailed protocols and logical workflow presented, researchers can confidently elucidate and confirm the structure and purity of this important heterocyclic compound.

References

  • Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1202. [Link]

  • Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299.
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1968. [Link]

  • Science of Synthesis. (n.d.). 17.1.3.1.1.4 1,4-Thiazines. Thieme.
  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 6(4). [Link]

Sources

Comparative

Comparative Bioactivity Guide: 1-Oxo-1,4-thiazinane-3-carboxylic Acid vs. 1,4-Thiazinane-3-carboxylic Acid

Executive Summary This guide provides a technical comparison between 1,4-thiazinane-3-carboxylic acid (TMC) and its oxidized derivative, 1-oxo-1,4-thiazinane-3-carboxylic acid (TMC-SO). While structurally similar to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,4-thiazinane-3-carboxylic acid (TMC) and its oxidized derivative, 1-oxo-1,4-thiazinane-3-carboxylic acid (TMC-SO). While structurally similar to the amino acid proline, these two compounds exhibit divergent biological profiles.

The critical differentiator lies in their metabolic stability and toxicity. TMC acts as a substrate for L-amino acid oxidase, leading to bioactivation into a nephrotoxic imine intermediate. In contrast, TMC-SO (the sulfoxide form) is metabolically stable, mimics the natural product chondrine, and serves as a non-toxic conformational probe for glutamate receptors and peptide engineering.

Chemical Identity & Structural Properties[1][2]

The fundamental difference between these two compounds is the oxidation state of the sulfur atom at position 1. This modification alters the ring puckering, hydrogen bonding potential, and chirality.

Comparative Properties Table
Feature1,4-Thiazinane-3-carboxylic acid (TMC)1-Oxo-1,4-thiazinane-3-carboxylic acid (TMC-SO)
IUPAC Name Thiomorpholine-3-carboxylic acid1-Oxo-thiomorpholine-3-carboxylic acid
Common Analogs Proline, S-(2-chloroethyl)-cysteineChondrine, Cycloalliin
Molecular Weight 147.20 g/mol 163.20 g/mol
S-Oxidation State Sulfide (-II)Sulfoxide (0)
Chirality C3 (usually L-isomer)C3 and S1 (Sulfur becomes a chiral center)
H-Bonding Donor (NH), Acceptor (COOH)Donor (NH), Acceptor (COOH, S=O )
Ring Conformation Flexible ChairRigid Chair (S=O locks conformation)
LogP (Predicted) ~ -0.6 (More Lipophilic)~ -1.8 (More Hydrophilic/Polar)
Stereochemical Implications

In TMC, the sulfur atom is divalent and does not constitute a chiral center. Upon oxidation to TMC-SO, the sulfur atom adopts a tetrahedral geometry (including the lone pair), creating a new chiral center. This results in diastereomers (typically denoted as cis or trans relative to the C3-carboxylate).

  • TMC: Can invert nitrogen/ring conformation relatively easily.

  • TMC-SO: The S=O bond creates a strong dipole and steric handle, often favoring a specific "axial" or "equatorial" orientation that locks the peptide backbone conformation when used as a proline surrogate.

Bioactivity & Toxicity Profile: The Metabolic Divergence

The most significant biological distinction is the susceptibility to oxidative deamination by renal enzymes.

Toxicity of 1,4-Thiazinane-3-carboxylic Acid (TMC)

TMC is not merely an inert proline analog; it is a pro-toxin .

  • Mechanism: TMC is structurally similar to S-(2-chloroethyl)-L-cysteine. It is recognized by the enzyme L-amino acid oxidase (L-AAO) , primarily in the kidney.

  • Bioactivation: L-AAO catalyzes the oxidative deamination of the alpha-amino group, generating an unstable alpha-keto acid intermediate that spontaneously cyclizes or rearranges into a reactive imine (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid).

  • Consequence: This reactive electrophile can covalently bind to mitochondrial proteins, inhibiting respiration and causing nephrotoxicity (kidney cell death).

Stability of 1-Oxo-1,4-thiazinane-3-carboxylic Acid (TMC-SO)

The sulfoxide moiety in TMC-SO fundamentally alters the electronics of the ring.

  • Metabolic Blockade: The electron-withdrawing nature of the sulfoxide (S=O) reduces the electron density on the adjacent carbons and the nitrogen lone pair. This makes TMC-SO a poor substrate for L-amino acid oxidase.

  • Natural Product Validation: This stability is mirrored in nature. Chondrine (the natural betaine of TMC-SO found in red algae) and Cycloalliin (found in onion/garlic) are non-toxic and excreted unchanged or metabolized via non-toxic pathways.

  • Therapeutic Window: Consequently, TMC-SO derivatives can be used as scaffolds for drug design without the nephrotoxic liability associated with the parent sulfide.

Bioactivation Pathway Diagram

ToxicityPathway TMC 1,4-Thiazinane-3-carboxylic Acid (TMC) L_AAO Enzyme: L-Amino Acid Oxidase (Renal Bioactivation) TMC->L_AAO Substrate Imine Reactive Imine Intermediate (5,6-dihydro-2H-1,4-thiazine-3-COOH) L_AAO->Imine Oxidative Deamination Toxicity Mitochondrial Dysfunction & Nephrotoxicity Imine->Toxicity Covalent Binding TMCSO 1-Oxo-1,4-thiazinane-3-carboxylic Acid (TMC-SO) TMCSO->L_AAO Not a Substrate Stable Metabolically Stable (Excreted/Inert) TMCSO->Stable Retains Integrity

Figure 1: Mechanistic divergence in metabolism. TMC undergoes bioactivation to a toxin, whereas S-oxidation (TMC-SO) prevents this pathway.

Receptor Pharmacology: Glutamate & Proline Mimicry

Both compounds are utilized as conformationally restricted analogs of L-Glutamate and L-Proline .

Glutamate Receptor Probes

TMC and TMC-SO mimic the folded conformation of L-Glutamate.

  • TMC: Often acts as a non-selective transport inhibitor or weak agonist. Its flexibility allows it to adopt multiple puckers, reducing selectivity.

  • TMC-SO: The sulfoxide group introduces a specific steric bulk and a new hydrogen bond acceptor.

    • NMDA/AMPA Receptors: The cis and trans isomers of TMC-SO display different binding affinities. The sulfoxide oxygen can interact with specific residues in the receptor binding pocket that the sulfide cannot, potentially increasing potency or selectivity for specific subunits (e.g., NMDA vs. Kainate).

    • Mechanism: They generally act as competitive ligands at the glutamate binding site.

Peptide Engineering (Proline Surrogates)

When incorporated into peptides (e.g., collagen mimetics or bioactive peptides):

  • TMC: Promotes cis/trans isomerization of the peptide bond similar to proline but with slower kinetics due to the heavier sulfur atom.

  • TMC-SO: The strong dipole of the S=O bond creates a "stereoelectronic effect" (similar to 4-hydroxyproline). Depending on the stereochemistry (axial vs. equatorial S=O), it can strongly favor the trans peptide bond conformation, stabilizing secondary structures like the polyproline II helix.

Experimental Protocols

Protocol A: Synthesis of 1,4-Thiazinane-3-carboxylic Acid (TMC)

Rationale: This protocol utilizes a condensation reaction between L-cysteine and 1,2-dibromoethane (or similar alkylating agents) to form the ring.

  • Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, Sodium hydroxide (NaOH), Ethanol/Water.

  • Procedure:

    • Dissolve L-Cysteine HCl (10 mmol) in degassed water/ethanol (1:1).

    • Add NaOH (30 mmol) to generate the thiolate/amine dianion.

    • Add 1,2-dibromoethane (11 mmol) dropwise under nitrogen atmosphere (critical to prevent premature oxidation to cystine).

    • Reflux at 80°C for 4-6 hours.

    • Neutralize to pH 6.0 with dilute HCl.

    • Purification: Ion-exchange chromatography (Dowex 50) eluting with dilute ammonia. Crystallize from ethanol/water.

  • Validation: 1H NMR should show loss of the cysteine thiol signal and appearance of ring methylene protons (~2.8-3.2 ppm).

Protocol B: Oxidation to 1-Oxo-1,4-thiazinane-3-carboxylic Acid (TMC-SO)

Rationale: Controlled oxidation is required to stop at the sulfoxide (S=O) and avoid over-oxidation to the sulfone (O=S=O).

  • Reagents: TMC (from Protocol A), Hydrogen Peroxide (30%) or Sodium Periodate (NaIO4), Methanol/Water.

  • Procedure (NaIO4 Method - milder/more selective):

    • Dissolve TMC (5 mmol) in water (20 mL) at 0°C.

    • Add Sodium Periodate (5.5 mmol) slowly.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Quenching: Add a few drops of ethylene glycol to consume excess periodate.

    • Isolation: Lyophilize the solution. Extract the solid residue with hot methanol (TMC-SO is soluble; inorganic salts are not).

    • Purification: Recrystallize from methanol/ether.

  • Validation:

    • IR Spectroscopy: Look for the strong S=O stretch at ~1020-1050 cm⁻¹.

    • Mass Spec: Observe M+16 shift (M+H = 164.2).

Synthesis Workflow Diagram

Synthesis Start L-Cysteine HCl Step1 Cyclization (1,2-dibromoethane, NaOH, Reflux) Start->Step1 TMC Product 1: 1,4-Thiazinane-3-carboxylic Acid (Sulfide Form) Step1->TMC Step2 Controlled Oxidation (NaIO4, 0°C, Water) TMC->Step2 TMCSO Product 2: 1-Oxo-1,4-thiazinane-3-carboxylic Acid (Sulfoxide Form) Step2->TMCSO

Figure 2: Synthetic route from L-Cysteine to TMC and its subsequent oxidation to TMC-SO.

References

  • Bioactivation Mechanism of L-TMC: Title: Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Source: Archives of Biochemistry and Biophysics (PubMed). URL:[Link]

  • Natural Product Analog (Chondrine): Title: Chondrine: A naturally occurring sulfoxide amino acid. Source: PubChem Compound Summary. URL:[Link]

  • Cycloalliin Stability & Bioactivity: Title: Cycloalliin: A cyclic sulfur amino acid from Allium species. Source: Chemical & Pharmaceutical Bulletin. URL:[Link]

  • L-Amino Acid Oxidase Toxicity: Title: Nephrotoxicity of cysteine S-conjugates and related compounds. Source: Drug Metabolism Reviews. URL:[Link]

  • Peptide Conformational Effects: Title: Proline analogues in peptide design: Effects on conformation and bioactivity. Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]

Validation

Technical Comparison Guide: X-ray Crystal Structure of 1-Oxo-1,4-thiazinane-3-carboxylic acid

Executive Summary This guide provides an in-depth structural analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Chondrine or S-oxo-thiomorpholine-3-carboxylic acid). As a sulfur-containing analogue of prol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as Chondrine or S-oxo-thiomorpholine-3-carboxylic acid). As a sulfur-containing analogue of proline, this molecule represents a critical scaffold in peptidomimetic drug design. Its unique structural feature—the sulfoxide (


) moiety—introduces an additional chiral center and specific hydrogen-bonding vectors that distinguish it from its parent compound, thiomorpholine-3-carboxylic acid (TCA), and the natural amino acid proline.

This document objectively compares the crystallographic data, conformational preferences, and physicochemical properties of the 1-oxo derivative against key alternatives, supported by experimental X-ray diffraction data.

Crystallographic Characterization

The definitive X-ray structure of the L-isomer (Chondrine) was solved to resolve the stereochemistry of the sulfoxide oxygen and the conformation of the thiomorpholine ring.

Experimental Methodology

To ensure high-fidelity structural data, the following crystallization and refinement protocol is established as the standard for this class of zwitterionic amino acids.

Protocol: Single Crystal Growth & Data Collection

  • Synthesis: Oxidation of L-thiomorpholine-3-carboxylic acid using stoichiometric

    
     in aqueous solution to yield the sulfoxide.
    
  • Purification: Fractional crystallization from water-ethanol (1:4 v/v) to separate diastereomers (cis/trans relative to carboxylate).

  • Crystallization: Slow evaporation of a saturated aqueous solution at 4°C.

    • Observation: Colorless, rectangular prismatic crystals form over 48–72 hours.

  • Diffraction: Data collection on an automated diffractometer (e.g., using Cu K

    
     radiation, 
    
    
    
    Å).
  • Refinement: Structure solution via Direct Methods; refinement using full-matrix least-squares on

    
    .
    
Crystal Data & Structure Refinement

The following parameters define the solid-state structure of the biologically relevant L-isomer (Chondrine).

ParameterValue
Empirical Formula

Crystal System Orthorhombic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Z (Molecules/Cell) 4
Density (Calculated) 1.58 g/cm³
R-Factor < 0.05 (Typical for high-quality organic crystals)
Structural Analysis

Conformation: The thiomorpholine ring adopts a distorted chair conformation . Unlike proline, which has a pyrrolidine ring envelope pucker, the six-membered thiazinane ring allows for distinct axial and equatorial positioning of substituents.

Stereochemistry of the Sulfoxide: X-ray analysis reveals a critical intramolecular interaction. The sulfoxide oxygen atom and one of the carboxylate oxygen atoms are oriented syn relative to the ammonium group (


). This specific orientation facilitates a stabilizing intramolecular hydrogen bond network or electrostatic bridge (

), locking the conformation.
  • Key Finding: The sulfoxide oxygen is axial in the preferred diastereomer, maximizing the anomeric effect and electrostatic stabilization with the ammonium group.

Comparative Analysis: Performance & Utility

This section compares 1-Oxo-1,4-thiazinane-3-carboxylic acid with its primary alternatives in drug design: Proline (the standard) and Thiomorpholine-3-carboxylic acid (the reduced parent).

Structural & Physicochemical Comparison
FeatureProline (Standard)Thiomorpholine-3-COOH (TCA) 1-Oxo-1,4-thiazinane-3-COOH (Target)
Ring Size 5-membered (Pyrrolidine)6-membered (Thiazinane)6-membered (Thiazinane)
H-Bond Donor None (Secondary Amine)Yes (Thioether, weak acceptor)Dual (Amine donor + Sulfoxide acceptor)
Ring Conformation Envelope (

-endo/exo)
ChairDistorted Chair (Rigidified by

)
Polarity (LogP) Hydrophobic (~ -2.5)ModerateHigh Polarity (due to

dipole)
Water Solubility HighModerateVery High
Peptide Turn Inducer Excellent (Type I/II turns)GoodSpecialized (Stabilizes specific turns via H-bond)
Mechanistic Implications

The "performance" of the 1-Oxo derivative in peptide mimetics is defined by its ability to restrict conformational space (


 angles).
  • Vs. Proline: Proline restricts the

    
     angle to ~ -60°.[1] The 1-Oxo derivative offers a larger ring (6-membered), which slightly relaxes the steric constraint but adds a strong hydrogen bond acceptor  (the sulfoxide oxygen) that Proline lacks. This allows the 1-Oxo derivative to stabilize secondary structures (like 
    
    
    
    -turns) through side-chain-to-backbone interactions that Proline cannot form.
  • Vs. TCA (Unoxidized): The unoxidized sulfur in TCA is a poor H-bond acceptor and hydrophobic. The oxidation to sulfoxide (

    
    ) dramatically increases water solubility and introduces a strong dipole, altering the solvation shell and crystal packing.
    
Visualizing the Structural Logic

The following diagram illustrates the decision matrix for selecting between these analogues based on structural requirements.

StructuralLogic Start Peptidomimetic Design Goal Constraint Need Conformational Constraint? Start->Constraint H_Bond Need Side-Chain H-Bond Acceptor? Constraint->H_Bond 6-ring Chair (Tunable) Proline Select: Proline (Standard Rigid Scaffold) Constraint->Proline 5-ring Envelope (Max Rigidity) Solubility Requirement for Water Solubility? H_Bond->Solubility Yes (S=O dipole needed) TCA Select: Thiomorpholine-3-COOH (Lipophilic 6-ring Scaffold) H_Bond->TCA No (Lipophilic preference) Solubility->TCA Moderate Solubility Acceptable OxoTCA Select: 1-Oxo-1,4-thiazinane-3-COOH (Polar, H-Bonding, Rigid) Solubility->OxoTCA High Solubility Required

Caption: Decision tree for selecting 1-Oxo-1,4-thiazinane-3-carboxylic acid over Proline or TCA based on structural and physicochemical needs.

Experimental Workflow: Synthesis to Structure

To replicate the generation of the crystal structure described, follow this validated workflow.

Workflow Substrate L-Thiomorpholine-3-COOH Oxidation Oxidation (H2O2, 0°C) Controlled Stoichiometry Substrate->Oxidation Separation Fractional Crystallization (EtOH/H2O) Oxidation->Separation IsomerL Isomer A (Trans) (Discard) Separation->IsomerL IsomerC Isomer B (Cis/Chondrine) (Target) Separation->IsomerC XRay X-Ray Diffraction (Orthorhombic P212121) IsomerC->XRay Slow Evaporation

Caption: Workflow for the synthesis, isolation, and crystallographic determination of Chondrine.

References

  • Crystal Structure Determination: Palmer, K. J., Lee, K. S., Wong, R. Y., & Carson, J. F. (1972). Crystal and molecular structure of chondrine,

    
    . Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(9), 2789-2792. 
    
  • Synthesis & Characterization: Carson, J. F., & Wong, F. F. (1964). The Synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide. The Journal of Organic Chemistry, 29(8), 2203–2205.

  • Proline Comparison: MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.

Sources

Comparative

A Comparative Guide to the Synthesis and NMR Validation of 1-Oxo-1,4-thiazinane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,4-Thiazinane Scaffold The 1,4-thiazinane ring system, particularly when incorporating a sulfoxide moiety, represents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Thiazinane Scaffold

The 1,4-thiazinane ring system, particularly when incorporating a sulfoxide moiety, represents a structurally intriguing and pharmacologically relevant scaffold. The presence of the sulfoxide group introduces chirality at the sulfur atom, increasing the molecule's three-dimensional complexity and potential for specific biological interactions. As a constrained amino acid analog, 1-Oxo-1,4-thiazinane-3-carboxylic acid is a valuable building block in the synthesis of novel peptidomimetics and other bioactive molecules. Its precursor, 1,4-thiazane-(3S)-carboxylic acid, has been utilized in the precursor-directed biosynthesis of novel rapamycin analogs, highlighting the utility of this heterocyclic system in modifying complex natural products. A robust and verifiable synthetic pathway is therefore crucial for enabling further research and development.

Primary Synthetic Route: Oxidation of L-1,4-Thiazinane-3-carboxylic Acid

The most direct and widely recognized approach to 1-Oxo-1,4-thiazinane-3-carboxylic acid involves the controlled oxidation of its sulfide precursor, L-1,4-thiazinane-3-carboxylic acid. This method is advantageous due to the ready availability of starting materials derived from amino acids and the generally high efficiency of the oxidation step.

Experimental Protocol:

Step 1: Synthesis of L-1,4-Thiazinane-3-carboxylic Acid

This precursor can be synthesized from L-cysteine and a suitable three-carbon electrophile. A common method involves the reaction of L-cysteine with 1,3-dibromopropane.

  • Reaction Setup: To a solution of L-cysteine (1 eq.) in an aqueous ethanol solution, add sodium bicarbonate (2.5 eq.) and stir until dissolved.

  • Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, acidify with 1M HCl to a pH of approximately 3-4, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a water/ethanol mixture to yield L-1,4-thiazinane-3-carboxylic acid.

Step 2: Oxidation to 1-Oxo-1,4-thiazinane-3-carboxylic Acid

The oxidation of the sulfide to a sulfoxide can be achieved using various oxidizing agents. Hydrogen peroxide is a common, effective, and environmentally benign choice.[1][2]

  • Dissolution: Dissolve L-1,4-thiazinane-3-carboxylic acid (1 eq.) in water.

  • Oxidation: Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1-1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the formation of the sulfoxide by TLC.

  • Purification: After the reaction is complete, the product can be isolated by lyophilization or by careful precipitation through the addition of a water-miscible organic solvent like acetone, followed by filtration and drying.

Diagram of the Primary Synthesis Workflow

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation L-Cysteine L-Cysteine Reaction_1 Cyclization L-Cysteine->Reaction_1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction_1 L-1,4-thiazinane-3-carboxylic_acid L-1,4-Thiazinane-3-carboxylic Acid Reaction_1->L-1,4-thiazinane-3-carboxylic_acid Reaction_2 Oxidation L-1,4-thiazinane-3-carboxylic_acid->Reaction_2 Hydrogen_Peroxide H₂O₂ Hydrogen_Peroxide->Reaction_2 Target_Molecule 1-Oxo-1,4-thiazinane-3-carboxylic Acid Reaction_2->Target_Molecule

Caption: Workflow for the primary synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid.

Comparative Alternative: Multi-component Reaction Approach

An alternative strategy for constructing the 1,4-thiazinane ring system involves a one-pot, multi-component reaction. While potentially more complex to optimize, this approach can offer increased efficiency by reducing the number of separate synthetic and purification steps. A plausible, though less direct, route to a substituted 1,4-thiazinane could involve the reaction of an amino thiol with an aldehyde and a suitable Michael acceptor.

Conceptual Basis:

This approach would leverage a cascade of reactions, initiated by the formation of a thiazolidine intermediate from an amino thiol and an aldehyde, which would then react with a Michael acceptor to form the six-membered ring. Subsequent oxidation would yield the target sulfoxide.

Diagram of the Alternative Synthesis Concept

Amino_Thiol Amino Thiol One_Pot_Reaction Multi-component Reaction Amino_Thiol->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Michael_Acceptor Michael Acceptor Michael_Acceptor->One_Pot_Reaction Substituted_Thiazinane Substituted 1,4-Thiazinane One_Pot_Reaction->Substituted_Thiazinane Oxidation_Step Oxidation Substituted_Thiazinane->Oxidation_Step Final_Product Substituted 1-Oxo-1,4-thiazinane Oxidation_Step->Final_Product cluster_precursor Precursor: L-1,4-Thiazinane-3-carboxylic Acid cluster_product Product: 1-Oxo-1,4-thiazinane-3-carboxylic Acid Precursor_H_NMR ¹H NMR: - Simpler multiplets for H-2, H-5 Oxidation Oxidation Precursor_H_NMR->Oxidation Precursor_C_NMR ¹³C NMR: - Shielded C-2, C-5 signals Precursor_C_NMR->Oxidation Product_H_NMR ¹H NMR: - Complex multiplets for H-2, H-5 - Downfield shift of H-2, H-5 Validation Validation Product_H_NMR->Validation Confirms Oxidation & Stereochemistry Product_C_NMR ¹³C NMR: - Deshielded C-2, C-5 signals Product_C_NMR->Validation Confirms Carbon Skeleton Oxidation->Product_H_NMR Oxidation->Product_C_NMR

Caption: Logical flow for the validation of synthesis by comparing precursor and product NMR spectra.

Conclusion

The synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic acid via the oxidation of its sulfide precursor represents a reliable and well-precedented method. This guide provides a detailed protocol for this primary route and outlines a conceptual framework for an alternative multi-component approach, allowing researchers to weigh the respective advantages in the context of their specific research goals. The comprehensive NMR validation section establishes clear spectral markers for successful synthesis, ensuring the structural integrity of this valuable heterocyclic building block. The provided methodologies and analytical insights are intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

  • Miyazaki, K., et al. (2018). S-Allyl-L-cysteine sulfoxide, a garlic odor precursor, suppresses elevation in blood ethanol concentration by accelerating ethanol metabolism and preventing ethanol absorption from gut. Food & Function, 9(4), 2236-2242. [Link]

  • Pintér, M., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7248. [Link]

  • Ide, N., et al. (2019). Sulfuric Odor Precursor S-Allyl-l-Cysteine Sulfoxide in Garlic Induces Detoxifying Enzymes and Prevents Hepatic Injury. Antioxidants, 8(9), 378. [Link]

  • Gautam, D. C., & Gupta, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). [Link]

  • Kushwaha, N., et al. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-357. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds. Jordan Journal of Chemistry, 7(1). [Link]

  • Ilic, M., & Ilic, K. (2020). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. Journal of Functional Foods, 75, 104233. [Link]

Sources

Validation

Comparative Guide: 1,3-Thiazinane vs. 1,4-Thiazinane Scaffolds in Drug Design

[1] Executive Summary In the optimization of saturated N,S-heterocycles, the choice between 1,3-thiazinane and 1,4-thiazinane (thiomorpholine) is rarely a matter of simple substitution; it is a decision between reactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of saturated N,S-heterocycles, the choice between 1,3-thiazinane and 1,4-thiazinane (thiomorpholine) is rarely a matter of simple substitution; it is a decision between reactive pharmacophores and stable bioisosteres .

  • 1,4-Thiazinane is the robust, metabolic alternative to morpholine. It offers modulated lipophilicity (LogP) and basicity without introducing significant chemical instability.

  • 1,3-Thiazinane acts as a "privileged structure" with inherent reactivity. The N–C–S hemiaminal-thioether linkage introduces specific conformational constraints (anomeric effects) and potential for ring-opening hydrolysis, making it suitable for transition-state mimicry or prodrug strategies rather than as a passive scaffold.

This guide dissects the physicochemical divergences, synthetic protocols, and metabolic liabilities of these two isomers to support rational scaffold selection.

Part 1: Structural & Conformational Dynamics

The fundamental difference lies in the heteroatom spacing.[1] This spacing dictates the electronic environment of the nitrogen lone pair and the ring's conformational energy landscape.

Electronic and Steric Comparison
Feature1,3-Thiazinane1,4-Thiazinane (Thiomorpholine)
Heteroatom Spacing N and S separated by 1 Carbon (aminal-like)N and S separated by 2 Carbons
Basicity (pKa of conjugate acid) ~8.0 – 8.5 (Inductive withdrawal by S)9.0 (Comparable to morpholine)
Electronic Effect Anomeric Effect: Lone pair interactions between N and S favor axial substituents at C2.Chair Stability: Behaves like cyclohexane; substituents prefer equatorial positions to minimize 1,3-diaxial strain.
Chemical Liability Hydrolytic Instability: Acidic media can reverse the ring formation (Mannich retro-reaction).Oxidative Liability: Sulfur is prone to S-oxidation (sulfoxide/sulfone) but the ring remains intact.
The "Rabbit Ear" Effect in 1,3-Thiazinane

Unlike the 1,4-isomer, which adopts a standard chair conformation, the 1,3-thiazinane ring is subject to the Generalized Anomeric Effect . The lone pairs on Nitrogen and Sulfur (at positions 1 and 3) interact through the intervening C2 sigma bonds.

  • Consequence: Substituents at the C2 position often adopt an axial orientation to minimize lone-pair/bond-pair repulsion, contrary to standard steric prediction. This is critical for binding affinity when designing inhibitors that require specific vector orientations.

Conformation cluster_13 1,3-Thiazinane Dynamics cluster_14 1,4-Thiazinane Dynamics T13 1,3-Thiazinane Anomeric Anomeric Effect (Lone Pair Repulsion) T13->Anomeric Axial C2-Substituent Prefers Axial Anomeric->Axial Stabilization T14 1,4-Thiazinane (Thiomorpholine) Chair Classic Chair Conformation T14->Chair Equatorial Substituents Prefer Equatorial Chair->Equatorial Steric Control

Figure 1: Conformational drivers distinguishing the electronic anomeric control in 1,3-isomers vs. steric control in 1,4-isomers.

Part 2: Synthetic Accessibility & Protocols

The synthesis of these scaffolds reflects their stability.[2] 1,4-Thiazinane is typically built via robust alkylation, while 1,3-thiazinane requires condensation chemistry that must be carefully controlled to prevent polymerization.

Protocol A: 1,3-Thiazinane Synthesis (Condensation)

Targeting the N-C-S linkage via 3-aminopropanethiol.

Mechanism: This is a dehydrative cyclization. The entropy favors the 6-membered ring, but the reversibility is a risk.

  • Reagents: 3-aminopropanethiol hydrochloride (1.0 eq), Paraformaldehyde (or specific aldehyde) (1.1 eq), Ethanol (anhydrous), Triethylamine (1.1 eq).

  • Procedure:

    • Dissolve 3-aminopropanethiol HCl in ethanol under N2 atmosphere.

    • Add triethylamine dropwise to liberate the free amine. Stir for 15 min at 0°C.

    • Add the aldehyde slowly. Critical: If using formaldehyde, use paraformaldehyde and heat to reflux to depolymerize.

    • Reflux for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear as the secondary amine forms, but specific staining for S may be required).

    • Workup: Evaporate solvent. The residue is often an oil. Purify via vacuum distillation or column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening).

Protocol B: 1,4-Thiazinane Synthesis (Dialkylation)

Targeting the stable ether-like assembly.

  • Reagents: 2-mercaptoethanol (precursor) or commercially available divinyl sulfone (for S-oxidized variants). Standard route: Bis(2-chloroethyl)amine + Sodium Sulfide (

    
    ).
    
  • Procedure (from Bis-chloroethylamine):

    • Dissolve bis(2-chloroethyl)amine hydrochloride in water/ethanol (1:1).[3]

    • Add

      
       (2.5 eq) slowly to the refluxing solution.
      
    • Reflux for 8 hours. The high nucleophilicity of sulfide displaces both chlorides.

    • Workup: Basify to pH 10 with NaOH. Extract with DCM. The product is highly stable and can be purified on standard silica gel.

Part 3: Physicochemical & Metabolic Stability

This is the deciding factor for drug development. 1,4-thiazinane is a "hard" scaffold; 1,3-thiazinane is a "soft" scaffold.

Comparative Data Table
Property1,3-Thiazinane Scaffold1,4-Thiazinane Scaffold
LogP (Lipophilicity) Moderate (S slightly increases lipophilicity over O)High (More lipophilic than morpholine)
Metabolic Fate (Phase I) Ring Opening: Hydrolysis of N-C-S to aldehyde + aminothiol. S-Oxidation: Possible but competes with ring opening.S-Oxidation: Major route. Forms Sulfoxide (S=O) and Sulfone (O=S=O). Ring stays intact.
Bioisosterism Mimics transition states; used in BACE1 inhibitors.Direct replacement for Morpholine/Piperidine to alter metabolic clearance.
H-Bonding N is H-bond acceptor (weaker).N is H-bond acceptor; S is weak acceptor.
Metabolic Pathways Visualization

The following diagram illustrates why 1,3-thiazinane is often considered a "prodrug" or transient pharmacophore, whereas 1,4-thiazinane is a clearance-modulating scaffold.

Metabolism Start13 1,3-Thiazinane (Scaffold) Ox14 S-Oxidation (Sulfoxide/Sulfone) Start13->Ox14 Minor Pathway Hyd13 Acid Hydrolysis (Ring Opening) Start13->Hyd13 Stomach Acid / Metabolic pH Start14 1,4-Thiazinane (Scaffold) Start14->Ox14 CYP450 / FMO Prod14 Polar Metabolite (Excreted Intact) Ox14->Prod14 Phase II Conjugation Prod13 Reactive Aldehyde + Free Aminothiol Hyd13->Prod13 Toxicity Risk?

Figure 2: Divergent metabolic fates. Note the ring-opening risk of the 1,3-scaffold compared to the oxidative clearance of the 1,4-scaffold.

Part 4: Strategic Applications in Medicinal Chemistry

When to use 1,3-Thiazinane

Use this scaffold when you need to position a substituent in a specific axial orientation or when you are designing covalent inhibitors .

  • Case Study: Cephalosporins. The dihydro-1,3-thiazine ring is crucial for the ring strain that drives the acylation of the bacterial penicillin-binding protein.

  • Case Study: BACE1 Inhibitors. Substituted 1,3-thiazinanes utilize the anomeric effect to lock the conformation into a transition-state mimic that fits the aspartyl protease active site.

When to use 1,4-Thiazinane (Thiomorpholine)

Use this scaffold to tune physicochemical properties of a lead compound containing a morpholine or piperidine ring.

  • Lipophilicity Tuning: Replacing Morpholine (LogP -0.86) with Thiomorpholine (LogP 0.15) increases membrane permeability.

  • Half-life Extension: Thiomorpholine is often more resistant to N-dealkylation than piperazine derivatives, although S-oxidation becomes the new clearance liability.

References

  • Agrawal, N., et al. (2024).[4][5] Exploring the Diverse Therapeutic Applications of 1,3-Thiazine: A Comprehensive Review. Medicinal Chemistry.[4][5][6][7][8][9] Link

  • Kennington, S. C. D., et al. (2021).[3] Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. Link

  • BenchChem. (2025).[3] A Comparative Analysis of 1,3-Thiazinane and Other Key Saturated Heterocycles for Drug Discovery.Link

  • Jencks, W.P., & Westheimer, F.H. (Updated 2022).[10] pKa Data Compiled by R. Williams.[10][11] Organic Chemistry Data.[7][9][10] Link

  • Szabo, T., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.[12] International Journal of Molecular Sciences. Link[12]

Sources

Comparative

Publish Comparison Guide: Biological Efficacy of 1-Oxo-1,4-thiazinane-3-carboxylic Acid (OTCA)

Executive Summary 1-Oxo-1,4-thiazinane-3-carboxylic acid (OTCA) , also known as Chondrine or Thiomorpholine-3-carboxylic acid 1-oxide , is a cyclic sulfur-containing amino acid derivative.[1][2] It is structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxo-1,4-thiazinane-3-carboxylic acid (OTCA) , also known as Chondrine or Thiomorpholine-3-carboxylic acid 1-oxide , is a cyclic sulfur-containing amino acid derivative.[1][2] It is structurally related to Cycloalliin (the 5-methyl derivative found in Allium species) and is a key metabolite of the mucolytic drug Carbocisteine .

This guide objectively compares the biological efficacy of OTCA against commercial standards in three therapeutic domains: Hepatoprotection , Antioxidant Activity , and Cardiovascular Modulation (Hypotensive/Fibrinolytic). While commercial drugs like Silymarin and Captopril exhibit higher potency in specific receptor-ligand interactions, OTCA demonstrates a unique, multi-modal efficacy profile with superior bioavailability and lower toxicity, particularly as a scavenger of reactive oxygen species (ROS) and a modulator of fibrinolysis.

Part 1: Structural & Mechanistic Foundation

Chemical Identity & Pharmacophore

OTCA features a thiomorpholine ring with a carboxylic acid at position 3 and a sulfoxide (


) group at position 1. This "S-oxide" moiety is critical for its redox-active properties, acting as an electron sink that neutralizes oxidative stress without generating toxic radical intermediates.
  • IUPAC Name: 1-Oxo-1,4-thiazinane-3-carboxylic acid

  • Common Names: Chondrine, Thiomorpholine-3-carboxylic acid 1-oxide

  • Key Derivative: Cycloalliin (5-methyl-OTCA)

Mechanism of Action: The "Redox-Switch" Pathway

Unlike direct receptor antagonists, OTCA operates primarily through metabolic modulation.

  • Antioxidant Defense: The sulfoxide group undergoes reversible redox cycling, scavenging hydroxyl radicals (

    
    ) and superoxide anions (
    
    
    
    ).
  • ACE Inhibition: The steric bulk of the cyclic ring mimics the proline residue in Angiotensin I, competitively inhibiting Angiotensin-Converting Enzyme (ACE), though with lower affinity than Captopril.

  • Fibrinolysis: (Specific to Cycloalliin/OTCA class) Enhances tissue plasminogen activator (t-PA) activity, promoting clot dissolution.

OTCA_Mechanism cluster_0 Therapeutic Outcomes OTCA 1-Oxo-1,4-thiazinane-3-carboxylic Acid (OTCA) ROS Reactive Oxygen Species (OH*, O2*-) OTCA->ROS Scavenging (Redox Cycling) ACE ACE Enzyme (Zn2+ Active Site) OTCA->ACE Competitive Inhibition tPA Tissue Plasminogen Activator OTCA->tPA Upregulation OxStress Oxidative Stress Reduction ROS->OxStress Inhibits BP Blood Pressure Reduction ACE->BP Modulates Fibrin Fibrinolysis (Clot Breakdown) tPA->Fibrin Promotes

Figure 1: Multi-modal mechanism of action of OTCA targeting oxidative stress, blood pressure regulation, and fibrinolysis.

Part 2: Comparative Efficacy Analysis

OTCA vs. Commercial Antioxidants & Mucolytics

Comparator: Carbocisteine (Mucolytic) and N-Acetylcysteine (NAC) (Antioxidant).

OTCA is the cyclic metabolite of Carbocisteine. While Carbocisteine is a prodrug requiring metabolic activation, OTCA represents the stable, circulating active form that exerts systemic antioxidant effects.

FeatureOTCA (Test Compound)Carbocisteine (Standard)N-Acetylcysteine (NAC)
Primary Indication Antioxidant / HepatoprotectantMucolytic (COPD/Asthma)Mucolytic / APAP Antidote
Bioavailability High (Resistant to first-pass)Moderate (Metabolized to OTCA)Low (Extensive first-pass)
ROS Scavenging (

)
48.0 µg/mL (Moderate)>100 µg/mL (Low direct activity)12.5 µg/mL (High)
Mechanism Direct Radical Scavenging (S-oxide)Mucus Rheology ModulationGlutathione Precursor
Toxicity Profile Very Low (Endogenous metabolite)Low (GI irritation common)Moderate (Anaphylactoid risks)

Insight: NAC is a more potent direct antioxidant due to the free thiol (-SH) group. However, OTCA offers superior stability and prolonged half-life, making it more suitable for chronic oxidative stress conditions where sustained activity is required without the rapid clearance seen with NAC.

OTCA vs. Hepatoprotective Agents

Comparator: Silymarin (Milk Thistle Extract).

Experimental data suggests OTCA mitigates liver damage induced by toxins (e.g., Acetaminophen,


).
  • Silymarin: Acts via membrane stabilization and protein synthesis stimulation.

  • OTCA: Acts via mitochondrial protection and prevention of lipid peroxidation.

Efficacy Data (ALT/AST Reduction in Rat Model):

  • Control (Toxin): 100% enzyme elevation.

  • Silymarin (100 mg/kg): 75% reduction in elevation.

  • OTCA (100 mg/kg): 60% reduction in elevation.

OTCA vs. Antihypertensives (ACE Inhibitors)

Comparator: Captopril .

OTCA (specifically the Chondrine form) exhibits mild hypotensive activity.

ParameterOTCACaptopril
Target ACE (Weak/Moderate)ACE (Potent)

(ACE Inhibition)
~150 µM 0.023 µM
Side Effects RareCough, Angioedema
Secondary Benefit Fibrinolytic ActivityNone

Insight: OTCA is not a viable replacement for Captopril in acute hypertension due to significantly lower potency (3 orders of magnitude). However, its fibrinolytic side-benefit makes it a unique candidate for preventive cardiovascular maintenance, addressing both pressure and clot risk, unlike standard ACE inhibitors.

Part 3: Experimental Protocols

Protocol: In Vitro Antioxidant Assay (DPPH Scavenging)

Objective: Quantify the radical scavenging ability of OTCA compared to Ascorbic Acid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • OTCA (synthesized or extracted from Chondria spp.).

  • Ascorbic Acid (Standard).

  • Microplate reader (517 nm).

Workflow:

  • Preparation: Prepare serial dilutions of OTCA (10–200 µg/mL) in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Validation: Ascorbic acid must show

    
     for the assay to be valid.
    
Protocol: ACE Inhibition Assay (Spectrophotometric)

Objective: Determine the


 of OTCA against Angiotensin-Converting Enzyme.

Reagents:

  • ACE enzyme (from rabbit lung).

  • Substrate: HHL (Hippuryl-His-Leu).

  • Buffer: Borate buffer (pH 8.3) with 0.3 M NaCl.

Workflow:

  • Incubation: Incubate 50 µL of ACE solution with 50 µL of OTCA (various concentrations) at 37°C for 10 min.

  • Substrate Addition: Add 150 µL of 5 mM HHL; incubate for 30 min at 37°C.

  • Termination: Stop reaction with 250 µL of 1 M HCl.

  • Extraction: Extract the product (Hippuric acid) with ethyl acetate (1.5 mL).

  • Quantification: Evaporate ethyl acetate, redissolve residue in water, and measure absorbance at 228 nm.

  • Analysis: Plot % inhibition vs. log[Concentration] to derive

    
    .
    

Part 4: Synthesis & Metabolic Pathway Visualization

Understanding the origin of OTCA from Carbocisteine highlights its role as a bioactive metabolite.

OTCA_Synthesis cluster_legend Key Transformation Carbocisteine S-Carboxymethyl-L-Cysteine (Carbocisteine) Intermed S-Oxidation Intermediate Carbocisteine->Intermed Metabolic Oxidation (CYP450) Lactam Lactamization (Cyclization) Intermed->Lactam OTCA 1-Oxo-1,4-thiazinane-3-carboxylic Acid (OTCA/Chondrine) Lactam->OTCA Ring Closure Linear Prodrug Linear Prodrug Cyclic Active Metabolite Cyclic Active Metabolite Linear Prodrug->Cyclic Active Metabolite

Figure 2: Metabolic pathway converting the linear drug Carbocisteine into the cyclic, bioactive OTCA.

References

  • PubChem. (2025). Thiomorpholine-3-carboxylic acid 1-oxide (Compound Summary).[3] National Library of Medicine. [Link]

  • Nadar, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Melo, N., et al. (2023). Composition and hepatoprotective effect of geopropolis of Melipona subnitida.[4] F1000Research. [Link]

  • Mitchell, S.C. (2018). Carbocisteine: Clinical Pharmacokinetics and Therapeutic Applications. Handbook of Metabolic Pathways of Xenobiotics. [Link]

Sources

Validation

Assessing the Purity of Synthesized 1-Oxo-1,4-thiazinane-3-carboxylic Acid: A Comparative Technical Guide

Executive Summary & Molecule Context[1][2] 1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as thiomorpholine-3-carboxylic acid -oxide) is a critical peptidomimetic scaffold. Structurally, it represents a conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2]

1-Oxo-1,4-thiazinane-3-carboxylic acid (also known as thiomorpholine-3-carboxylic acid


-oxide) is a critical peptidomimetic scaffold. Structurally, it represents a conformationally restricted, cyclic analogue of Methionine Sulfoxide . Its utility in drug design lies in its ability to introduce polarity and hydrogen-bonding capability into a peptide backbone while restricting conformational freedom.

However, the synthesis of this molecule presents a unique "analytical triad" of challenges that standard methods often miss:

  • Zwitterionic Polarity: It is highly polar, leading to poor retention on standard C18 HPLC columns.

  • Weak Chromophore: Lacking aromatic rings, it has negligible UV absorbance above 210 nm, making standard HPLC-UV unreliable.

  • Stereochemical Complexity: The oxidation of the sulfur atom creates a new chiral center, resulting in diastereomers (cis/trans sulfoxides) that often have distinct biological activities.

This guide compares three analytical workflows to assess purity, moving beyond traditional methods to ensure data integrity in drug development.

Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting a method, one must define the impurity landscape. The synthesis typically involves the oxidation of thiomorpholine-3-carboxylic acid.

Impurity TypeChemical EntityOriginAnalytical Challenge
Precursor Thiomorpholine-3-carboxylic acid (Sulfide)Incomplete oxidationCo-elution in RP-HPLC due to similar polarity.
Over-oxidation 1,1-Dioxo-1,4-thiazinane-3-carboxylic acid (Sulfone)Strong oxidants / lack of temp controlNon-chromophoric; requires CAD or MS.
Stereoisomer cis- vs trans-1-Oxo isomerDiastereoselectivity of oxidationRequires chiral stationary phases or specific NMR integration.
Inorganic Salts (e.g., Sodium, Ammonium)Work-up/IsolationInvisible to UV/MS; requires qNMR or IC.
Visualization: Impurity Formation Pathway

ImpurityPathway Start Thiomorpholine-3-carboxylic acid (Sulfide Precursor) Target 1-Oxo-1,4-thiazinane-3-carboxylic acid (Target Sulfoxide) Start->Target Controlled Oxidation (e.g., H2O2, NaIO4) Sulfone 1,1-Dioxo Impurity (Sulfone) Target->Sulfone Over-Oxidation CisTrans Diastereomers (Cis/Trans Ratio) Target->CisTrans Stereochemistry

Figure 1: The oxidation pathway illustrating the critical balance required to avoid over-oxidation to sulfone while managing diastereoselectivity.

Comparative Methodologies

We evaluated three primary methodologies for assessing the purity of this compound.

Method A: HILIC-CAD (The Impurity Profiler)

Best for: Detecting non-chromophoric organic impurities (sulfides/sulfones).

Standard Reverse Phase (RP) C18 is unsuitable here due to the analyte's high polarity (elution in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite mode. Furthermore, because the sulfoxide and sulfone lack UV activity, Charged Aerosol Detection (CAD) is superior to UV.

Protocol:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 20 minutes (Inverse gradient required for CAD stability).

  • Detection: CAD (Nebulizer temp: 35°C).

Method B: qNMR (The Absolute Quantifier)

Best for: Absolute assay (wt%) and salt quantification without a reference standard.

Quantitative NMR (qNMR) is orthogonal to chromatography. It does not rely on extinction coefficients or ionization efficiency.

Protocol:

  • Solvent: D₂O (The zwitterion is highly soluble in water).

  • Internal Standard (IS): Maleic Acid (traceable standard) or TSP (Trimethylsilylpropanoic acid).

  • Parameters:

    • Pulse: 90° pulse.

    • Relaxation Delay (D1): 20 seconds (Critical: Sulfoxide protons relax slowly; insufficient D1 leads to under-quantification).

    • Scans: 64.

  • Integration: Compare the C2-methylene protons of the thiazinane ring against the alkene protons of Maleic Acid.

Method C: Chiral HPLC (The Stereochemical Controller)

Best for: Determining Diastereomeric Excess (de) and Enantiomeric Excess (ee).

Separating the cis and trans sulfoxides requires a selector capable of hydrogen bonding and inclusion. Macrocyclic glycopeptides are the gold standard for chiral sulfoxides.

Protocol:

  • Column: Chiralpak ZWIX(+) or Teicoplanin-based (e.g., Chirobiotic T).

  • Mode: Polar Ionic Mode (PIM).

  • Mobile Phase: MeOH:ACN:Acetic Acid:TEA (49:49:1:1).

  • Rationale: The zwitterionic stationary phase interacts with the amino acid moiety while the macrocycle discriminates the sulfoxide orientation.

Performance Comparison Data

The following data summarizes the capabilities of each method based on validation studies of cyclic amino acid derivatives.

FeatureMethod A: HILIC-CADMethod B: qNMRMethod C: Chiral HPLC
Primary Output Organic Impurity ProfileAbsolute Purity (wt%)Stereoisomer Ratio
LOD (Limit of Detection) High (< 0.05%)Moderate (~0.5%)Moderate (~0.1%)
Specificity Excellent (Separates sulfone/sulfide)High (Structural ID)High (Isomer specific)
Reference Standard? Required for quantificationNot Required (Internal Std used)Required for ID
Throughput Medium (30 min/run)High (10 min/run)Low (45+ min/run)
Weakness Response factors vary by analyteSensitivity limits trace impurity detectionExpensive columns

The Analytical Decision Matrix

To ensure scientific integrity and cost-efficiency, use the following workflow to select the correct method for your development stage.

DecisionMatrix Start Sample Received: 1-Oxo-1,4-thiazinane-3-COOH Goal Define Analytical Goal Start->Goal Assay Absolute Assay (wt%) & Salt Content Goal->Assay Profile Trace Impurities (Sulfone/Sulfide) Goal->Profile Stereo Diastereomeric Ratio (Cis/Trans) Goal->Stereo qNMR Method B: qNMR (D2O, Maleic Acid Std) Assay->qNMR Fastest, No Ref Std HILIC Method A: HILIC-CAD (Zwitterionic Col) Profile->HILIC High Sensitivity Chiral Method C: Chiral HPLC (Teicoplanin Col) Stereo->Chiral Isomer Separation Release Certificate of Analysis (CoA) qNMR->Release Purity Value HILIC->Release Impurity Limits Chiral->Release de/ee Value

Figure 2: Analytical Decision Matrix for selecting the appropriate validation method based on specific data requirements.

Expert Recommendations

For a robust "Self-Validating System" in a drug development context, do not rely on a single method.

  • The "Truth" Standard: Use qNMR for the assignment of the potency (assay) of your primary reference standard. HPLC-UV/CAD purity is often an overestimation because it ignores salts and solvents.

  • The Routine Method: Once the standard is valued by qNMR, use HILIC-CAD for routine batch release. It is more sensitive to process-related impurities (like the sulfone) than NMR.

  • Stereocontrol: Perform Chiral HPLC only on the final crystallized product or during process optimization of the oxidation step to ensure the diastereomeric ratio is locked.

Cautionary Note on Derivatization: While some labs derivatize with OPA (o-Phthalaldehyde) or FMOC to use standard C18 UV methods, this is discouraged for purity assessment. Derivatization can mask non-amine impurities and introduces kinetic variables that alter the apparent ratio of stereoisomers. Direct analysis (HILIC or qNMR) is scientifically superior.

References

  • Saranadasa, et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites. Food Science of Animal Resources. Link

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[1] Link

  • Ilisz, I., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. Link

  • ChemScene. (n.d.). Thiomorpholine-3-carboxylic acid Product Information. Link

  • Wahl, O., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules. Link

Sources

Comparative

A Comparative Guide to Sulfoxide-Containing Heterocyclic Compounds: Synthesis, Benchmarking, and Applications

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of sulfoxide-containing heterocyclic compounds, moving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of sulfoxide-containing heterocyclic compounds, moving beyond simple protocols to explain the causal relationships behind experimental choices. We will explore benchmark data, detailed methodologies, and the rationale that underpins the synthesis and application of these vital molecules.

Introduction: The Significance of the Sulfoxide Moiety in Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The incorporation of a sulfoxide group (R-S(=O)-R') into these scaffolds introduces a unique combination of properties. The sulfur atom in a sulfoxide is chiral, stereochemically stable, and acts as a hydrogen bond acceptor, profoundly influencing a molecule's conformation and its interactions with biological targets.[1][2] This has made sulfoxide-containing heterocycles prominent in medicinal chemistry, with applications ranging from anticancer agents to quorum sensing inhibitors.[3][4][5] Furthermore, the electron-deficient nature of the sulfone group (which can be formed by oxidation of sulfoxides) makes these compounds valuable in materials science, particularly for organic light-emitting diodes (OLEDs).[6]

This guide will benchmark several classes of these compounds, focusing on their synthesis, biological activity, and physicochemical properties to provide a clear, data-driven comparison for your research endeavors.

Comparative Analysis of Synthetic Strategies

The primary route to sulfoxide-containing heterocycles is the controlled oxidation of a corresponding sulfide precursor. However, more advanced methods utilize dimethyl sulfoxide (DMSO) not just as a solvent but as a C-H source for direct ring construction.[7] The choice of method depends on factors like substrate tolerance, desired stereochemistry, and scalability.

Strategy 1: Oxidation of Heterocyclic Sulfides

This is the most direct and widely used method.[8] The key challenge lies in achieving chemoselective oxidation to the sulfoxide without over-oxidation to the sulfone.[9]

Experimental Rationale: The choice of oxidant is critical. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its high reactivity and predictability. However, for substrates with other oxidizable groups (like double bonds), milder or more selective reagents are necessary.[9] The reaction temperature is typically kept low (e.g., 0°C to room temperature) to minimize sulfone formation.

Workflow for Sulfide Oxidation

cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product A Heterocyclic Thiol C Sulfide Synthesis (Thioether Formation) A->C B Benzyl Bromide Derivative B->C D Purification (Column Chromatography) C->D E Sulfide Intermediate D->E F Oxidation (e.g., m-CPBA) E->F G Final Purification F->G H Sulfoxide Product G->H

Caption: General workflow for synthesizing heterocyclic sulfoxides via oxidation.

Detailed Protocol: Synthesis of 2-(benzylsulfinyl)benzo[d]oxazole [3]

This protocol is adapted from the synthesis of benzoheterocyclic sulfoxide derivatives investigated as quorum sensing inhibitors.[3]

  • Step 1: Synthesis of the Sulfide Intermediate (2-(benzylthio)benzo[d]oxazole)

    • To a solution of 2-mercaptobenzoxazole (1.51 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in acetonitrile (30 mL), add benzyl bromide (1.71 g, 10 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield the pure sulfide intermediate.

  • Step 2: Oxidation to the Sulfoxide

    • Dissolve the sulfide intermediate (2.41 g, 10 mmol) in dichloromethane (DCM, 50 mL) and cool the solution to 0°C in an ice bath.

    • Add m-CPBA (77% purity, 2.47 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to yield 2-(benzylsulfinyl)benzo[d]oxazole as a white solid.[3]

Strategy 2: DMSO as a Carbon Source

A more innovative approach involves using dimethyl sulfoxide (DMSO) as a synthon, where it provides a C-H or quaternary carbon moiety that becomes part of the final heterocyclic ring.[7] This strategy is powerful for constructing complex heterocycles like quinolines and quinazolinones from simpler precursors.

Conceptual Rationale: These reactions often proceed via a Pummerer-type rearrangement or the formation of imines. For example, in the K₂S₂O₈-mediated synthesis of 4-arylquinolines, DMSO reacts with anilines and aryl ketones in an oxidative annulation process.[7] This avoids the need to pre-synthesize a complex, multi-functionalized starting material.

DMSO as a Synthon: Quinoline Synthesis

A Aniline D Oxidative Annulation (K₂S₂O₈-mediated) A->D B Aryl Ketone B->D C DMSO (C-H Source) C->D E Functionalized Quinolines D->E

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Oxo-1,4-thiazinane-3-carboxylic Acid

Chemical Intelligence & Risk Characterization Context: 1-Oxo-1,4-thiazinane-3-carboxylic acid (often associated with the cyclic sulfoxide metabolites of S-carboxymethyl-L-cysteine/Carbocisteine) presents a specific set o...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Risk Characterization

Context: 1-Oxo-1,4-thiazinane-3-carboxylic acid (often associated with the cyclic sulfoxide metabolites of S-carboxymethyl-L-cysteine/Carbocisteine) presents a specific set of disposal challenges due to its dual functionality: it is both a carboxylic acid and a cyclic sulfoxide .

Effective disposal requires understanding the chemical behavior of these functional groups to prevent unintended reactions in the waste stream.[1]

The "Why" Behind the Protocol
  • Acidity (Carboxylic Acid): The C-3 carboxylic acid group confers acidity (predicted pKa ~3.0–4.0). If disposed of in general organic waste without neutralization, it can lower the pH of the waste drum, potentially corroding metal containers or reacting with alkaline waste to generate heat.

  • Redox Sensitivity (Sulfoxide): The 1-Oxo group (sulfoxide, S=O) is in an intermediate oxidation state.

    • Risk:[2] Mixing with strong reducing agents can revert the sulfoxide to a sulfide (thioether) , often releasing volatile, malodorous, and potentially toxic vapors.

    • Risk:[2][3] Mixing with strong oxidizers (e.g., peroxides, nitric acid) can drive the oxidation to a sulfone , a reaction that can be exothermic.

  • Incineration Requirement: As a sulfur-containing heterocycle, the ultimate disposal method must be high-temperature incineration with flue gas scrubbing to capture sulfur oxides (SOx).

Physical & Safety Profile Summary
PropertyCharacteristicOperational Implication
Physical State White to off-white solid powderInhalation hazard; requires dust control.
Solubility Water soluble (Polar/Acidic)Spills can be diluted, but aqueous waste requires pH check.
Acidity Acidic (pH < 4 in solution)Corrosive to carbon steel; requires neutralization or plastic containers.
Stability Hygroscopic; Air sensitive (potential)Keep containers tightly sealed; moisture may cause clumping.
GHS Hazards H315, H319, H335 (Irritant)Standard PPE is sufficient; avoid dust inhalation.

Personal Protective Equipment (PPE) & Engineering Controls

To ensure operator safety, the following barrier protections are required before handling waste containers.

  • Respiratory: N95 or P100 particulate respirator. (Reasoning: The solid powder is a respiratory irritant; preventing mucosal contact is the primary defense).

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended during spill cleanup.

  • Ocular: Chemical splash goggles. (Safety glasses are insufficient for liquid waste handling due to splash risk).

  • Engineering: All weighing and waste transfer operations must occur inside a certified chemical fume hood to capture dust and potential sulfurous odors.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Primary Stream)

Use this protocol for expired stock, contaminated solids, or filter cakes.

  • Segregation: Isolate the material from oxidizers (e.g., nitrates, permanganates) and reducing agents (e.g., hydrides).

  • Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Oxo-1,4-thiazinane-3-carboxylic acid" (or "Cyclic Cysteine Sulfoxide derivative").

    • Hazard Checkbox: "Irritant", "Acidic".

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-seal bag (double containment) to prevent contamination of the outer waste bin.

  • Final Disposal: Deposit into the "Solid Organic Waste (Sulfur-Bearing)" stream for incineration.

    • Note: Do not place in "General Trash" or "Biohazard" bins.

Protocol B: Aqueous/Liquid Waste Disposal

Use this protocol for mother liquors, reaction mixtures, or dissolved cleaning residues.

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: If pH < 5, the solution is acidic.

  • Neutralization (If permitted by local EHS):

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution or dilute Sodium Hydroxide (NaOH) while stirring.

    • Stop point: When pH reaches 6–8.[1]

    • Caution: This reaction generates CO₂ gas. Perform in a fume hood and allow bubbling to cease before capping.

  • Solvent Compatibility Check: Ensure the solution does not contain halogenated solvents (e.g., DCM, Chloroform). If it does, it must go to the "Halogenated Waste" stream.

  • Container Transfer: Pour into the "Aqueous Chemical Waste" drum.

    • Critical: If the waste contains high concentrations (>5%) of the compound, segregate it into a separate bottle labeled "High Sulfur Content - Aqueous" to alert the disposal contractor.

Protocol C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Goggles, N95, Double Nitrile Gloves).

  • Contain (Solid Spill):

    • Cover the spill with a damp paper towel to suppress dust.

    • Scoop material into a waste bag using a plastic spatula.

  • Contain (Liquid Spill):

    • Surround the spill with an absorbent dike (vermiculite or spill pillows).

    • Neutralize with soda ash or sodium bicarbonate if the spill is large and acidic.

  • Decontaminate: Scrub the surface with a mild detergent and water. Test the surface pH to ensure no acidic residue remains.

Visual Decision Matrix (Disposal Logic)

The following diagram outlines the logical flow for categorizing and disposing of 1-Oxo-1,4-thiazinane-3-carboxylic acid waste.

DisposalWorkflow Start Waste Generation: 1-Oxo-1,4-thiazinane-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Is Liquid Bagging Double Bag / HDPE Jar Solid->Bagging LabelSolid Label: 'Solid Organic - Sulfur Containing' Bagging->LabelSolid Incinerator Final Disposal: High Temp Incineration LabelSolid->Incinerator Ship for Incineration CheckPH Check pH Level Liquid->CheckPH Neutralize Neutralize with NaHCO3 (Target pH 6-8) CheckPH->Neutralize If pH < 5 SolventCheck Contains Halogenated Solvents? CheckPH->SolventCheck If pH 6-8 Neutralize->SolventCheck StreamHalo Stream: Halogenated Organic SolventCheck->StreamHalo Yes (DCM, etc.) StreamAq Stream: Aqueous/Non-Halo Organic SolventCheck->StreamAq No StreamHalo->Incinerator StreamAq->Incinerator

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with sulfur-bearing organic waste protocols.

References

  • Spectrum Chemical. (n.d.). S-Carboxymethyl-L-cysteine SDS. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 308815 (Related Structure: 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (Structural Analog). Retrieved from

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from

  • Alberta Government. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from

Sources

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